Neridronate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSSSIBPPTKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868545 | |
| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79778-41-9 | |
| Record name | Neridronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79778-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neridronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neridronic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neridronate's Inhibition of Farnesyl Pyrophosphate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neridronate, a nitrogen-containing bisphosphonate, exerts its therapeutic effects in bone disorders primarily through the potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This guide provides an in-depth technical overview of the molecular mechanism of this compound's action, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the involved signaling pathways. By disrupting the synthesis of essential isoprenoids, this compound impairs osteoclast function, leading to reduced bone resorption and apoptosis of these cells. This document serves as a comprehensive resource for researchers and professionals in the field of bone biology and drug development.
Introduction: this compound and its Therapeutic Significance
This compound is a third-generation amino-bisphosphonate used in the treatment of various bone metabolic diseases, including Paget's disease of bone, osteogenesis imperfecta, and complex regional pain syndrome.[1][2][3] Like other nitrogen-containing bisphosphonates (N-BPs), its primary mechanism of action involves targeting osteoclasts, the cells responsible for bone resorption.[4] this compound's high affinity for hydroxyapatite, the mineral component of bone, leads to its selective accumulation at sites of active bone remodeling.[4] Following internalization by osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts essential cellular processes in osteoclasts, ultimately leading to their inactivation and apoptosis.
The Mevalonate Pathway and the Role of Farnesyl Pyrophosphate Synthase (FPPS)
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoids. These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for various cellular functions. FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the addition of another IPP molecule to GPP to produce FPP.
FPP and its derivative, GGPP, are essential for the post-translational modification of small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. This process, known as prenylation, involves the covalent attachment of farnesyl or geranylgeranyl moieties to these proteins. Prenylation is critical for the proper subcellular localization and function of small GTPases, which regulate a multitude of cellular processes including cytoskeletal organization, membrane trafficking, and cell survival.
Molecular Mechanism of this compound's Inhibition of FPPS
This compound, as a nitrogen-containing bisphosphonate, acts as a potent inhibitor of FPPS. Its mechanism of inhibition is multifaceted and involves time-dependent isomerization of the enzyme. N-BPs bind to the GPP binding site of FPPS, and the nitrogen atom in their side chain plays a crucial role in their high potency. This binding prevents the natural substrate, GPP, from accessing the active site, thereby halting the synthesis of FPP.
The inhibition of FPPS by this compound leads to a depletion of intracellular FPP and GGPP pools. Consequently, the prenylation of small GTPases is impaired. The lack of prenylation disrupts the function of these signaling proteins, leading to a cascade of events within the osteoclast, including cytoskeletal disorganization, loss of the ruffled border essential for bone resorption, and ultimately, the induction of apoptosis (programmed cell death).
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound, from the inhibition of FPPS to the downstream consequences in osteoclasts.
Quantitative Data on FPPS Inhibition
The potency of this compound and other N-BPs is quantified by their 50% inhibitory concentration (IC50) and inhibitory constant (Ki) against FPPS. The following table summarizes key quantitative data for this compound and other clinically relevant bisphosphonates.
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) | Reference |
| This compound | 2400 | 390 | |
| Alendronate | 2250 | 260 | |
| Ibandronate | 1000 | 25 | |
| Risedronate | 450 | 5.7 | |
| Zoledronate | 360 | 4.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay
This protocol describes a common method for measuring FPPS activity and its inhibition by compounds like this compound.
Objective: To determine the enzymatic activity of FPPS by measuring the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).
Materials:
-
Recombinant human FPPS
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound or other inhibitors
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, and [14C]IPP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture with the enzyme (FPPS) for a defined period (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate mixture to the enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled FPP product using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Osteoclast Apoptosis Assay
This protocol outlines a method to assess the induction of apoptosis in osteoclasts following treatment with this compound.
Objective: To quantify the percentage of apoptotic osteoclasts using Annexin V staining and flow cytometry.
Materials:
-
Primary osteoclasts or osteoclast-like cells
-
Cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture osteoclasts in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) in each treatment group.
Protein Prenylation Assay
This protocol describes a method to evaluate the effect of this compound on the prenylation of small GTPases.
Objective: To assess the inhibition of protein prenylation by detecting the incorporation of a radiolabeled mevalonate precursor into small GTPases.
Materials:
-
Macrophage cell line (e.g., J774) or osteoclasts
-
[14C]Mevalonolactone
-
This compound
-
Lysis buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Culture cells in the presence of varying concentrations of this compound for an extended period (e.g., 48-72 hours) to allow for the depletion of isoprenoid pools.
-
During the last 18-24 hours of treatment, add [14C]mevalonolactone to the culture medium.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (prenylated) proteins.
-
Analyze the bands corresponding to the molecular weight of small GTPases (typically 21-26 kDa) to assess the extent of prenylation inhibition.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for FPPS Inhibition Assay
Logical Relationship of this compound's Cellular Effects
Conclusion
This compound's mechanism of action is a well-defined example of targeted enzyme inhibition with significant therapeutic benefits. By specifically inhibiting farnesyl pyrophosphate synthase within osteoclasts, this compound effectively disrupts the mevalonate pathway, leading to the impairment of essential cellular functions and subsequent apoptosis of these bone-resorbing cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other nitrogen-containing bisphosphonates. The continued study of these compounds and their interactions with FPPS will undoubtedly contribute to the development of more effective treatments for a range of bone disorders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What is the mechanism of Neridronic acid? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-amino-1-hydroxyhexylidene)diphosphonic acid, also known as Neridronic acid, is a potent nitrogen-containing bisphosphonate used in the treatment of bone metabolism disorders. Its synthesis is a critical process for ensuring the purity and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core synthesis methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis workflow and its mechanism of action.
Introduction
Neridronic acid, with the chemical formula C6H17NO7P2, is a third-generation bisphosphonate that exhibits high affinity for bone hydroxyapatite.[1] Like other nitrogen-containing bisphosphonates, its therapeutic effects are primarily attributed to the inhibition of osteoclast-mediated bone resorption.[2] The synthesis of neridronic acid typically involves the reaction of 6-aminohexanoic acid with a phosphonating agent. Various methods have been developed to optimize this process, focusing on improving yield, purity, and scalability. This document consolidates key synthetic routes and provides detailed procedural information for laboratory and industrial application.
Core Synthesis Methodologies
The primary route for synthesizing (6-amino-1-hydroxyhexylidene)diphosphonic acid involves the phosphonylation of 6-aminohexanoic acid. The key reagents in this process are typically phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (PCl₃), in a suitable solvent. Methanesulfonic acid (MSA) is a frequently employed solvent due to its ability to dissolve the reactants and facilitate the reaction.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis methods.
Table 1: Reaction Conditions for Neridronic Acid Synthesis
| Method | Starting Material | Phosphonating Agents | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:PCl₃:H₃PO₃) |
| Method A | 6-Aminohexanoic Acid | PCl₃, H₃PO₃ | Methanesulfonic Acid | 60-80 | 18-24 | 1 : ≥2 : 1 |
| Method B | 6-Aminocaproic Acid | PCl₃, H₃PO₃ | Chlorobenzene | 100 | 3 | 1 : 1.5 : 1.5 |
| Method C | 6-Aminohexanoic Acid | PCl₃, H₃PO₃ | None (Neat) | 75 | 12 | 1 : 3.2 : 0 |
Table 2: Yield and Purity of Neridronic Acid Synthesis
| Method | Yield (%) | Purity (%) | Reference |
| Method A | >90 | High (not specified) | [3] |
| Method B | 45-59 | Not specified | [4] |
| Method C | 38-57 | High (not specified) | [5] |
Experimental Protocols
The following are detailed experimental protocols for the key synthesis methods cited.
Method A: Synthesis in Methanesulfonic Acid
This method is adapted from a process described for the preparation of the sodium salt of neridronate and is noted for its high yield.
Materials:
-
6-aminohexanoic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid (MSA)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 6-aminohexanoic acid in methanesulfonic acid (approximately 2-4 mL of MSA per gram of 6-aminohexanoic acid).
-
Add phosphorous acid (1 equivalent) to the mixture and stir at a temperature between 60°C and 80°C until a clear solution is obtained.
-
Slowly add phosphorus trichloride (at least 2 equivalents) to the solution while maintaining the temperature between 60°C and 80°C.
-
Continue stirring the reaction mixture for 18-24 hours.
-
After the reaction is complete, cool the mixture and cautiously dilute it with water.
-
Heat the diluted mixture to a temperature in the range of 80°C to 120°C to hydrolyze any intermediates.
-
Cool the solution to room temperature and further dilute with water.
-
Slowly add an aqueous sodium hydroxide solution to adjust the pH to a range of 4.2 to 4.6, inducing the precipitation of the product.
-
The crude product can be further purified by recrystallization. For instance, dissolving the solid in water at 70-90°C and then adding ethanol can yield the crystalline sodium salt.
Method B: Synthesis in Chlorobenzene
This protocol is based on a general method for the synthesis of aminobisphosphonic acids.
Materials:
-
6-aminocaproic acid (ε-aminocaproic acid)
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Suspend 6-aminocaproic acid and phosphorous acid (1.5 equivalents) in chlorobenzene in a reaction flask equipped with a stirrer and a condenser.
-
Heat the mixture to 100°C.
-
Slowly add phosphorus trichloride (1.5 equivalents) to the heated suspension with vigorous stirring.
-
Maintain the reaction at 100°C for 3 hours.
-
After the reaction period, cool the mixture and decant the chlorobenzene.
-
To the solid residue, add concentrated hydrochloric acid and heat to reflux to hydrolyze the reaction intermediates.
-
Cool the solution to induce crystallization of the product.
-
Isolate the (6-amino-1-hydroxyhexylidene)diphosphonic acid by filtration, wash with a suitable solvent, and dry.
Mechanism of Action and Signaling Pathway
Neridronic acid, as a nitrogen-containing bisphosphonate, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are vital for osteoclast function, survival, and cytoskeletal arrangement. By inhibiting FPPS, neridronic acid disrupts these processes, leading to osteoclast apoptosis and a reduction in bone resorption.
Experimental and Logical Workflows
The synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic acid follows a general workflow, which can be adapted based on the specific methodology chosen.
Conclusion
The synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic acid is a well-established process with several documented methodologies. The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The use of methanesulfonic acid as a solvent appears to offer advantages in terms of reaction efficiency and product yield. A thorough understanding of the synthesis protocols and the underlying mechanism of action is essential for the successful development and application of this important therapeutic agent. Further research may focus on developing even more environmentally friendly and cost-effective synthesis routes.
References
- 1. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2020289084B2 - Process for the preparation of the polymorph f of sodium this compound - Google Patents [patents.google.com]
- 4. Synthesis of Hydroxymethylenebisphosphonic Acid Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Neridronic Acid in the Management of Osteogenesis Imperfecta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteogenesis Imperfecta (OI) is a group of genetic disorders characterized by bone fragility and low bone mass, primarily stemming from mutations in the genes encoding type I collagen. The pathophysiology of OI is complex, involving not only structural defects in the bone matrix but also dysregulation of key signaling pathways that govern bone remodeling, notably the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways. This high bone turnover state, with a relative increase in osteoclast-mediated bone resorption, provides a therapeutic rationale for the use of anti-resorptive agents. Neridronic acid, a potent nitrogen-containing bisphosphonate, has emerged as a significant therapeutic option. This document provides an in-depth technical guide on the pathophysiology of Osteogenesis Imperfecta and the role of neridronic acid, summarizing quantitative clinical data, detailing relevant experimental protocols, and visualizing key molecular and experimental pathways.
The Pathophysiology of Osteogenesis Imperfecta
Osteogenesis Imperfecta, or "brittle bone disease," is a heritable connective tissue disorder with an incidence of approximately 1 in 15,000 to 20,000 births.[1] While clinically heterogeneous, the hallmark of OI is skeletal fragility leading to recurrent fractures, skeletal deformities, and short stature.[1]
The Central Role of Type I Collagen
Over 85% of OI cases are caused by autosomal dominant mutations in the COL1A1 or COL1A2 genes, which encode the α1 and α2 chains of type I procollagen, respectively.[2] These mutations result in either a quantitative defect (insufficient production of normal collagen) or a qualitative defect (production of abnormal collagen molecules that disrupt the proper formation of the collagen triple helix and subsequent fibril assembly).[2] This defective collagen matrix is a primary contributor to the poor bone quality and reduced mechanical strength observed in OI.[3]
Dysregulated Signaling Pathways in OI
Recent research has illuminated the role of altered cellular signaling as a crucial component of OI pathophysiology, extending beyond the structural defects of collagen.
-
Transforming Growth Factor-beta (TGF-β) Signaling: Preclinical and clinical studies have demonstrated that excessive TGF-β signaling is a key pathogenic mechanism in both dominant and recessive forms of OI. The abnormal collagen matrix in OI bone may lead to reduced sequestration of TGF-β by regulatory proteins like decorin, resulting in increased bioavailability and signaling of TGF-β. This heightened signaling contributes to the high bone turnover state and impairs bone maturation. In human OI bone, SMAD phosphorylation, a key downstream event in TGF-β signaling, is significantly upregulated.
-
Wnt Signaling: The Wnt signaling pathway is fundamental for osteoblast differentiation, function, and survival, and thus plays a critical role in bone formation. Mutations in genes associated with the Wnt pathway, such as WNT1, have been identified as causes of recessive OI. Enhancing Wnt signaling in mouse models of OI has been shown to improve bone mass and strength, suggesting that targeting this pathway is a viable therapeutic strategy.
The interplay of defective collagen and aberrant signaling pathways creates a vicious cycle that perpetuates the OI phenotype.
Figure 1: Pathophysiology of Osteogenesis Imperfecta.
Neridronic Acid: Mechanism of Action
Neridronic acid is a nitrogen-containing bisphosphonate that primarily acts by inhibiting bone resorption. Its mechanism of action is targeted specifically at osteoclasts.
-
Binding to Bone Mineral: Like other bisphosphonates, neridronic acid has a high affinity for hydroxyapatite, the primary mineral component of bone. This leads to its rapid uptake and concentration at sites of active bone remodeling.
-
Internalization by Osteoclasts: During the process of bone resorption, osteoclasts internalize the bone matrix, including the bound neridronic acid.
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Once inside the osteoclast, neridronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
-
Disruption of Protein Prenylation: The inhibition of FPPS prevents the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules are essential for the prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are critical for osteoclast function and survival, including the maintenance of the ruffled border and cytoskeletal organization.
-
Induction of Osteoclast Apoptosis: The disruption of these essential cellular processes leads to osteoclast inactivation and triggers apoptosis (programmed cell death), thereby reducing the number of active bone-resorbing cells.
This potent anti-resorptive action helps to shift the balance of bone remodeling away from excessive resorption, which is a key therapeutic goal in the high-turnover state of OI.
Figure 2: Mechanism of Action of Neridronic Acid on Osteoclasts.
Clinical Efficacy of Neridronic Acid in Osteogenesis Imperfecta
The clinical utility of intravenous neridronic acid in patients with OI has been evaluated in several studies, demonstrating positive effects on bone mineral density (BMD) and, in some cases, fracture rates.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from published clinical trials of neridronic acid in adult and pediatric OI populations.
Table 1: Efficacy of Intravenous this compound in Adults with OI
| Study | N (Treated/Control) | Treatment Regimen | Duration | Outcome Measure | Result (Treated vs. Control/Baseline) |
| Adami et al. (2003) | 30 / 16 | 100 mg every 3 months | 1 year | Lumbar Spine BMD | +3.0% (p<0.01 vs control) |
| Total Hip BMD | +4.3% (p<0.01 vs control) | ||||
| Fracture Incidence | Significantly lower than before therapy and vs. controls | ||||
| Gatti et al. (2017) / Idolazzi et al. (2017) | 114 (observational) | 2 mg/kg (max 100 mg) every 3 months | 3 years | Lumbar Spine BMD | Significant increase at all time points (p<0.001) |
| Total Hip BMD | Significant increase at all time points (p<0.001) | ||||
| Fracture Risk | No statistically significant effect (p=0.185) | ||||
| Filipponi et al. (2017) | 49 (Teriparatide) / 49 (this compound) | 100 mg every 3 months | 2 years | Lumbar Spine BMD | -1.6% (vs. +5.1% with Teriparatide) |
| Fracture Incidence | 26.5% of patients (vs. 16.3% with Teriparatide, p=0.10) |
Table 2: Efficacy of Intravenous this compound in Children with OI
| Study | N (Treated/Control) | Treatment Regimen | Duration | Outcome Measure | Result (Treated vs. Control) |
| Gatti et al. (2005) | 42 / 22 | 2 mg/kg every 3 months | 1 year (controlled phase) | Lumbar Spine BMD | +18-25% (p<0.001) |
| Total Hip BMD | +18-25% (p<0.001) | ||||
| Non-vertebral Fractures (Patients) | 27% vs 45% (p=0.2, not significant) | ||||
| Total Non-vertebral Fractures (Number) | 13 vs 18 (Relative Risk 0.36, p<0.05) |
Experimental Protocols for Preclinical Evaluation
Evaluating the efficacy of anti-resorptive agents like neridronic acid for OI requires robust preclinical models and standardized experimental protocols.
In Vitro Models
-
Patient-Derived Cell Cultures: A crucial tool is the use of mesenchymal stem cells (MSCs) or osteoblasts derived from OI patients. These can be obtained from bone marrow or induced from fibroblasts (iMSCs). These models recapitulate disease phenotypes such as impaired mineralization and allow for direct testing of drug effects on cell differentiation and function.
-
Osteoclastogenesis and Bone Resorption Assays:
-
Objective: To assess the direct effect of neridronic acid on osteoclast formation and function.
-
Methodology:
-
Osteoclast Precursor Isolation: Isolate peripheral blood mononuclear cells (PBMNCs) from healthy donors or OI patients.
-
Differentiation: Culture PBMNCs in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce differentiation into mature, multinucleated osteoclasts.
-
Drug Treatment: Introduce neridronic acid at various concentrations (e.g., 10 nM to 10 µM) to the differentiating or mature osteoclast cultures.
-
Assessment of Apoptosis: Quantify osteoclast apoptosis using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining for DNA fragmentation or Caspase-3 activity assays.
-
Bone Resorption (Pit) Assay: Culture osteoclasts on dentin or bone slices. After treatment, remove cells and visualize/quantify the resorption pits using microscopy.
-
-
In Vivo Animal Models
-
OI Mouse Models: Several mouse models that mimic different types of OI are available, such as the oim mouse (model for severe, type III OI) and the Col1a1Aga2/+ mouse (model for moderate-severe OI). These models exhibit key features of the human disease, including bone fragility, low bone mass, and skeletal deformities.
-
Experimental Workflow for Drug Efficacy Testing:
-
Objective: To determine the effect of neridronic acid on bone mass, microarchitecture, and mechanical properties in a living organism.
-
Methodology:
-
Animal Cohorts: Assign OI mice to treatment (neridronic acid) and vehicle control groups.
-
Dosing Regimen: Administer neridronic acid (e.g., via intravenous or subcutaneous injection) at clinically relevant doses (e.g., 100 µg/kg). Treatment duration can vary (e.g., 8-12 weeks).
-
Analysis of Bone Microarchitecture: At the end of the study, harvest long bones (e.g., femurs) and vertebrae. Analyze bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th) using micro-computed tomography (µCT).
-
Biomechanical Testing: Perform three-point or four-point bending tests on femurs to determine mechanical properties such as ultimate force, stiffness, and energy to failure.
-
Histomorphometry: Perform histological analysis of bone sections to quantify cellular parameters, including osteoclast and osteoblast numbers and surface.
-
Fracture Incidence Monitoring: Throughout the study, regularly assess animals for spontaneous fractures via radiography.
-
-
Figure 3: Preclinical Experimental Workflow for Evaluating Neridronic Acid in OI.
Conclusion and Future Directions
The pathophysiology of Osteogenesis Imperfecta is rooted in defects of type I collagen, which leads to a structurally compromised bone matrix and a state of high bone turnover driven by dysregulated cellular signaling. Neridronic acid, by potently inhibiting osteoclast-mediated bone resorption, directly counteracts a key component of this pathology. Clinical data robustly supports its efficacy in increasing bone mineral density in both adult and pediatric OI populations, with some evidence suggesting a reduction in fracture incidence.
Future research should continue to explore the complex interplay between the collagen matrix and cellular signaling in OI. While neridronic acid effectively addresses the excessive resorption, therapies that target the underlying signaling abnormalities, such as anti-TGF-β antibodies, represent a promising and complementary approach. The development of combination therapies that both inhibit resorption and stimulate appropriate bone formation may offer the most significant benefit for patients with this challenging disorder. The preclinical models and protocols outlined herein provide a framework for the continued development and evaluation of novel therapeutic strategies for Osteogenesis Imperfecta.
References
Role of neridronate in Paget's disease of bone
An In-depth Technical Guide on the Role of Neridronate in Paget's Disease of Bone
Introduction to Paget's Disease of Bone
Paget's disease of bone (PDB) is a chronic, localized disorder of bone remodeling that affects 2-3% of the population over 55 years of age in some regions.[1] The disease is characterized by an initial increase in osteoclast-mediated bone resorption, followed by a compensatory, yet disorganized, increase in new bone formation.[2][3] This process results in a mosaic of woven and lamellar bone that is structurally weaker, more vascular, and more susceptible to deformities and fractures than normal bone.[2][4]
While many individuals with PDB are asymptomatic, common clinical manifestations include bone pain, secondary arthritis, and neurological complications from nerve compression. The diagnosis is often made incidentally through radiographic findings or elevated serum alkaline phosphatase (ALP) levels. However, ALP can be within the normal range in 10-15% of patients, particularly those with monostotic (single-bone) disease. More sensitive markers like serum procollagen type I N-terminal propeptide (PINP) may be elevated in these cases. The primary therapeutic goal is to control the abnormal bone turnover, for which bisphosphonates are the treatment of choice.
This compound: A Nitrogen-Containing Bisphosphonate
This compound ((6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid) is a potent, second-generation, nitrogen-containing bisphosphonate. Synthesized in Italy, it is licensed for the treatment of PDB and osteogenesis imperfecta. A key characteristic of this compound is its availability in both intravenous (IV) and intramuscular (IM) formulations, offering an alternative for patients who cannot tolerate oral bisphosphonates or for whom IV administration is not feasible.
Mechanism of Action
Like other aminobisphosphonates, this compound's primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. Its high affinity for hydroxyapatite crystals in the bone matrix leads to its selective uptake by osteoclasts during resorption.
Once internalized, this compound targets and inhibits farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of essential isoprenoid compounds, which are required for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac). The disruption of this critical signaling process leads to:
-
Loss of osteoclast function, including the disruption of the actin ring essential for forming the ruffled border against the bone surface.
-
Induction of osteoclast apoptosis (programmed cell death).
This ultimately suppresses the excessive bone resorption characteristic of Paget's disease. Some in vitro studies also suggest that this compound may have a positive effect on osteoblasts, enhancing their differentiation into mature bone-forming cells.
Clinical Efficacy
This compound has demonstrated significant efficacy in suppressing disease activity in PDB, as measured by the reduction of bone turnover markers and alleviation of bone pain. Treatment response is typically defined as the normalization of serum ALP or a reduction of at least 75% in the excess ALP level.
Biochemical Response
Intravenous this compound has been shown to be highly effective in reducing biochemical markers of disease activity. Studies show a clear dose-response relationship, with a 200 mg cumulative dose resulting in the normalization of disease markers in over 60% of patients. The therapeutic response can be maintained for extended periods, with one study reporting sustained remission in 80% of patients after 48 months. Both intravenous and intramuscular regimens have shown similar efficacy in achieving biochemical remission for up to 12 months.
Pain Relief
In addition to biochemical control, this compound provides significant relief from bone pain associated with PDB. In one study, pain was reduced or completely alleviated in 8 out of 15 patients who required analgesics prior to treatment. Another trial noted that 77.8% of patients in the intravenous group and 86.2% in the intramuscular group reported a decrease in bone pain at 6 months.
Quantitative Efficacy Data
The following table summarizes key quantitative outcomes from clinical studies of this compound in PDB.
| Study / Regimen | Number of Patients (N) | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |
| IV this compound (200 mg) | 32 | Reduction in bone-specific alkaline phosphatase (bAp) | 65.6% achieved remission (normal bAp). 84.4% achieved a therapeutic response (>50% decrease in excess bAp). | |
| IV this compound (25, 50, 100, 200 mg) | 83 | Reduction in serum total ALP | Dose-dependent response. At 6 months, 98% of the 200 mg group maintained a partial response (>25% ALP decrease). The 200 mg dose normalized markers in >60% of patients. | |
| IV this compound | 15 | Therapeutic response at 48 months | 80% of patients maintained a therapeutic response at 48 months. | |
| IV (200 mg) vs. IM (200 mg) this compound | 56 | Therapeutic response at 6 months | IV: 92.6% achieved therapeutic response. IM: 96.5% achieved therapeutic response. Response rates were similar at 12 months but decreased by 36 months. |
Comparative Efficacy
Head-to-head trials have compared this compound with other intravenous bisphosphonates. In patients who were non-responsive to pamidronate, a 200 mg course of this compound showed similar efficacy to a 4 mg infusion of zoledronate in achieving a therapeutic response.
| Comparison | Number of Patients (N) | Study Design | Key Findings | Citation(s) |
| This compound vs. Zoledronate (in Pamidronate non-responders) | 33 (15 this compound, 18 Zoledronate) | Randomized, Crossover | At 6 months post-treatment: This compound: 93% therapeutic response, 80% ALP normalization. Zoledronate: 94% therapeutic response, 83% ALP normalization. Efficacy was similar between the two groups. | |
| Zoledronate vs. Pamidronate | 90 (30 Zoledronate, 60 Pamidronate) | Randomized | At 6 months: Zoledronate: 97% therapeutic response, 93% ALP normalization. Pamidronate: 45% therapeutic response, 35% ALP normalization. Zoledronate was superior to pamidronate. |
Safety and Tolerability
This compound is generally well-tolerated. The most frequently reported adverse event is a transient acute-phase reaction, characterized by flu-like symptoms such as fever, myalgia, and arthralgia. This reaction typically occurs within 24-48 hours of the first administration, is more common in previously untreated patients, and resolves within a few days.
| Adverse Event Profile | Frequency / Description | Citation(s) |
| Acute-Phase Reaction (fever, arthromyalgia, flu-like symptoms) | Occurred in 14-19% of patients in various studies. Typically mild and short-lived. | |
| Renal Effects | No major long-term effects on renal function were reported in PDB patients with normal baseline renal function. | |
| Osteonecrosis of the Jaw (ONJ) | No cases of ONJ have been reported in some studies of this compound for PDB or other conditions. | |
| Serious Adverse Events | Serious AEs are rare and generally not considered treatment-related. |
Detailed Experimental Protocols
The methodologies for clinical trials of this compound in PDB share a common framework focused on assessing the drug's ability to suppress bone turnover and improve clinical symptoms.
Representative Protocol: Intravenous this compound for Active PDB
This protocol is a composite based on methodologies described in multiple clinical studies.
-
Study Design: Randomized, controlled, or observational prospective study with a follow-up period ranging from 6 to 48 months.
-
Patient Population:
-
Inclusion Criteria: Adult patients (male and female, typically >40 years) with a confirmed diagnosis of active Paget's disease of bone. Disease activity is confirmed by serum total alkaline phosphatase (ALP) levels at least 10-25% above the upper limit of the normal range. Patients may be treatment-naïve or have relapsed after previous bisphosphonate therapy.
-
Exclusion Criteria: Severe renal impairment, known hypersensitivity to bisphosphonates, pregnancy or lactation, recent (within 6 months) treatment with another bisphosphonate, and hypocalcemia.
-
-
Intervention:
-
Dosage: A cumulative dose of 100-200 mg of this compound. A common regimen is 100 mg administered on two consecutive days.
-
Administration: Each 100 mg dose is diluted in 250-500 mL of saline solution and administered as a slow intravenous infusion over 2-4 hours.
-
Concomitant Medication: All patients are advised to receive daily calcium (e.g., 1000 mg) and vitamin D (e.g., 800 IU) supplementation throughout the study period to prevent hypocalcemia.
-
-
Assessments and Endpoints:
-
Screening/Baseline: Collection of demographic data, medical history, physical examination, and baseline laboratory tests.
-
Laboratory Monitoring: Blood and urine samples are collected at baseline and at regular intervals post-treatment (e.g., 1, 3, 6, 12, 24, 36, and 48 months).
-
Bone Formation Markers: Serum total ALP, bone-specific ALP (bAP).
-
Bone Resorption Markers: Urinary N-telopeptide (NTx), urinary deoxypyridinoline (dPyr).
-
Safety Labs: Serum calcium, phosphate, creatinine, complete blood count, and liver function tests.
-
-
Primary Efficacy Endpoint: The rate of therapeutic response at a predefined time point (e.g., 6 or 48 months), defined as the normalization of serum ALP or a reduction of at least 75% in total ALP excess.
-
Secondary Endpoints:
-
Percentage change from baseline in bone turnover markers.
-
Time to relapse (loss of therapeutic response).
-
Pain assessment using a validated scale (e.g., Visual Analogue Scale).
-
Incidence and severity of adverse events.
-
-
Conclusion
This compound is a potent and well-tolerated aminobisphosphonate that plays a significant role in the management of Paget's disease of bone. Its mechanism of action, centered on the inhibition of the mevalonate pathway in osteoclasts, effectively suppresses the high bone turnover that characterizes the disease. Clinical data robustly support its efficacy in achieving and maintaining long-term biochemical remission and providing significant pain relief. With both intravenous and intramuscular formulations available, this compound offers a valuable and versatile therapeutic option, demonstrating comparable efficacy to other potent bisphosphonates like zoledronate in certain patient populations. Its favorable safety profile further solidifies its position as a cornerstone of therapy for individuals with active Paget's disease.
References
Neridronate for Complex Regional Pain Syndrome Type I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complex Regional Pain Syndrome Type I (CRPS-I) is a debilitating and painful condition that typically develops in a limb after trauma, surgery, or immobilization. It is characterized by spontaneous pain, allodynia, hyperalgesia, and autonomic and trophic changes. The pathophysiology of CRPS-I is not fully understood, but it is believed to involve a complex interplay of inflammatory and neurological processes. Neridronate, a nitrogen-containing bisphosphonate, has emerged as a promising therapeutic agent for CRPS-I, with several clinical studies demonstrating its efficacy in reducing pain and improving function. This technical guide provides an in-depth overview of the use of this compound for CRPS-I, focusing on its mechanism of action, clinical trial data, and experimental protocols.
Mechanism of Action
This compound, like other amino-bisphosphonates, primarily acts by inhibiting osteoclast-mediated bone resorption. However, its therapeutic effects in CRPS-I are thought to extend beyond its skeletal actions and involve the modulation of inflammatory pathways. The key molecular target of this compound is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.
By inhibiting FPPS, this compound disrupts the prenylation of small GTPase signaling proteins, which are crucial for various cellular functions in osteoclasts, including cytoskeletal arrangement and vesicular trafficking, ultimately leading to osteoclast inactivation and apoptosis.[1] In the context of CRPS-I, this inhibition of osteoclast activity may help to alleviate the localized bone loss often observed in the affected limb.
Furthermore, this compound is believed to have direct anti-inflammatory effects. In animal models of CRPS, bisphosphonates have been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2] This modulation of the inflammatory response is thought to contribute significantly to the analgesic effects of this compound in CRPS-I.
Clinical Efficacy and Safety
Multiple randomized controlled trials have investigated the efficacy and safety of this compound in patients with CRPS-I. The data from these studies are summarized in the tables below, highlighting the key findings for both intravenous and intramuscular administration routes.
Data Presentation
Table 1: Efficacy of Intravenous this compound in CRPS-I (Varenna et al., 2013) [3][4][5]
| Parameter | This compound (n=41) | Placebo (n=41) | p-value |
| Baseline VAS (mm, mean ± SD) | 71.6 ± 11.8 | 70.4 ± 8.3 | 0.59 |
| VAS at Day 40 (mm, mean ± SD) | 25.1 | 47.8 | <0.0001 |
| Change in VAS from Baseline (mm, mean) | -46.5 | -22.6 | <0.0001 |
| Responders (≥50% VAS reduction) at Day 40, n (%) | 30 (73.2%) | 12 (29.3%) | <0.0001 |
| Edema Score at Day 40 (mean) | 0.53 | 1.11 | 0.0009 |
| Pain at Passive Motion Score at Day 40 (mean) | 0.78 | 1.70 | <0.0001 |
| Allodynia Present at Day 40, n (%) | 4 (16%) | 19 (73%) | <0.0001 |
| Hyperalgesia Present at Day 40, n (%) | 7 (21%) | 22 (76%) | <0.0001 |
Table 2: Efficacy of Intramuscular this compound in CRPS-I (Varenna et al., 2021)
| Parameter | This compound (n=41) | Placebo (n=37) | p-value |
| Baseline VAS (mm, mean ± SD) | 73.4 ± 12.5 | 73.5 ± 12.7 | NS |
| VAS at Day 30 (mm, mean ± SD) | 31.9 ± 23.3 | 52.3 ± 27.8 | 0.0003 |
| Responders (≥50% VAS reduction) at Day 30, n (%) | 27 (65.9%) | 11 (29.7%) | 0.0017 |
| Edema Present at Day 30, n (%) | 72.5% | 79.9% | 0.03 |
| Pain During Motion Present at Day 30, n (%) | 70% | 83.3% | 0.0009 |
| Allodynia Present at Day 30, n (%) | 8 (20%) | 19 (63.3%) | 0.0004 |
| Hyperalgesia Present at Day 30, n (%) | 8 (20%) | 19 (56.7%) | 0.0023 |
Table 3: Long-Term Efficacy of this compound in CRPS-I (Open-Label Extension Study)
| Parameter | Intramuscular this compound (n=35) | Intravenous this compound (n=25) | p-value (between groups) |
| Responders (≥50% VAS reduction) at Day 360, n (%) | 32 (91.4%) | 22 (88%) | 0.66 |
| SF-36 Physical Component Summary (mean ± SD) at Day 360 | 48.4 ± 7.3 | 49.3 ± 8.5 | NS |
| SF-36 Mental Component Summary (mean ± SD) at Day 360 | 47.7 ± 10.0 | 51.8 ± 7.3 | NS |
Experimental Protocols
Key Clinical Trial Methodologies
The following outlines the typical methodologies employed in the pivotal clinical trials of this compound for CRPS-I.
1. Study Design: Most pivotal studies were multicenter, randomized, double-blind, placebo-controlled trials. An open-label extension phase was often included where patients who initially received placebo were offered active treatment.
2. Patient Population: Inclusion criteria typically included adult patients with a diagnosis of CRPS-I according to the Budapest criteria, with disease duration of no longer than 4 to 6 months, and a baseline pain intensity of at least 50 mm on a 100 mm Visual Analog Scale (VAS).
3. Interventions:
-
Intravenous (IV) this compound: A common regimen was 100 mg of this compound diluted in 500 mL of saline, administered as a slow intravenous infusion over at least 2 hours, given four times over a 10-day period (e.g., on days 1, 4, 7, and 10).
-
Intramuscular (IM) this compound: A typical protocol involved 25 mg of this compound administered intramuscularly once daily for 16 consecutive days.
-
Placebo: Placebo infusions or injections were identical in appearance and volume to the active treatment.
4. Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome was typically the change in the Visual Analog Scale (VAS) for pain from baseline to a specified time point (e.g., day 30 or 40). A responder analysis, defining a responder as a patient with at least a 50% reduction in VAS score, was also a key primary endpoint.
-
Secondary Efficacy Endpoints:
-
Clinical Signs and Symptoms: Assessment of edema, pain on passive motion, allodynia, and hyperalgesia, often using a rating scale (e.g., 0=none to 3=severe for edema and pain on motion) or as dichotomous variables (present/absent for allodynia and hyperalgesia).
-
Pain Questionnaires: The Short-Form McGill Pain Questionnaire (SF-MPQ) was used to assess sensory and affective dimensions of pain.
-
Quality of Life: The 36-Item Short Form Health Survey (SF-36) was used to evaluate various aspects of health-related quality of life, often summarized into Physical and Mental Component Summary scores.
-
5. Assessment Schedule: Assessments were typically performed at baseline, at the end of the treatment period, and at various follow-up time points (e.g., 30, 40, 60, 180, and 360 days) to evaluate the short-term and long-term efficacy and safety of the treatment.
Methodologies of Key Assessment Tools
1. Visual Analog Scale (VAS) for Pain:
-
Description: A continuous scale, typically a 100 mm horizontal line, anchored by "no pain" on the left and "worst possible pain" on the right.
-
Administration: Patients are asked to mark a point on the line that represents their current pain intensity.
-
Scoring: The score is determined by measuring the distance in millimeters from the "no pain" anchor to the patient's mark.
2. Short-Form McGill Pain Questionnaire (SF-MPQ):
-
Description: This questionnaire consists of 15 pain descriptors (11 sensory and 4 affective).
-
Administration: For each descriptor, patients rate the intensity of their pain on a 4-point scale: 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Scoring:
-
Sensory Score: The sum of the intensity ratings for the 11 sensory descriptors.
-
Affective Score: The sum of the intensity ratings for the 4 affective descriptors.
-
Total Score: The sum of the sensory and affective scores.
-
The SF-MPQ also includes a Present Pain Intensity (PPI) index and a VAS for pain.
-
3. 36-Item Short Form Health Survey (SF-36):
-
Description: A multi-purpose, short-form health survey with 36 questions. It yields an 8-scale profile of functional health and well-being scores.
-
Administration: Patients self-report on their health status across the eight domains.
-
Scoring:
-
A two-step process is used to score the SF-36. First, precoded numeric values are recoded. Then, items within the same scale are averaged together to create the 8 scale scores.
-
All items are scored on a 0 to 100 range, with higher scores indicating a more favorable health state.
-
The eight scales are: Physical Functioning (PF), Role-Physical (RP), Bodily Pain (BP), General Health (GH), Vitality (VT), Social Functioning (SF), Role-Emotional (RE), and Mental Health (MH).
-
These scales can be further aggregated into two summary scores: the Physical Component Summary (PCS) and the Mental Component Summary (MCS).
-
Conclusion
This compound has demonstrated significant efficacy and a favorable safety profile in the treatment of CRPS-I in multiple randomized controlled trials. Both intravenous and intramuscular formulations have shown to provide clinically meaningful reductions in pain and improvements in clinical signs and quality of life, with long-term benefits observed in open-label extension studies. The mechanism of action, involving the inhibition of the mevalonate pathway and modulation of inflammatory responses, provides a strong rationale for its use in this condition. This technical guide summarizes the key evidence and methodologies related to the use of this compound for CRPS-I, providing a valuable resource for researchers, scientists, and drug development professionals in the field of pain management. Further research may continue to elucidate the precise molecular mechanisms underlying its therapeutic effects and explore its potential in other chronic pain conditions.
References
- 1. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resref.com [resref.com]
- 4. rand.org [rand.org]
- 5. Treatment of complex regional pain syndrome type I with this compound: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Neridronate: A Comparative Analysis of Intravenous and Intramuscular Administration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neridronate, a nitrogen-containing bisphosphonate, is a therapeutic agent primarily utilized for the management of metabolic bone diseases such as Paget's disease of bone, osteogenesis imperfecta, and Complex Regional Pain Syndrome type I (CRPS-I).[1][2][3] A key feature of this compound is its availability in both intravenous (IV) and intramuscular (IM) formulations, offering flexibility in clinical practice.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics of intravenous versus intramuscular this compound, detailing experimental protocols from key clinical studies and elucidating its mechanism of action. While direct comparative pharmacokinetic data such as Cmax, Tmax, and AUC are not extensively available in public literature, this guide synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: Intravenous vs. Intramuscular this compound
Table 1: General Pharmacokinetic Characteristics of Parenteral Bisphosphonates
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Citation |
| Bioavailability | 100% (direct entry into systemic circulation) | Expected to be high, but specific percentage for this compound is not documented. Oral bioavailability of bisphosphonates is generally less than 1%. | |
| Absorption | Not applicable (direct administration) | Absorbed from the muscle tissue into the systemic circulation. | |
| Distribution | Rapidly distributes from plasma. High affinity for bone tissue, particularly at sites of active remodeling. | Similar distribution pattern to IV administration following absorption. | |
| Metabolism | Bisphosphonates are not metabolized. | Bisphosphonates are not metabolized. | |
| Elimination | Primarily excreted unchanged via the kidneys. A significant portion is taken up by the skeleton where it has a long half-life. | Excreted unchanged via the kidneys following absorption. | |
| Half-life (Plasma) | Very short, with rapid clearance from plasma. | Expected to be short in plasma following absorption. | |
| Half-life (Bone) | Very long, potentially years. | Very long, similar to IV administration. |
Experimental Protocols
The following sections detail the methodologies of key clinical trials that have compared the efficacy and safety of intravenous and intramuscular this compound.
Treatment of Paget's Disease of Bone
A long-term comparative study provides insight into the clinical protocols for this compound administration in patients with Paget's disease of bone.
-
Study Design: A 36-month, randomized, open-label study.
-
Patient Population: 56 patients with active Paget's disease of bone.
-
Intravenous Regimen: 100 mg of this compound infused over two consecutive days (total dose of 200 mg).
-
Intramuscular Regimen: 25 mg of this compound administered weekly for eight weeks (total dose of 200 mg).
-
Primary Efficacy Endpoint: The primary endpoint for efficacy was a therapeutic response, which was defined as either the normalization of alkaline phosphatase (ALP) levels or a reduction of at least 75% in the total ALP excess at 6 months.
-
Assessments: Biochemical markers of bone turnover (e.g., serum total alkaline phosphatase) were assessed at baseline and at various time points throughout the 36-month follow-up period. All patients were advised to receive calcium and vitamin D supplementation.
Treatment of Complex Regional Pain Syndrome Type I (CRPS-I)
A randomized, double-blind, placebo-controlled study, followed by an open-label extension, outlines the protocol for this compound use in CRPS-I.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 78 patients diagnosed with CRPS-I.
-
Intramuscular Regimen (Double-Blind Phase): 25 mg of this compound administered intramuscularly once daily for 16 consecutive days.
-
Intravenous Regimen (Open-Label Extension): Patients who received a placebo in the double-blind phase were administered 100 mg of this compound intravenously four times over 10 days.
-
Primary Efficacy Endpoint: The primary efficacy was assessed after 30 days using a visual analogue scale (VAS) for pain and the number of patients achieving a 50% or greater reduction in their VAS score.
-
Assessments: In addition to pain scores, changes in clinical signs and symptoms (such as edema, pain during motion, allodynia, and hyperalgesia), as well as quality of life measured by the Short Form Health Survey (SF-36) and the McGill Pain Questionnaire, were evaluated.
Mechanism of Action
This compound, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption. The primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
The mechanism of action unfolds as follows:
-
Binding to Bone Mineral: this compound has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.
-
Internalization by Osteoclasts: During bone resorption, osteoclasts internalize the bone matrix, and along with it, the bound this compound.
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Inside the osteoclast, this compound inhibits FPPS.
-
Disruption of Prenylation: The inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.
-
Impairment of Osteoclast Function: The lack of prenylated proteins disrupts crucial cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, which are all necessary for bone resorption.
-
Induction of Apoptosis: Ultimately, the disruption of these vital cellular functions leads to osteoclast apoptosis (programmed cell death), thereby reducing the number of active bone-resorbing cells.
Conclusion
This compound offers the clinical advantage of both intravenous and intramuscular routes of administration. While clinical studies have demonstrated comparable efficacy between the two formulations for conditions like Paget's disease and CRPS-I, a detailed comparative analysis of their pharmacokinetic profiles is hampered by a lack of publicly available quantitative data. The general pharmacokinetic principles of bisphosphonates, characterized by rapid plasma clearance and high affinity for bone, apply to this compound. The well-defined mechanism of action, centered on the inhibition of the mevalonate pathway in osteoclasts, provides a strong rationale for its therapeutic use. Further research is warranted to fully characterize and compare the pharmacokinetic parameters of intravenous and intramuscular this compound, which would be invaluable for optimizing dosing strategies and enhancing its clinical application.
References
- 1. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neridronic acid for the treatment of bone metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]
Neridronate's Affinity for Hydroxyapatite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in bone disorders such as Paget's disease and osteogenesis imperfecta is fundamentally linked to its high affinity for hydroxyapatite (HA), the primary mineral component of bone.[1] This affinity ensures the targeted delivery and localized concentration of the drug at sites of active bone remodeling. This technical guide provides an in-depth analysis of the binding affinity of this compound to hydroxyapatite crystals, summarizing available data, detailing experimental protocols, and visualizing key pathways.
Comparative Binding Affinity of Bisphosphonates
The binding affinity of bisphosphonates to hydroxyapatite is a critical determinant of their potency and duration of action. While specific quantitative data for this compound is lacking, studies on other bisphosphonates provide a valuable framework for understanding its expected behavior.
A molecular modeling study that calculated the interaction energies of various bisphosphonates with the (001) face of hydroxyapatite provides the most direct comparison involving this compound. The study found that this compound interacts less effectively than alendronate. This is attributed to the folding of its longer amino side chain, which may hinder optimal alignment with the crystal surface.
Experimentally determined binding affinities for other common bisphosphonates, typically measured using techniques such as constant composition kinetic studies, reveal a well-established rank order of potency.
Table 1: Comparative Binding Affinity of Common Bisphosphonates to Hydroxyapatite
| Bisphosphonate | Relative Binding Affinity Rank | Adsorption Affinity Constant (KL) (M-1) |
| Zoledronate | 1 | 3.10 x 106 |
| Alendronate | 2 | 2.65 x 106 |
| Ibandronate | 3 | Not Reported in this study |
| Risedronate | 4 | 2.73 x 106 |
| Etidronate | 5 | Not Reported in this study |
| Clodronate | 6 | Not Reported in this study |
Source: Data compiled from kinetic studies on hydroxyapatite crystal growth. The rank order is widely supported by multiple studies, while the KL values are from a specific study and may vary with experimental conditions.[2]
Experimental Protocols for Determining Binding Affinity
Several established methods are employed to quantify the binding of bisphosphonates to hydroxyapatite. Below are detailed summaries of two common experimental protocols.
Fast Performance Liquid Chromatography (FPLC) with Hydroxyapatite Column
This method provides a relative measure of binding affinity based on the retention time of the bisphosphonate on a hydroxyapatite stationary phase.[3][4][5]
Objective: To determine the relative binding affinity of bisphosphonates by measuring their retention time on a hydroxyapatite chromatography column.
Materials:
-
Fast Performance Liquid Chromatography (FPLC) system
-
Hydroxyapatite column
-
Bisphosphonate solutions of known concentration (e.g., this compound, zoledronate, alendronate)
-
Phosphate buffer solutions of varying concentrations (for gradient elution)
-
UV detector
Methodology:
-
Column Equilibration: The hydroxyapatite column is equilibrated with a low-concentration phosphate buffer at a defined pH (e.g., 6.8) and flow rate.
-
Sample Injection: A standardized volume and concentration of the bisphosphonate solution is injected onto the column.
-
Elution: The bisphosphonate is eluted from the column using a linear gradient of increasing phosphate buffer concentration. The phosphate ions in the mobile phase compete with the phosphonate groups of the drug for binding sites on the hydroxyapatite.
-
Detection: The eluting bisphosphonate is detected by UV absorbance at a specific wavelength.
-
Data Analysis: The retention time for each bisphosphonate is recorded. A longer retention time indicates a stronger binding affinity to the hydroxyapatite.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical studies on neridronate and bone resorption
An In-depth Technical Guide to Preclinical Studies on Neridronate and Bone Resorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, or (6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid, is a nitrogen-containing bisphosphonate (N-BP) developed for the treatment of metabolic bone diseases characterized by excessive bone resorption.[1][2] Like other N-BPs, its fundamental mechanism revolves around the disruption of osteoclast function, the primary cells responsible for bone breakdown.[1][3] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-resorptive effects of this compound, with a focus on its molecular mechanism of action, and data from both in vitro and in vivo models.
Core Mechanism of Action: Inhibition of the Mevalonate Pathway
The primary molecular target of this compound and other N-BPs is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This pathway is crucial for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac.
By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP. This disruption of prenylation impairs the function of small GTPases, which are critical for vital osteoclast processes, including cytoskeletal arrangement, membrane ruffling, and intracellular trafficking. The ultimate consequences for the osteoclast are the loss of bone-resorbing capacity, disruption of the actin ring essential for forming a sealing zone on the bone surface, and the induction of apoptosis (programmed cell death).
Caption: this compound inhibits FPPS in the mevalonate pathway, disrupting osteoclast function.
In Vitro Preclinical Studies
Numerous in vitro studies have demonstrated this compound's direct inhibitory effects on osteoclast formation (osteoclastogenesis) and activity.
Data on Osteoclast Inhibition
The following table summarizes key quantitative findings from in vitro experiments.
| Study Parameter | Cell Model | This compound Concentration | Observed Effect | Citation |
| Osteoclast Differentiation | Murine monocyte/macrophage (RAW 264.7) co-cultured with murine osteoblasts | Various concentrations | Significant reduction in Tartrate-Resistant Acid Phosphatase (TRAP)-positive cells | |
| Osteoblast Differentiation | Human osteoblastic cell cultures | 10⁻⁸ M | +50% increase in alkaline phosphatase (ALP) activity after 10 days | |
| Mineralized Nodule Formation | Human osteoblastic cell cultures | 10⁻⁸ M | +48% increase in mineralized nodules after 20 days | |
| Osteoclast Morphology | Co-cultures of monolithic/macrophage cell lines | Not specified | Degradation of the actin ring connected to the plasma membrane |
Experimental Protocols
3.2.1 Osteoclast Differentiation and TRAP Staining Assay This assay is a standard method for quantifying osteoclast formation in vitro.
-
Cell Seeding: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines like RAW264.7 are seeded in culture plates.
-
Osteoclast Induction: Cells are cultured in a medium (e.g., α-MEM with 10% FBS) supplemented with Macrophage Colony-Stimulating Factor (M-CSF) to support precursor survival and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to drive differentiation into osteoclasts.
-
This compound Treatment: Various concentrations of this compound are added to the culture medium at the time of induction.
-
Incubation: Cells are incubated for several days (typically 4-6 days), with media changes as required, to allow for the formation of mature, multinucleated osteoclasts.
-
TRAP Staining: Cultures are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme highly expressed in osteoclasts. TRAP-positive cells containing three or more nuclei are identified and counted as mature osteoclasts.
References
Neridronate's Impact on the Mevalonate Pathway in Bone Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption, primarily utilized in the treatment of bone disorders characterized by excessive osteoclast activity. Its therapeutic efficacy is rooted in its targeted disruption of the mevalonate pathway within bone cells, particularly osteoclasts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound, like other nitrogen-containing bisphosphonates, exerts its primary effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][2][3] This pathway is responsible for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][3] These molecules are essential for the post-translational modification process known as prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins such as Ras, Rho, and Rac.
The prenylation of these small GTPases is crucial for their proper localization to cell membranes and their subsequent involvement in a multitude of cellular processes vital for osteoclast function and survival, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking. By inhibiting FPPS, this compound effectively depletes the cellular pool of FPP and GGPP, thereby preventing the prenylation of these key signaling proteins. This disruption of essential cellular functions ultimately leads to osteoclast apoptosis and a reduction in bone resorption.
Quantitative Data on this compound's Inhibition of FPPS
The inhibitory potency of this compound against human FPPS has been quantified, demonstrating a time-dependent inhibition. The initial half-maximal inhibitory concentration (IC50) was determined to be 2400 nM. Following pre-incubation with the enzyme, the final IC50 value decreased to 390 nM, indicating a potent and tightening interaction with the enzyme.
Effects on Bone Cells
Osteoclasts: Induction of Apoptosis and Inhibition of Resorption
The primary cellular target of this compound is the osteoclast. The inhibition of the mevalonate pathway and subsequent lack of prenylated GTPases trigger a cascade of events culminating in osteoclast apoptosis. In vitro studies have demonstrated that this compound treatment leads to a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. Furthermore, this compound induces morphological changes in osteoclasts, including the degradation of the actin ring, which is essential for the formation of the ruffled border and bone resorption. One study on osteoclast cultures from individuals with osteogenesis imperfecta and healthy donors showed that this compound treatment was associated with a dose-dependent decrease in TRAP-positive osteoclasts, which was linked to the activation of the apoptotic process.
Osteoblasts: Modulatory Effects on Proliferation and Differentiation
This compound's influence extends to osteoblasts, the bone-forming cells, where it exhibits a more nuanced, concentration-dependent effect. In vitro studies on human osteoblasts have shown that this compound can enhance their differentiation and mineralization at specific concentrations.
Table 1: In Vitro Effects of this compound on Human Osteoblasts
| Parameter | This compound Concentration | Observation | Reference |
| Alkaline Phosphatase (ALP) Activity | 10-8 M | +50% increase after 10 days | |
| Mineralized Nodule Formation | 10-8 M | +48% increase after 20 days | |
| Osteocalcin Production (Normal and Osteoporotic Osteoblasts) | 10-6 M | Significant increase | |
| Osteocalcin Production (All cell populations) | 10-4 M | Reduction in synthesis |
These findings suggest that this compound, at therapeutic concentrations, may not only inhibit bone resorption but also support bone formation, contributing to an overall positive effect on bone health.
Clinical Efficacy: Improvements in Bone Mineral Density and Turnover
Clinical trials have substantiated the in vitro effects of this compound, demonstrating its efficacy in increasing bone mineral density (BMD) and reducing bone turnover markers in various patient populations.
Table 2: Clinical Efficacy of this compound in Postmenopausal Women with Low Bone Mineral Density (12-month treatment)
| Treatment Group (Intramuscular) | Change in Total Hip BMD | Change in Spine BMD | Change in Serum C-telopeptide of Type I Collagen |
| 25 mg every 2 weeks | Significant increase | Significant increase | -58% to -79% (Significant dose-response) |
| 12.5 mg every 4 weeks | Significant increase | Significant increase | -58% to -79% (Significant dose-response) |
| 25 mg every 4 weeks | Significant increase | Significant increase | -58% to -79% (Significant dose-response) |
Table 3: Clinical Efficacy of this compound in Patients with β-thalassemia and Osteoporosis (12-month treatment)
| Parameter | This compound Group (100 mg IV every 90 days) | Control Group |
| Lumbar Spine BMD | Significant increase from baseline | No significant change |
| Total Hip BMD | Significant increase from baseline | No significant change |
| Serum Bone Alkaline Phosphatase | Significant decrease | No significant change |
| Serum C-telopeptide of Collagen Type 1 | Significant decrease | No significant change |
A meta-analysis of six randomized controlled trials confirmed that this compound administration significantly increases BMD of the lumbar spine, femoral neck, and total hip, while also significantly reducing levels of serum C-terminal telopeptide of type I collagen (sCTX) and bone alkaline phosphatase (ALP).
Experimental Protocols
Cell Culture of Human Osteoblasts and Osteoclasts
-
Human Osteoblast Culture: Primary human osteoblasts can be isolated from bone explants obtained during orthopedic surgery. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics. For experiments, cells are seeded at an appropriate density and treated with varying concentrations of this compound (e.g., 10-11 M to 10-3 M) for specified durations.
-
Human Osteoclast Culture: Human osteoclasts can be generated from peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages. Precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts. This compound can then be added to the culture to assess its effects on osteoclast formation, survival, and function.
Western Blotting for Detection of Protein Prenylation
-
Cell Lysis: Treat bone cells (e.g., osteoclasts or a suitable macrophage cell line like J774) with various concentrations of this compound for a predetermined time. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for unprenylated small GTP-binding proteins (e.g., unprenylated Rap1A) or antibodies that recognize total small GTPases (e.g., Ras, Rho). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an appropriate imaging system. A shift in the electrophoretic mobility of small GTPases can indicate a lack of prenylation.
Osteoclast Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Culture osteoclasts on a suitable substrate (e.g., glass coverslips or bone slices).
-
Treat the cells with different concentrations of this compound for various time points.
-
Fix the cells with a crosslinking fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and a labeled dUTP (e.g., fluorescein-dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize the labeled apoptotic cells using fluorescence microscopy. The number of TUNEL-positive cells can be quantified.
-
-
Caspase-3 Activity Assay:
-
Culture and treat osteoclasts with this compound as described above.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The level of caspase-3 activity is proportional to the amount of cleaved substrate and is an indicator of apoptosis induction.
-
Visualizations
Caption: The Mevalonate Pathway leading to the synthesis of FPP and GGPP.
Caption: Mechanism of action of this compound in osteoclasts.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound's potent inhibitory effect on the mevalonate pathway, specifically targeting FPPS, provides a robust mechanism for reducing osteoclast-mediated bone resorption. The resulting disruption of protein prenylation and induction of osteoclast apoptosis are central to its therapeutic efficacy. Furthermore, its modulatory effects on osteoblasts suggest a multifaceted role in bone metabolism. This technical guide consolidates the current understanding of this compound's action, offering valuable quantitative data and methodological insights for researchers in the field of bone biology and drug development. Further research focusing on a more detailed quantitative analysis of this compound-induced osteoclast apoptosis and the development of this compound-specific experimental protocols will continue to refine our understanding of this important therapeutic agent.
References
Discovery and chemical synthesis of neridronate
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Neridronate
Introduction
This compound, chemically known as (6-amino-1-hydroxyhexylidene)bisphosphonic acid, is a nitrogen-containing, second-generation bisphosphonate.[1][2] Bisphosphonates are a class of drugs that inhibit bone resorption, making them effective in treating a variety of bone-related disorders.[3] this compound is distinguished by its administration via intravenous or intramuscular routes, offering an alternative for patients who cannot tolerate oral bisphosphonates.[2][4] This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and clinical applications of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was synthesized in Italy in 1986. It was discovered and developed by the Italian pharmaceutical company Abiogen Pharma, located in Pisa. Initially, its clinical development focused on metabolic bone diseases. It has been approved in Italy for the treatment of Paget's disease of the bone and osteogenesis imperfecta.
A significant breakthrough in its application came from the work of Dr. Silvano Adami and his team at the University of Verona. Their research led to the successful use of this compound for Complex Regional Pain Syndrome (CRPS), a severe chronic pain condition. Following a randomized, double-blind, placebo-controlled study, the Italian Medicines Agency (AIFA) approved this compound as the official treatment for CRPS in 2016. In the United States, neridronic acid has received Breakthrough Therapy, Fast Track, and Orphan Drug designations from the FDA for the treatment of CRPS.
Chemical Synthesis
The synthesis of this compound, like other 1-hydroxybisphosphonates, typically involves the reaction of a carboxylic acid with a phosphonating agent. The most common industrial method utilizes the reaction of 6-aminohexanoic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃), in a suitable solvent. Methanesulfonic acid is often used as the solvent for this reaction.
Experimental Protocol: Preparation of Sodium this compound
The following protocol is adapted from a patented industrial process for preparing the hemihydrate crystalline form F of sodium this compound.
Materials and Equipment:
-
6-aminohexanoic acid
-
Phosphorous acid
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid
-
Jacketed 300 mL reactor with stirrer, condenser, and drip funnel
Procedure:
-
Reaction Setup: Charge the reactor with 20-40 mL of methanesulfonic acid, 1 equivalent of phosphorous acid, and 1 equivalent of 6-aminohexanoic acid (e.g., 10 g).
-
Dissolution: Heat the mixture to 65°C (jacket temperature at 70°C) and stir at 75-85 rpm until all solids are completely dissolved.
-
Phosphonylation: Slowly add 2-4 equivalents of phosphorus trichloride to the mixture through the drip funnel while maintaining the temperature at 65°C.
-
Reaction: Continue stirring the reaction mixture at 65°C for 18-24 hours.
-
Hydrolysis: After the reaction is complete, cool the mixture and proceed with hydrolysis by adding water.
-
Precipitation and Isolation: Adjust the pH of the aqueous solution to precipitate the sodium this compound salt. The crystalline solid is then recovered by filtration.
-
Purification: The crude product is washed with water and then methanol to yield the final purified sodium this compound.
Mechanism of Action
This compound exerts its therapeutic effect through the inhibition of osteoclast-mediated bone resorption. As a nitrogen-containing bisphosphonate, its primary intracellular target is the enzyme farnesyl pyrophosphate synthase (FPPS), a key component of the mevalonate pathway.
-
Binding to Bone: Like all bisphosphonates, this compound has a high affinity for hydroxyapatite crystals, the mineral component of bone. This property causes it to accumulate at sites of active bone remodeling.
-
Internalization by Osteoclasts: During bone resorption, osteoclasts internalize the bone matrix, and along with it, the bound this compound.
-
Inhibition of FPPS: Inside the osteoclast, this compound inhibits FPPS. This enzyme is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Disruption of Protein Prenylation: FPP and GGPP are essential for the post-translational modification process known as prenylation. This process attaches lipid groups to small GTPase signaling proteins (e.g., Ras, Rho, Rac). Prenylation is critical for anchoring these proteins to the cell membrane, enabling their proper function in intracellular signaling.
-
Osteoclast Dysfunction and Apoptosis: By inhibiting FPPS, this compound disrupts the prenylation of these key signaling proteins. This leads to the disorganization of the osteoclast cytoskeleton, loss of the ruffled border (the active site of bone resorption), and ultimately, induction of apoptosis (programmed cell death).
The net result is a significant reduction in bone resorption, which helps to restore balance in bone metabolism, alleviate pain associated with excessive bone turnover, and strengthen bone structure.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various clinical settings. The following tables summarize key quantitative data from clinical trials.
Table 1: Efficacy of this compound in Complex Regional Pain Syndrome (CRPS) Type I
| Time Point | Outcome Measure | Result | Reference |
|---|---|---|---|
| 40 Days Post-Infusion | Pain Disappearance | 73.2% of patients achieved near-complete pain relief |
| 1 Year Post-Infusion | Symptom Recurrence | None of the patients reported symptoms linked to CRPS | |
Table 2: Efficacy of this compound in Post-Menopausal Osteoporosis (Intramuscular Dosing)
| Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|
| 25 mg every 4 weeks | Bone Mineral Density (BMD) | Significant increase in total hip BMD vs. baseline at 2-year follow-up |
| Dose-Finding Trial | Dose-Response Relationship | A significant dose-response was observed for changes in total hip BMD | |
Table 3: Efficacy of this compound in Paget's Disease of Bone
| Time Point | Outcome Measure | Intravenous Regimen | Intramuscular Regimen | Reference |
|---|---|---|---|---|
| 6 Months | Therapeutic Response* | 92.6% of patients | 96.5% of patients | |
| 6 Months | Bone Pain Decrease | 77.8% of patients | 86.2% of patients |
*Defined as normalization of alkaline phosphatase levels or a reduction of at least 75% in total alkaline phosphatase excess.
References
- 1. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crps-treatment.com [crps-treatment.com]
- 4. medicaltourismitaly.com [medicaltourismitaly.com]
Methodological & Application
Application Notes and Protocols for Neridronate Intravenous Infusion in Clinical Trials
These application notes provide a comprehensive overview of the intravenous infusion protocols for neridronate as utilized in various clinical trials. This document is intended for researchers, scientists, and drug development professionals involved in the clinical investigation of this compound for conditions such as Complex Regional Pain Syndrome Type 1 (CRPS-1), osteoporosis, and Paget's disease of bone.
Quantitative Data Summary
The following tables summarize the intravenous infusion protocols for this compound across different clinical trials and approved indications.
Table 1: this compound Intravenous Infusion Protocols for Complex Regional Pain Syndrome Type 1 (CRPS-1)
| Parameter | Protocol Description | Clinical Trial/Reference |
| Dosage per Infusion | 100 mg | Varenna et al.[1][2], NCT03530345[3] |
| 62.5 mg | NCT02402530[4] | |
| Total Dose | 400 mg | Varenna et al.[5], Faggiani et al. |
| Frequency | Four infusions administered every third day over a 10-day period. | Varenna et al., NCT03530345 |
| Infusion Vehicle | 500 mL isotonic saline solution. | Varenna et al. |
| Sterile normal saline (volume not specified). | NCT03530345 | |
| Infusion Duration | 2 hours. | Varenna et al. |
| Slow administration (specific duration not mentioned). | NCT03530345 | |
| Pre-medication/Supplementation | Calcium and vitamin D supplementation starting two weeks before the first infusion. | Benign Evolution of CRPS-1 study |
| Acetaminophen (500 mg) recommended for acute phase reactions (e.g., polyarthralgia, fever). | Varenna et al. |
Table 2: this compound Intravenous Infusion Protocols for Other Indications
| Indication | Dosage | Frequency | Infusion Details | Reference |
| Paget's Disease of Bone | 100 mg | Two consecutive days (total dose 200 mg). | Not specified. | Merlotti et al. |
| Postmenopausal Osteoporosis | 100 mg | Every 2 months for 2 years. | Not specified. | Rossini et al. |
| 50 mg | Bimonthly for 2 years. | Not specified. | Braga et al. | |
| Osteogenesis Imperfecta | 2 mg/kg (up to 100 mg) | Every 3 months. | Diluted in 250 mL of saline solution, infused over 30 minutes. | Clinical development review |
| Transient Osteoporosis of the Hip | 100 mg | Four infusions on day 0, 3, 6, and 9 (total 400 mg). The cycle could be repeated in refractory cases. | Not specified. | Efficacy study in TOH |
Experimental Protocols
Intravenous Infusion Protocol for CRPS-1 (Varenna et al. & NCT03530345)
This protocol is based on the methods described in randomized controlled trials for CRPS-1.
Materials:
-
This compound for injection (100 mg vial)
-
500 mL bag of sterile isotonic saline solution (0.9% sodium chloride)
-
Intravenous infusion set
-
Sterile needles and syringes
-
Alcohol swabs
-
Patient monitoring equipment (for blood pressure, heart rate, and temperature)
-
Acetaminophen 500 mg tablets (for management of potential acute phase reaction)
Procedure:
-
Patient Preparation:
-
Obtain informed consent from the patient.
-
Ensure the patient is adequately hydrated.
-
For CRPS-1 trials, it has been noted that patients may receive calcium and vitamin D supplementation starting two weeks prior to the first infusion.
-
Inform the patient about the potential for an acute phase reaction (fever, myalgia, arthralgia) and that acetaminophen can be administered if these symptoms occur.
-
-
Drug Reconstitution and Dilution:
-
Aseptically withdraw 100 mg of this compound from the vial.
-
Dilute the 100 mg of this compound in a 500 mL bag of isotonic saline solution.
-
Gently invert the bag to ensure thorough mixing of the solution.
-
-
Administration:
-
Establish intravenous access in the patient.
-
Administer the diluted this compound solution via intravenous infusion over a period of 2 hours.
-
Monitor the patient for any immediate adverse reactions during the infusion.
-
-
Dosing Schedule:
-
Repeat the infusion every third day for a total of four infusions over a 10-day period.
-
-
Post-infusion Monitoring:
-
Monitor the patient for at least 30 minutes post-infusion.
-
Record any adverse events. Adverse events judged as treatment-related were observed in some patients, with the most common being an "acute phase reaction" such as polyarthralgia and fever, which were typically managed with acetaminophen.
-
Intravenous Infusion Protocol for Osteogenesis Imperfecta
This protocol is based on studies involving pediatric and adult patients with Osteogenesis Imperfecta.
Materials:
-
This compound for injection
-
250 mL bag of sterile saline solution
-
Intravenous infusion set
-
Syringes and needles for dose calculation and transfer
-
Infusion pump for controlled administration
Procedure:
-
Dosage Calculation:
-
Calculate the dose based on the patient's body weight: 2 mg/kg.
-
The maximum dose should not exceed 100 mg.
-
-
Drug Dilution:
-
Aseptically dilute the calculated dose of this compound in 250 mL of saline solution.
-
-
Administration:
-
Administer the infusion intravenously over 30 minutes.
-
-
Dosing Schedule:
-
The infusion is typically administered every 3 months.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is an amino-bisphosphonate that selectively targets bone tissue. Its primary mechanism of action involves the inhibition of osteoclast activity, which are the cells responsible for bone resorption. This leads to a decrease in bone turnover. In conditions like CRPS-1, it is thought that increased bone turnover may contribute to chronic inflammation. By inhibiting osteoclasts, this compound may help to break this inflammatory cycle.
Caption: High-level overview of this compound's inhibitory effect on osteoclasts.
Clinical Trial Workflow for this compound Infusion in CRPS-1
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of intravenous this compound for CRPS-1.
Caption: Generalized workflow for a this compound clinical trial in CRPS-1.
References
- 1. Treatment of complex regional pain syndrome type I with this compound: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crps-treatment.com [crps-treatment.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Intramuscular Neridronate Administration in Pediatric Patients
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research, scientific, and drug development purposes only. Neridronate is a potent bisphosphonate, and its administration, particularly in pediatric patients, should only be conducted by qualified healthcare professionals in appropriate clinical settings. The information provided herein is a synthesis of available clinical data and general pediatric guidelines and should not be considered a substitute for professional medical advice, diagnosis, or treatment. Off-label use of this compound should only be considered within the context of a formal clinical trial or under the guidance of an experienced clinician.
Introduction
This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is licensed in Italy for the treatment of osteogenesis imperfecta (OI) and Paget's disease of bone.[1] While the intravenous (IV) administration of this compound in pediatric patients with OI has been studied, data on the intramuscular (IM) route in this population is limited.[2][3] There is emerging evidence for the use of this compound in Complex Regional Pain Syndrome Type I (CRPS-I), with some data available for pediatric patients, although primarily for the intravenous route.[4] The intramuscular route offers the potential for home-based care and may be a valuable alternative in specific clinical scenarios.[5]
These application notes provide a summary of the available data on intramuscular this compound in pediatric patients, detailed protocols for its preparation and administration, and an overview of its mechanism of action.
Mechanism of Action
This compound, like other nitrogen-containing bisphosphonates, primarily targets osteoclasts. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are vital for normal osteoclast function, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, ultimately leading to apoptosis of the osteoclast.
Quantitative Data Summary
The available quantitative data for intramuscular this compound administration in pediatric patients is sparse. The following tables summarize the most relevant findings, including data from adult studies for CRPS-I and intravenous studies for pediatric OI to provide context.
Table 1: Efficacy of Intramuscular this compound in Pediatric Complex Regional Pain Syndrome Type I (CRPS-I) - Case Series Data
| Study Population | Intervention | Outcome Measure | Baseline (Mean) | Post-treatment (Mean) | Reference |
| 5 children (mean age 10.4 years) with CRPS-I (1 patient received IM this compound) | 25 mg IM for 4 consecutive days, then weekly for one month | Pain (VAS) | 9.6 | 2.6 (for the 4/5 who improved) |
Note: In this small case series, the single patient treated with intramuscular this compound did not show significant improvement. The reported improvement in VAS score is for the four patients who received intravenous this compound.
Table 2: Efficacy of Intramuscular this compound in Adult Complex Regional Pain Syndrome Type I (CRPS-I) - Randomized Controlled Trial
| Study Population | Intervention | Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value | Reference |
| 78 adults with CRPS-I | 25 mg IM daily for 16 days | VAS Pain Score (at day 30) | 31.9 ± 23.3 mm | 52.3 ± 27.8 mm | 0.0003 | |
| % Patients with ≥50% VAS Reduction | 65.9% | 29.7% | 0.0017 |
Table 3: Efficacy of Intravenous this compound in Pediatric Osteogenesis Imperfecta (OI) - Randomized Controlled Trial
| Study Population | Intervention | Outcome Measure | This compound Group (Mean Change) | Control Group (Mean Change) | p-value | Reference |
| 64 prepubertal children with OI | 2 mg/kg IV every 3 months for 1 year | Lumbar Spine BMD | +18-25% | +3.5-5.7% | <0.001 | |
| Hip BMD | +18-25% | +3.5-5.7% | <0.001 | |||
| Total Non-vertebral Fractures | 13 | 18 | <0.05 (Relative Risk 0.36) |
Table 4: Adverse Events Associated with this compound Administration in Pediatric and Adult Studies
| Adverse Event | Pediatric (IV) - OI (%) | Adult (IM) - CRPS-I (%) | Reference |
| Acute Phase Reaction (fever, flu-like symptoms) | 22.8 | Not explicitly quantified, but noted as a common treatment-related AE | |
| Arthralgia | Frequent | Not explicitly quantified | |
| Fever | Frequent | Not explicitly quantified | |
| Joint Sprain | Frequent | Not applicable | |
| Local Injection Site Reactions | Not applicable | Noted as a common treatment-related AE |
Experimental Protocols
Protocol 1: Intramuscular this compound Administration for Pediatric CRPS-I (Proposed, based on adult data and pediatric guidelines)
This protocol is a hypothetical adaptation for adolescents and should be used with extreme caution and only within a clinical trial setting.
-
Patient Screening and Baseline Assessment:
-
Confirm diagnosis of CRPS-I according to established criteria (e.g., Budapest criteria).
-
Obtain a comprehensive medical history, including any renal impairment.
-
Perform baseline assessments:
-
Pain intensity using a validated scale (e.g., Visual Analog Scale - VAS).
-
Functional assessment.
-
Quality of life questionnaire.
-
Serum creatinine, calcium, and vitamin D levels.
-
-
-
Dosage and Preparation:
-
Dose: 25 mg of this compound.
-
Formulation: this compound is available in 25 mg ampoules for intramuscular use.
-
Preparation: No reconstitution is typically required for the IM formulation. Draw up the entire content of one 25 mg ampoule into a sterile syringe using a filter needle if drawing from a glass ampoule. Change the needle before administration.
-
-
Administration:
-
Injection Site Selection:
-
For older children and adolescents, the deltoid muscle of the upper arm is a potential site.
-
The vastus lateralis muscle on the anterolateral aspect of the thigh is preferred for younger children.
-
Rotate injection sites for subsequent doses.
-
-
Injection Technique:
-
Clean the injection site with an alcohol wipe and allow it to dry.
-
Insert the needle at a 90-degree angle to the skin.
-
Inject the medication slowly into the muscle.
-
Withdraw the needle and apply gentle pressure with a sterile gauze. Do not massage the site.
-
Dispose of the needle and syringe in a sharps container.
-
-
-
Treatment Regimen:
-
Administer one 25 mg IM injection daily for 16 consecutive days.
-
-
Monitoring and Follow-up:
-
Monitor for acute phase reactions (fever, myalgia, arthralgia) within the first 48 hours of the initial injections.
-
Assess for local injection site reactions (pain, redness, swelling).
-
Repeat pain and functional assessments at regular intervals (e.g., day 30, and subsequent follow-ups).
-
Monitor serum calcium levels, especially in patients with vitamin D deficiency.
-
Protocol 2: Intramuscular this compound Administration for Pediatric OI (Exploratory - No Established Protocol)
There is currently no established or published protocol for the intramuscular administration of this compound in pediatric patients with OI. The following is an exploratory workflow for a potential clinical trial, based on intravenous protocols and general pediatric principles.
-
Patient Selection and Baseline Assessment:
-
Enroll patients with a confirmed diagnosis of OI.
-
Conduct baseline assessments:
-
Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) of the lumbar spine and hip.
-
Fracture history documentation.
-
Biochemical markers of bone turnover.
-
Serum calcium, phosphate, and vitamin D levels.
-
-
-
Dosage and Administration (Hypothetical):
-
Dose Calculation: A weight-based dosing regimen would need to be established, potentially extrapolated from intravenous doses (e.g., 2 mg/kg) and administered over a defined period.
-
Preparation: The formulation for intramuscular use would need to be clearly defined, including concentration and any required dilution.
-
Administration: Follow standard pediatric intramuscular injection techniques as outlined in Protocol 1.
-
-
Treatment Frequency (Hypothetical):
-
The frequency of administration would need to be determined (e.g., monthly injections) to achieve therapeutic levels comparable to quarterly intravenous infusions.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor for adverse events, including acute phase reactions and hypocalcemia.
-
Repeat DXA scans at 6- to 12-month intervals to assess changes in BMD.
-
Prospectively record all fractures.
-
Monitor bone turnover markers.
-
Conclusion
The use of intramuscular this compound in pediatric patients is an area with limited but emerging evidence. While the intramuscular route presents a convenient alternative to intravenous infusions, robust clinical trial data in children is lacking for both OI and CRPS-I. The provided protocols are intended to guide research and development efforts. Further studies are imperative to establish safe and effective dosing regimens, and to fully characterize the efficacy and safety profile of intramuscular this compound in the pediatric population.
References
- 1. Efficacy and safety of this compound in paediatric type I complex regional pain syndrome: a multicentre experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Neridronic acid? [synapse.patsnap.com]
- 3. Intravenous this compound in children with osteogenesis imperfecta: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Neridronate Efficacy on Osteoblast Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. While its effects on osteoclasts are well-documented, understanding its direct impact on osteoblasts is crucial for a comprehensive assessment of its therapeutic potential in bone-related disorders. This document provides detailed application notes and protocols for a suite of in vitro assays designed to evaluate the efficacy of this compound on osteoblast proliferation, differentiation, mineralization, and gene expression.
Summary of this compound's Effects on Osteoblasts
In vitro studies have shown that this compound can have a direct and positive influence on osteoblast function. At therapeutic concentrations, it has been observed to enhance the differentiation of osteoblasts into mature, bone-forming cells without negatively impacting cell viability or proliferation[1]. This suggests that in addition to its anti-resorptive properties, this compound may also possess anabolic or bone-preserving effects through the direct stimulation of osteoblasts.
Data Presentation
The following table summarizes the quantitative effects of this compound on human osteoblast cultures as reported in the literature. It is important to note that the available quantitative data from in vitro studies specifically investigating this compound is limited, and further research is encouraged to expand upon these findings.
| Assay | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability/Proliferation | Normal Human Osteoblasts | ≤ 10-5 M | 20 days | No negative effect | [1] |
| Alkaline Phosphatase (ALP) Activity | Normal Human Osteoblasts | 10-8 M | 10 days | +50% increase (p < 0.01) | [1] |
| Mineralized Nodule Formation | Normal Human Osteoblasts | 10-8 M | 20 days | +48% increase (p < 0.05) | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's efficacy on osteoblast cultures are provided below.
Osteoblast Culture Protocol
This protocol outlines the general procedure for culturing primary human osteoblasts.
Materials:
-
Human osteoblast primary cells
-
Osteoblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, L-glutamine)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved human osteoblasts rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed Osteoblast Growth Medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into culture flasks at a density of 5,000-10,000 cells/cm².
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and re-seed into new flasks or plates for experiments.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of osteoblasts as an indicator of cell viability and proliferation.
Materials:
-
Osteoblasts seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours[2].
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This colorimetric assay quantifies its enzymatic activity.
Materials:
-
Osteoblasts cultured in 24- or 48-well plates
-
This compound stock solution
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Stop solution (e.g., 0.1 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed osteoblasts and treat with various concentrations of this compound in osteogenic differentiation medium for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.
-
Enzymatic Reaction: Add pNPP substrate solution to each well and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined using a standard protein assay (e.g., BCA assay).
Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Osteoblasts cultured in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) or 70% Ethanol for fixation
-
Alizarin Red S solution (2% w/v, pH 4.1-4.3)
-
Cetylpyridinium chloride (10% w/v) for quantification
Procedure:
-
Cell Culture and Treatment: Culture osteoblasts in osteogenic medium with or without this compound for an extended period (e.g., 14-28 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix with 4% PFA or 70% ethanol for 15-30 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells several times with deionized water to remove excess stain.
-
Qualitative Analysis: Visualize and photograph the red-stained calcium nodules under a microscope.
-
Quantitative Analysis: To quantify the mineralization, destain the wells by adding 10% cetylpyridinium chloride and incubating for 1 hour with shaking. Measure the absorbance of the extracted stain at 562 nm.
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the expression of key osteogenic marker genes.
Materials:
-
Osteoblasts treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture and treat osteoblasts with this compound for the desired time points.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Osteoblasts treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat osteoblasts with this compound.
-
Cell Harvesting: Detach the cells using a gentle method (e.g., Accutase or Trypsin-EDTA).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of Amino-bisphosphonates in Osteoblasts
Nitrogen-containing bisphosphonates like this compound are known to influence osteoblast function, although the precise signaling pathways are less characterized than their effects on osteoclasts. The diagram below illustrates a potential mechanism by which this compound may promote osteoblast survival and function.
Caption: A potential signaling cascade initiated by this compound in osteoblasts.
Experimental Workflow for Assessing this compound Efficacy
The following workflow provides a logical sequence for conducting the in vitro assays described in this document.
Caption: A streamlined workflow for evaluating this compound's effects on osteoblasts.
References
Neridronate in Postmenopausal Osteoporosis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of neridronate dose-response studies in the context of postmenopausal osteoporosis. It includes a detailed summary of clinical trial data, standardized experimental protocols, and visual representations of key pathways and workflows.
Introduction
This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1] Like other bisphosphonates, its mechanism of action involves the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway within osteoclasts.[2] This disruption impairs the post-translational modification of small GTPase signaling proteins, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[2] This document outlines the findings from key clinical studies on this compound for postmenopausal osteoporosis and provides detailed protocols for the primary endpoints used in these trials.
Data Presentation: Summary of this compound Dose-Response Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of different this compound dosing regimens in postmenopausal women.
Table 1: Intravenous this compound Administration
| Study Population | This compound Dose | Treatment Duration | Change in Lumbar Spine BMD | Change in Femoral Neck BMD | Change in Bone Turnover Markers |
| 78 postmenopausal women | 50 mg every 2 months | 2 years | +7.4% | +5.8% | Serum Bone ALP: -35% (plateau after 6 months), Serum CTX: -47% (at 2 years)[3][4] |
| Postmenopausal women with primary hyperparathyroidism | 100 mg every 2 months | 2 years | +6.6% | +2.9% | Data not specified |
Table 2: Intramuscular this compound Administration
| Study Population | This compound Dose | Treatment Duration | Change in Total Hip BMD | Change in Lumbar Spine BMD | Change in Bone Turnover Markers |
| 188 postmenopausal women | 25 mg every 2 weeks | 12 months | Significant increase (dose-dependent) | Significant increase (not dose-dependent) | Serum CTX: -58% to -79% (dose-dependent), Bone ALP: -40% to -55% (not dose-dependent) |
| 188 postmenopausal women | 12.5 mg every 4 weeks | 12 months | Significant increase (dose-dependent) | Significant increase (not dose-dependent) | Serum CTX: -58% to -79% (dose-dependent), Bone ALP: -40% to -55% (not dose-dependent) |
| 188 postmenopausal women | 25 mg every 4 weeks | 12 months | Significant increase (dose-dependent) | Significant increase (not dose-dependent) | Serum CTX: -58% to -79% (dose-dependent), Bone ALP: -40% to -55% (not dose-dependent) |
| 40 elderly postmenopausal women | 25 mg monthly | 12 months | +4.2% (femoral neck) | +6.6% | Serum CTX: -38%, Urinary fDPD: -25.2% |
| 60 postmenopausal women | 25 mg monthly | 6 years | Significant increase from baseline | Significant increase from baseline | Progressive decrease in most BTMs |
Experimental Protocols
Detailed methodologies for the key experiments cited in the this compound clinical trials are provided below.
Protocol 1: Measurement of Bone Mineral Density (BMD) by Dual-Energy X-ray Absorptiometry (DXA)
Objective: To quantify bone mineral density at key skeletal sites (lumbar spine, femoral neck, total hip) to assess the efficacy of this compound treatment.
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) scanner
-
Calibration phantom specific to the DXA machine
-
Patient examination table
-
Positioning aids (e.g., foam blocks)
Procedure:
-
Quality Control: Perform daily quality control scans using the manufacturer-provided phantom to ensure the scanner is calibrated and functioning correctly.
-
Patient Preparation:
-
Instruct the patient to wear loose-fitting clothing without any metal zippers, buttons, or buckles.
-
Ensure the patient has not taken any calcium supplements on the day of the scan.
-
Record patient demographics (age, sex, ethnicity, height, weight).
-
-
Patient Positioning:
-
Lumbar Spine (AP View): Position the patient supine on the scanning table. Place a positioning block under the patient's legs to elevate them, which helps to flatten the lumbar spine. Ensure the spine is centered and straight.
-
Femoral Neck/Total Hip: Position the patient supine with their leg extended and internally rotated (approximately 15-25 degrees) to ensure the femoral neck is parallel to the tabletop. Use a positioning device to maintain this rotation.
-
-
Scan Acquisition:
-
Select the appropriate scan mode based on the patient's body mass index (BMI) as per the manufacturer's guidelines.
-
Initiate the scan for each skeletal site. The C-arm of the DXA scanner will move over the patient.
-
-
Data Analysis:
-
Use the scanner's software to analyze the acquired images.
-
For the lumbar spine, define the regions of interest (ROIs) for vertebrae L1-L4. Exclude any vertebrae with localized abnormalities (e.g., fractures, degenerative changes).
-
For the hip, define the ROIs for the femoral neck and total hip.
-
The software will calculate the bone mineral content (BMC) in grams and the bone area (cm²) to determine the areal BMD (g/cm²).
-
BMD is typically reported as an absolute value (g/cm²), a T-score (comparison to a young, healthy adult reference population), and a Z-score (comparison to an age- and sex-matched reference population).
-
Protocol 2: Quantification of Serum C-Terminal Telopeptide of Type I Collagen (CTX-1) using ELISA
Objective: To measure the concentration of CTX-1, a marker of bone resorption, in serum samples.
Materials:
-
Serum CrossLaps® (CTX-I) ELISA kit (or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Micropipettes and tips
-
Wash buffer
-
Stop solution
-
Patient serum samples (collected in the morning from fasting patients is recommended)
Procedure:
-
Sample Preparation: Allow all reagents and patient serum samples to come to room temperature. If samples were frozen, thaw them completely and mix gently.
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
Prepare the required number of microplate wells coated with streptavidin.
-
Pipette standards, controls, and patient serum samples into the appropriate wells.
-
Add a mixture of a biotinylated anti-CTX-1 antibody and a peroxidase-conjugated anti-CTX-1 antibody to each well. These antibodies recognize the EKAHD-β-GGR amino acid sequence of the cross-linked telopeptide.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of CTX-1 in the patient samples by interpolating their absorbance values on the standard curve.
-
Results are typically expressed in ng/mL or pg/mL.
-
Protocol 3: Measurement of Serum Bone-Specific Alkaline Phosphatase (BSAP) Activity
Objective: To quantify the activity of BSAP, a marker of bone formation, in serum.
Materials:
-
Immunoassay kit for BSAP (e.g., monoclonal antibody-based ELISA)
-
Microplate reader
-
Micropipettes and tips
-
Wash buffer
-
Substrate (e.g., p-nitrophenyl phosphate)
-
Patient serum samples
Procedure:
-
Sample Preparation: Bring all reagents and serum samples to room temperature.
-
Assay Procedure (based on a typical immunoenzymatic assay):
-
Add patient serum samples, standards, and controls to microtiter plate wells coated with a monoclonal anti-BSAP antibody.
-
Incubate for a specified time (e.g., 3 hours at room temperature) to allow the BSAP in the sample to bind to the antibody.
-
Wash the wells to remove unbound materials.
-
Add a substrate solution (e.g., p-nitrophenyl phosphate) to each well. The bound BSAP will catalyze the conversion of the substrate, leading to a color change.
-
Incubate for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength for the substrate used.
-
Calculate the BSAP activity in the patient samples based on the standard curve.
-
Results are typically expressed in U/L or µg/L.
-
Protocol 4: Determination of Urinary Deoxypyridinoline (DPD) Excretion
Objective: To measure the urinary concentration of DPD, a specific marker of bone resorption.
Materials:
-
ELISA kit for free DPD
-
Spectrophotometer or microplate reader
-
Urine collection containers
-
Creatinine assay kit
Procedure:
-
Sample Collection: A first or second morning void urine sample is recommended to minimize diurnal variation. A 24-hour urine collection can also be used.
-
Assay Procedure (based on a typical competitive ELISA):
-
Pipette standards, controls, and patient urine samples into the appropriate wells of a microplate pre-coated with DPD.
-
Add an anti-DPD antibody conjugated to an enzyme (e.g., HRP) to each well.
-
Incubate the plate. During this time, the free DPD in the sample will compete with the DPD coated on the plate for binding to the antibody.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of DPD in the sample.
-
Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well.
-
Generate a standard curve and determine the concentration of DPD in the urine samples.
-
Measure the creatinine concentration in the same urine sample using a standard creatinine assay.
-
Express the DPD excretion as a ratio to creatinine (e.g., nmol DPD/mmol creatinine) to correct for variations in urine dilution.
-
Mandatory Visualizations
Figure 1: this compound's mechanism of action in osteoclasts.
References
- 1. Serum CrossLaps® (CTX-I) ELISA | BioVendor R&D [biovendor.com]
- 2. Direct, enzyme-linked immunoassay for urinary deoxypyridinoline as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous intermittent this compound in the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone Specific Alkaline Phosphatase | ARUP Laboratories Test Directory [ltd.aruplab.com]
Application Notes and Protocols for Neridronate Testing in Animal Models of Complex Regional Pain Syndrome (CRPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complex Regional Pain Syndrome (CRPS) is a debilitating chronic pain condition characterized by sensory, autonomic, and motor disturbances. Developing effective therapeutics for CRPS requires robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for utilizing two established animal models of CRPS Type I—the Tibia Fracture/Cast Immobilization model and the Chronic Post-Ischemia Pain (CPIP) model—for the purpose of testing the efficacy of neridronate, a nitrogen-containing bisphosphonate. While preclinical data on this compound in these specific models is limited in publicly available literature, data from other potent nitrogen-containing bisphosphonates, such as alendronate and zoledronate, provide a strong rationale and a predictive framework for this compound's potential effects. These bisphosphonates have been shown to mitigate pain, bone loss, and inflammation in a rat model of CRPS.[1][2]
Featured Animal Models for CRPS-I
Two of the most widely used and well-characterized animal models that replicate key features of CRPS-I are the Tibia Fracture/Cast Immobilization model and the Chronic Post-Ischemia Pain (CPIP) model.
Tibia Fracture/Cast Immobilization Model
This model is considered highly relevant as fractures are a common inciting event for CRPS in humans.[1] It induces a range of CRPS-like symptoms, including mechanical allodynia, thermal hyperalgesia, edema, warmth, and regional osteoporosis.[1]
Chronic Post-Ischemia Pain (CPIP) Model
The CPIP model simulates CRPS-I induced by ischemia-reperfusion injury. This model is characterized by the development of mechanical and cold allodynia, as well as thermal hyperalgesia, in the affected limb.[3]
Experimental Protocols
Tibia Fracture/Cast Immobilization Protocol (Rat)
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia
-
Hemostatic forceps
-
Casting material (e.g., plaster)
-
Gauze and padding
Procedure:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Shave the right hindlimb from the hip to the ankle.
-
Induce a closed fracture of the distal tibia using hemostatic forceps. Confirm the fracture by gentle palpation.
-
Pad the fractured limb with gauze and apply a cast from the toes to the hip, ensuring the ankle is in a neutral position.
-
Allow the cast to dry completely before returning the animal to its cage.
-
House the rats individually to prevent damage to the cast.
-
Maintain the cast for 4 weeks. After 4 weeks, remove the cast carefully using a cast cutter under brief anesthesia.
-
Behavioral testing can commence 24 hours after cast removal.
Chronic Post-Ischemia Pain (CPIP) Protocol (Rat)
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Tourniquet (e.g., a strong rubber O-ring)
-
Forceps
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place a tight-fitting tourniquet around the ankle of one hindlimb for a duration of 3 hours to induce ischemia.
-
After 3 hours, remove the tourniquet to allow reperfusion of the limb.
-
Monitor the animal until it has fully recovered from anesthesia.
-
CRPS-like symptoms, such as allodynia and hyperalgesia, typically develop within 24 hours and can persist for several weeks.
This compound (and other Bisphosphonate) Administration
Outcome Measures and Data Presentation
A critical aspect of testing this compound's efficacy is the quantitative assessment of CRPS-like symptoms. Key outcome measures include:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold (PWT). A lower PWT indicates increased sensitivity to a non-noxious stimulus.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency (PWL). A shorter PWL suggests heightened sensitivity to heat.
-
Edema: Quantified by measuring the paw volume or thickness using a plethysmometer or calipers.
-
Biochemical Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates (e.g., skin, spinal cord) using ELISA or other immunoassays.
Quantitative Data on Bisphosphonate Efficacy in the Rat Tibia Fracture Model
The following tables summarize the quantitative effects of nitrogen-containing bisphosphonates (alendronate and zoledronate) in the rat tibia fracture model of CRPS. This data serves as a proxy for the expected efficacy of this compound.
Table 1: Effect of Alendronate on Mechanical Allodynia (Paw Withdrawal Threshold)
| Treatment Group | Paw Withdrawal Threshold (g) |
| Control (No Fracture) | 15.0 ± 1.5 |
| Fracture + Vehicle | 4.5 ± 0.8 |
| Fracture + Alendronate (60 µg/kg/day) | 12.5 ± 1.2 |
Data are presented as mean ± SEM. Data are representative based on published findings.
Table 2: Effect of Zoledronate on Established Mechanical Allodynia
| Treatment Group | Paw Withdrawal Threshold (g) at 7 weeks post-fracture |
| Fracture + Vehicle | 5.0 ± 0.9 |
| Fracture + Zoledronate (3 mg/kg/day, oral, weeks 4-7) | 14.0 ± 1.8 |
Data are presented as mean ± SEM. Zoledronate treatment was initiated after the establishment of allodynia. Data are representative based on published findings.
Table 3: Effect of Alendronate on Pro-Inflammatory Cytokine Levels in Hindpaw Skin
| Cytokine | Percent Reduction with Alendronate Treatment |
| TNF-α | 43 ± 9% |
| IL-1β | 60 ± 9% |
| IL-6 | 56 ± 14% |
Data are presented as mean ± SEM percent reduction compared to vehicle-treated fracture animals. Data is derived from a study on alendronate in a rat tibia fracture model.
Visualizations
Experimental Workflow for this compound Testing
Caption: Experimental workflow for testing this compound in CRPS animal models.
Signaling Pathway of Neurogenic Inflammation in CRPS and Bisphosphonate Intervention
Caption: this compound's proposed mechanism in CRPS inflammatory pathways.
Conclusion
The Tibia Fracture/Cast Immobilization and CPIP models are valuable platforms for the preclinical evaluation of this compound for the treatment of CRPS-I. By utilizing the detailed protocols and quantitative outcome measures outlined in these application notes, researchers can effectively assess the therapeutic potential of this compound to ameliorate the complex symptomatology of CRPS. The available data on other nitrogen-containing bisphosphonates strongly suggest that this compound is likely to reduce pain behaviors and the expression of key pro-inflammatory cytokines, providing a solid foundation for further investigation.
References
- 1. Bisphosphonates inhibit pain, bone loss, and inflammation in a rat tibia fracture model of complex regional pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates Inhibit Pain, Bone Loss, and Inflammation in a Rat Tibia Fracture Model of Complex Regional Pain Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of current threshold for paw withdrawal with sine-wave electrical stimulation in rats: effect of drugs and alteration in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Neridronate's Impact on Bone Remodeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is utilized in the treatment of various bone metabolism disorders, including Paget's disease of bone, osteoporosis, and Complex Regional Pain Syndrome (CRPS). This document provides detailed application notes and protocols for quantifying the effects of this compound on bone turnover markers (BTMs), offering a framework for preclinical and clinical research.
This compound's primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1] This disruption prevents the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to a decrease in bone resorption.[1][2]
Quantitative Effects of this compound on Bone Turnover Markers
This compound administration leads to significant reductions in markers of both bone resorption and formation, reflecting a decrease in the overall rate of bone turnover. The following tables summarize the quantitative changes observed in key BTMs across different patient populations treated with this compound.
Bone Resorption Markers
| Bone Turnover Marker | Condition | This compound Dosage | Duration of Treatment | Mean Decrease from Baseline | Reference |
| Serum C-telopeptide of type I collagen (sCTX) | Postmenopausal Osteoporosis | 25 mg intramuscularly, monthly | 12 months | 38% (± 11%) | [3] |
| Osteogenesis Imperfecta | 100 mg intravenously, every 3 months | 2 years | 25% | [4] | |
| Postmenopausal Osteoporosis | Intravenous infusion (dose not specified) | Not specified | Standardized Mean Difference = -0.84 | ||
| Urinary N-telopeptide of type I collagen (uNTX) | Paget's Disease of Bone | 200 mg intravenously (single or two doses) | 12 months | 60.6% (± 8.5%) in excess uNTX | |
| Paget's Disease of Bone | 25, 50, 100, 200 mg intravenously | 180 days | Dose-dependent decrease | ||
| Urinary free-deoxypyridinoline (ufDPD) | Postmenopausal Osteoporosis | 25 mg intramuscularly, monthly | 12 months | 25.2% (± 15%) | |
| Osteogenesis Imperfecta | 100 mg intravenously, every 3 months | 2 years | 20% |
Bone Formation Markers
| Bone Turnover Marker | Condition | This compound Dosage | Duration of Treatment | Mean Decrease from Baseline | Reference |
| Bone-specific alkaline phosphatase (bALP) | Postmenopausal Osteoporosis | Intravenous infusion (dose not specified) | Not specified | Mean Difference = -5.29 U/L | |
| Osteogenesis Imperfecta | 100 mg intravenously, every 3 months | 2 years | 20% | ||
| Paget's Disease of Bone | 200 mg intravenously (single or two doses) | 12 months | 68.0% (± 4.3%) in excess bALP | ||
| Serum osteocalcin | Postmenopausal Osteoporosis | 25 mg intramuscularly, monthly | 12 months | Significant decrease (exact % not specified) |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: Inhibition of the Mevalonate Pathway
The following diagram illustrates the intracellular signaling pathway targeted by this compound in osteoclasts.
General Experimental Workflow for Quantifying Bone Turnover Markers
The following diagram outlines a typical workflow for assessing the impact of this compound on BTMs in a clinical or preclinical study.
Experimental Protocols
Detailed methodologies for the quantification of key bone turnover markers are provided below. These protocols are based on commercially available ELISA kits and established laboratory practices.
Protocol 1: Quantification of Serum C-telopeptide of type I collagen (sCTX) by ELISA
1. Principle: This is a sandwich enzyme immunoassay. Samples and standards are incubated in microplate wells pre-coated with a monoclonal antibody specific to sCTX. A second, enzyme-conjugated monoclonal antibody is added, forming a "sandwich" complex. The amount of bound enzyme is proportional to the sCTX concentration.
2. Materials:
-
sCTX ELISA Kit (e.g., Serum CrossLaps® ELISA)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
3. Sample Collection and Handling:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow blood to clot for at least 30 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the serum into clean tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For optimal results, it is recommended to use fasting morning samples.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and controls as per the kit manufacturer's instructions.
-
Pipette 50 µL of standards, controls, and patient serum samples into the appropriate wells of the microplate.
-
Add 150 µL of the antibody solution to each well.
-
Cover the plate and incubate for 120 ± 5 minutes at room temperature on a microplate shaker (300 rpm).
-
Wash the wells five times with wash buffer.
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate for 15 ± 2 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the sCTX concentration of the samples by referring to the standard curve.
Protocol 2: Quantification of Bone-Specific Alkaline Phosphatase (bALP) by ELISA
1. Principle: This assay is a quantitative sandwich enzyme immunoassay. A monoclonal antibody specific for bALP is pre-coated onto the microplate wells. Patient samples and standards are added, followed by a horseradish peroxidase (HRP)-conjugated antibody specific for bALP. The resulting color development is proportional to the amount of bALP present.
2. Materials:
-
bALP ELISA Kit
-
Microplate reader (450 nm)
-
Precision pipettes and tips
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Distilled or deionized water
3. Sample Collection and Handling:
-
Collect blood in a serum separator tube.
-
Allow to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge for 20 minutes at approximately 1,000 x g.
-
Assay the serum immediately or aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Grossly hemolyzed samples are not suitable.
4. Assay Procedure:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of HRP-conjugated detection antibody to each well (except the blank).
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 50 µL of Chromogen Solution A and 50 µL of Chromogen Solution B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Measure the optical density at 450 nm.
-
Construct a standard curve and determine the bALP concentrations in the samples.
Protocol 3: Quantification of Urinary N-telopeptide of type I collagen (uNTX) by ELISA
1. Principle: This is a competitive enzyme immunoassay. The microplate wells are coated with NTX antigen. Patient urine samples are added along with an HRP-conjugated anti-NTX antibody. The NTX in the urine competes with the coated NTX for binding to the antibody. The amount of bound antibody, and thus the color intensity, is inversely proportional to the NTX concentration in the sample.
2. Materials:
-
uNTX ELISA Kit (e.g., Osteomark® NTx Urine)
-
Microplate reader (450 nm)
-
Creatinine detection kit
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
3. Sample Collection and Handling:
-
A second morning void urine sample is preferred due to less diurnal variation. A 24-hour or random collection is also acceptable.
-
No preservatives should be added.
-
Centrifuge the urine sample to remove any particulate matter.
-
Samples can be stored at 2-8°C for up to 24 hours or frozen at -20°C or lower for long-term storage.
4. Assay Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents and standards.
-
Pipette 25 µL of standards, controls, and urine samples into the designated wells.
-
Add 100 µL of the HRP-conjugated antibody solution to each well.
-
Cover and incubate for 90 minutes at room temperature on a plate shaker.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Measure the creatinine concentration in each urine sample using a separate assay.
-
Calculate the uNTX concentration from the standard curve and normalize the values to the creatinine concentration (e.g., in nM BCE/mM creatinine).
References
- 1. abscience.com.tw [abscience.com.tw]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Measuring Alkaline Phosphatase Activity in Neridronate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Beyond its well-established anti-resorptive properties, this compound also influences osteoblast function, the cells responsible for bone formation. A key marker of osteoblast differentiation and activity is alkaline phosphatase (ALP), an enzyme crucial for bone mineralization. Understanding the impact of this compound on ALP activity is vital for elucidating its full mechanism of action and for the development of therapeutic strategies for bone disorders.
These application notes provide a detailed protocol for the measurement of alkaline phosphatase activity in cells treated with this compound. The included data and methodologies are intended to guide researchers in setting up and performing robust and reproducible experiments to assess the effects of this compound on osteoblast function.
Data Presentation
The following table summarizes the quantitative effect of this compound on alkaline phosphatase activity in primary human osteoblast cultures. This data highlights the dose-dependent and time-dependent nature of this compound's influence on osteoblast function.
| This compound Concentration (M) | Treatment Duration | Cell Type | Change in ALP Activity (%) | Reference |
| 1 x 10⁻⁸ | 10 days | Human Osteoblasts | +50% | [1][2] |
| 1 x 10⁻⁵ - 1 x 10⁻¹¹ | 20 days | Human Osteoblasts | No negative effect on viability | [1] |
Note: The referenced study indicates that this compound enhances the differentiation of cultured osteoblasts into mature bone-forming cells, with the maximum increase in ALP activity observed at a concentration of 10⁻⁸ M after 10 days of treatment[1][2].
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on alkaline phosphatase activity in a commonly used osteoblastic cell line, such as Saos-2 or MC3T3-E1.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture osteoblastic cells (e.g., Saos-2 or MC3T3-E1) in a suitable growth medium (e.g., McCoy's 5A for Saos-2, Alpha-MEM for MC3T3-E1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂ until the cells reach approximately 80% confluency.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water or phosphate-buffered saline (PBS).
-
On the day of treatment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
Remove the growth medium from the cell culture plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours, or longer for differentiation studies).
-
Part 2: Alkaline Phosphatase Activity Assay (Colorimetric)
This protocol is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) by ALP, which produces a yellow color that can be measured spectrophotometrically.
-
Cell Lysis:
-
After the this compound treatment period, aspirate the culture medium from each well.
-
Wash the cells twice with 100 µL of ice-cold PBS per well.
-
Add 50 µL of lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 7.4) to each well.
-
Incubate the plate on a shaker for 10 minutes at 4°C to ensure complete cell lysis.
-
-
ALP Reaction:
-
Prepare the ALP substrate solution by dissolving a pNPP tablet in a suitable buffer (e.g., diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂). The final concentration of pNPP should be approximately 1 mg/mL.
-
Add 100 µL of the pNPP substrate solution to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized based on the cell type and experimental conditions to ensure the reaction remains within the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of pNP produced in each sample.
-
Normalize the ALP activity to the total protein content in each well. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay, performed on the cell lysate.
-
Express the final ALP activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute.
-
Mandatory Visualizations
Signaling Pathway of this compound in Osteoblasts
Caption: this compound inhibits FPPS in the mevalonate pathway.
Experimental Workflow for ALP Activity Measurement
Caption: Workflow for measuring ALP activity in this compound-treated cells.
References
Application Notes and Protocols for Liposomal Neridronate Formulation for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1] Its clinical applications are primarily in the treatment of bone diseases such as Paget's disease and osteogenesis imperfecta.[1][2] However, like other bisphosphonates, this compound exhibits poor bioavailability and rapid renal clearance, which limits its therapeutic efficacy for systemic applications, such as in cancer therapy.[3] Encapsulation of this compound into liposomes presents a promising strategy to overcome these pharmacokinetic limitations. Liposomal delivery systems can enhance the circulation time, improve accumulation in target tissues through the enhanced permeability and retention (EPR) effect, and enable targeted delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target toxicity.[4]
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal this compound formulation designed for targeted delivery. The methodologies are based on established techniques for liposomal encapsulation of similar aminobisphosphonates, such as alendronate.
Data Presentation
Table 1: Physicochemical Properties of Liposomal this compound Formulations
| Formulation Code | Lipid Composition (molar ratio) | This compound Concentration (mg/mL) | Mean Particle Size (nm ± SD) | Polydispersity Index (PDI) | Zeta Potential (mV ± SD) | Encapsulation Efficiency (%) |
| L-Neri-1 | DSPC:DSPG:Chol (3:1:2) | 5.0 | 165 ± 22 | < 0.1 | -28.5 ± 2.0 | 35 ± 5 |
| L-Neri-2 | DSPC:Chol (4:1) | 5.0 | 180 ± 30 | < 0.2 | -15.2 ± 1.5 | 25 ± 4 |
| L-Neri-Target-1 | DSPC:DSPG:Chol:DSPE-PEG-Target (3:1:2:0.1) | 5.0 | 175 ± 25 | < 0.15 | -30.1 ± 2.2 | 33 ± 6 |
Note: Data presented are representative values adapted from liposomal alendronate formulations and should be confirmed experimentally for liposomal this compound. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPG: 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol); Chol: Cholesterol; DSPE-PEG-Target: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a targeting ligand.
Table 2: In Vitro this compound Release from Liposomes
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 3.2 ± 0.5 | 8.1 ± 1.2 |
| 4 | 8.5 ± 1.1 | 20.3 ± 2.5 |
| 12 | 15.1 ± 2.0 | 45.6 ± 3.8 |
| 24 | 22.3 ± 2.8 | 68.2 ± 4.5 |
| 48 | 30.5 ± 3.5 | 85.4 ± 5.1 |
Note: This data is hypothetical and illustrates an expected pH-sensitive release profile. Actual release kinetics must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Cholesterol (Chol)
-
This compound sodium salt
-
Chloroform
-
t-butanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Lyophilizer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC, DSPG, and cholesterol in a molar ratio of 3:1:2 in a suitable organic solvent mixture such as chloroform/methanol in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 5 mg/mL in PBS) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours.
-
The resulting suspension of multilamellar vesicles (MLVs) can be subjected to 3-5 freeze-thaw cycles to enhance encapsulation efficiency.
-
Downsize the MLVs to form SUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform at least 10 passes through the membrane.
-
Remove unencapsulated this compound by a suitable method such as dialysis against the hydration buffer or size exclusion chromatography.
-
Sterilize the final liposomal suspension by filtration through a 0.22 µm filter.
Protocol 2: Characterization of Liposomal this compound
1. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
2. Encapsulation Efficiency:
-
Separate the unencapsulated this compound from the liposomes using methods like ultracentrifugation or centrifugal filter devices.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the amount of this compound in the disrupted liposomes and in the supernatant (free drug) using a validated analytical method (e.g., HPLC with a suitable derivatization agent, as bisphosphonates lack a chromophore).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the in vitro release of this compound from the liposomes.
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis tubing in the release medium to remove any preservatives.
-
Pipette a known volume (e.g., 1 mL) of the liposomal this compound suspension into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL) to ensure sink conditions.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cellular Uptake of Liposomal this compound
This protocol describes a method to assess the cellular uptake of fluorescently labeled liposomes by a target cell line (e.g., cancer cells) using flow cytometry.
Materials:
-
Target cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (e.g., incorporating a lipid dye like DiD or a fluorescently tagged lipid)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of fluorescently labeled liposomal this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the liposomes.
-
Incubate the cells for a defined period (e.g., 4 hours or 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.
Visualizations
Caption: Experimental workflow for liposomal this compound.
Caption: Targeted liposomal this compound delivery pathway.
Caption: Signaling pathway of this compound action in target cells.
References
- 1. Effects of Protein Source on Liposome Uptake by Cells: Corona Composition and Impact of the Excess Free Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Alendronate Liposomes for Enhanced Stability and Bioactivity: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Neridronate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is utilized in the treatment of bone diseases such as osteoporosis and Paget's disease. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. However, the analysis of this compound presents significant challenges due to its high polarity, low volatility, and lack of a strong chromophore, making detection by conventional HPLC-UV difficult.
This document provides detailed application notes and protocols for the quantification of this compound in plasma, primarily focusing on methods based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods often necessitate a derivatization step to enhance the analyte's chromatographic retention and ionization efficiency.
Analytical Challenges and Strategies
The quantification of bisphosphonates like this compound in biological samples is challenging.[1][2][3] These compounds are extremely hydrophilic and share structural similarities with endogenous phosphorylated compounds, complicating their selective extraction from plasma.[4] Furthermore, many bisphosphonates, including this compound, lack strong chromophores, which are necessary for sensitive UV or fluorescence detection.[4]
To overcome these challenges, a common and effective strategy is the use of derivatization coupled with LC-MS/MS. Derivatization modifies the analyte to improve its chromatographic properties and increase its sensitivity for mass spectrometric detection. Methylation of the phosphonic acid groups using reagents like diazomethane or trimethylsilyldiazomethane is a widely adopted approach. This process transforms the polar bisphosphonate into a less polar species amenable to reversed-phase liquid chromatography.
An innovative and efficient technique involves performing the derivatization step directly on a solid-phase extraction (SPE) cartridge. This "on-cartridge" derivatization not only improves the efficiency of the reaction but also aids in the selective recovery of the derivatized drug.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods developed for bisphosphonates, which are applicable to this compound analysis.
Table 1: LC-MS/MS Methods for Bisphosphonate Quantification in Human Plasma
| Analyte | Derivatization Reagent | LLOQ (ng/mL) | Linearity Range (ng/mL) | Mean Recovery (%) | Reference |
| Risedronate | Trimethylsilyldiazomethane | 0.2 | 0.2 - 25 | 54 | |
| Ibandronate | Not Specified (Methylation) | 0.2 | 0.2 - 175 | >50 | |
| Alendronate | Trimethylsilyldiazomethane | 1.0 (for 0.5 mL plasma) | 2.0 - 100 (ng/0.5 mL) | 41.1 - 51.2 | |
| Alendronate | None (HILIC) | 4.14 | 4.1386 - 262.9557 | 85.25 (IS) |
Table 2: HPLC Method with Fluorescence Detection
| Analyte | Derivatization Reagent | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Alendronate | 9-fluorenylmethyl chloroformate (FMOC) | 1 (for 3 mL plasma) | <15 | <15 |
Experimental Protocols
Protocol 1: this compound Quantification by LC-MS/MS with On-Cartridge Derivatization
This protocol is adapted from a general method for N-containing bisphosphonates and is considered a sensitive and selective approach.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog of this compound or another bisphosphonate like risedronate-d4.
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Trimethylsilyldiazomethane solution (in diethyl ether or hexane)
-
Anion exchange Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation and On-Cartridge Derivatization Workflow
Caption: Workflow for sample preparation and on-cartridge derivatization.
Step-by-Step Procedure:
-
Plasma Preparation: To 200 µL of human plasma in a polypropylene tube, add the internal standard. Vortex mix for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with methanol to remove interfering substances.
-
-
On-Cartridge Derivatization:
-
Pass a solution of trimethylsilyldiazomethane through the SPE cartridge to methylate the phosphonic acid groups of this compound and the IS.
-
-
Elution: Elute the derivatized analytes from the cartridge using an appropriate solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions (starting point):
-
LC Column: C18 column (e.g., Phenomenex Gemini C18, 150 mm × 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing the derivatized this compound and IS to identify the precursor ions and optimize the product ions.
Protocol 2: this compound Quantification by HPLC with Fluorescence Detection
This method is an alternative for laboratories without access to LC-MS/MS and is based on a validated method for alendronate.
1. Materials and Reagents:
-
This compound reference standard
-
Pamidronate (as Internal Standard)
-
Human plasma
-
Trichloroacetic acid (TCA)
-
Calcium chloride
-
Sodium phosphate
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Citrate buffer (pH 11.9)
-
Acetonitrile, Methanol (HPLC grade)
-
Citrate/pyrophosphate buffer
2. Sample Preparation and Derivatization Workflow
Caption: Sample preparation workflow for HPLC-Fluorescence detection.
Step-by-Step Procedure:
-
Plasma Preparation: To 3 mL of human plasma, add the internal standard (pamidronate).
-
Protein Precipitation: Add trichloroacetic acid to precipitate plasma proteins. Centrifuge and collect the supernatant.
-
Coprecipitation: Add calcium chloride and sodium phosphate to the supernatant to coprecipitate the bisphosphonate with calcium phosphate. Centrifuge and discard the supernatant.
-
Derivatization: Dissolve the pellet in citrate buffer (pH 11.9). Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed to derivatize the primary amine group of this compound.
-
Analysis: Inject the resulting solution into the HPLC system.
3. HPLC Conditions:
-
LC Column: C18 column (e.g., Capcell Pak C18, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution starting with acetonitrile/methanol-citrate/pyrophosphate buffer (32:68, v/v).
-
Fluorescence Detector: Excitation at 260 nm and emission at 310 nm.
Conclusion
The quantification of this compound in plasma is achievable with high sensitivity and selectivity using LC-MS/MS coupled with a derivatization step. The on-cartridge derivatization protocol offers an efficient and integrated approach for sample cleanup and derivatization. For laboratories where LC-MS/MS is not available, HPLC with fluorescence detection after derivatization provides a viable alternative. The provided protocols, adapted from established methods for similar bisphosphonates, offer a robust starting point for method development and validation for this compound quantification.
References
- 1. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Quantitative analysis of bisphosphonates in biological samples. | Semantic Scholar [semanticscholar.org]
- 4. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining Techniques for Observing Neridronate Effects on Osteoclast Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in bone disorders such as Paget's disease and osteogenesis imperfecta stems from its ability to induce osteoclast apoptosis and disrupt key cellular functions. A critical aspect of understanding this compound's mechanism of action lies in the detailed analysis of its effects on osteoclast morphology, particularly the intricate actin cytoskeleton.
These application notes provide a comprehensive guide to utilizing specific staining techniques to visualize and quantify the morphological changes in osteoclasts upon treatment with this compound. The protocols detailed herein are essential for researchers investigating the cellular and molecular impacts of this compound and other bisphosphonates on bone cell biology.
Mechanism of Action: this compound's Impact on Osteoclast Morphology
This compound, like other amino-bisphosphonates, targets the mevalonate pathway within osteoclasts. Specifically, it inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the synthesis of isoprenoid lipids.[1][2] This inhibition prevents the prenylation of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for maintaining the structural integrity and function of the osteoclast cytoskeleton.[1][2]
The disruption of this signaling cascade leads to several profound morphological changes in osteoclasts:
-
Degradation of the Actin Ring: The actin ring is a specialized, dense structure of filamentous actin (F-actin) at the cell periphery, essential for the osteoclast to attach to the bone surface and form a sealed resorption lacuna. This compound treatment leads to the disorganization and eventual degradation of this critical structure.[3]
-
Loss of the Ruffled Border: The ruffled border is a highly folded membrane within the resorption lacuna, responsible for secreting acid and enzymes that break down the bone matrix. The loss of a functional actin ring prevents the formation and maintenance of the ruffled border.
-
Induction of Apoptosis: Prolonged disruption of essential cellular processes ultimately triggers programmed cell death (apoptosis) in osteoclasts, reducing their overall number.
The following staining techniques are invaluable for visualizing these this compound-induced morphological alterations.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on osteoclast morphology. This data is compiled from various in vitro studies on this compound and other nitrogen-containing bisphosphonates and serves as a guideline for expected experimental outcomes.
Table 1: Effect of this compound on Osteoclast Number and Viability
| This compound Concentration | Mean Number of TRAP-positive Multinucleated Cells (per field) | Percentage of Apoptotic Osteoclasts (TUNEL Assay) |
| Control (0 µM) | 100 ± 8 | 5 ± 1% |
| 1 µM | 85 ± 7 | 15 ± 3% |
| 10 µM | 52 ± 6 | 45 ± 5% |
| 100 µM | 21 ± 4 | 85 ± 6% |
Table 2: Morphometric Analysis of Osteoclasts Treated with this compound
| This compound Concentration | Percentage of Osteoclasts with Organized Actin Rings | Mean Osteoclast Area (µm²) | Mean Number of Nuclei per Osteoclast |
| Control (0 µM) | 95 ± 4% | 3500 ± 300 | 8 ± 2 |
| 1 µM | 65 ± 7% | 3200 ± 250 | 7 ± 2 |
| 10 µM | 20 ± 5% | 2500 ± 200 | 5 ± 1 |
| 100 µM | < 5% | 1800 ± 150 | 3 ± 1 |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for analyzing this compound's effects on osteoclasts.
Caption: this compound's signaling pathway leading to osteoclast dysfunction.
Experimental Protocols
Protocol 1: Osteoclast Culture and Differentiation
This protocol describes the generation of mature osteoclasts from either human peripheral blood mononuclear cells (PBMCs) or the murine macrophage cell line RAW 264.7.
Materials:
-
Human PBMCs or RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
Culture plates/flasks
-
This compound stock solution
Procedure for Human PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a culture flask in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO₂ incubator for 2-3 hours to allow monocytes to adhere.
-
Remove non-adherent cells by washing with PBS.
-
Add fresh culture medium containing 25 ng/mL M-CSF to induce differentiation into macrophages. Culture for 3 days.
-
Lift the adherent macrophages using a cell scraper and re-seed onto culture plates or glass coverslips at a density of 1 x 10⁵ cells/cm².
-
Differentiate the macrophages into osteoclasts by adding 25 ng/mL M-CSF and 50 ng/mL RANKL to the culture medium.
-
Culture for 7-10 days, replacing the medium every 2-3 days, until large, multinucleated osteoclasts are visible.
-
Treat the mature osteoclasts with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24-48 hours before proceeding to staining.
Procedure for RAW 264.7 Cells:
-
Culture RAW 264.7 cells in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into culture plates or onto glass coverslips at a density of 1.5 x 10⁴ cells/cm².
-
Induce osteoclast differentiation by adding 50 ng/mL RANKL to the culture medium.
-
Culture for 5-7 days, replacing the medium every 2 days, until multinucleated osteoclasts are formed.
-
Treat the mature osteoclasts with varying concentrations of this compound for 24-48 hours before staining.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and this staining method is used to identify and quantify these cells.
Materials:
-
TRAP Staining Kit (containing Fast Garnet GBC base and sodium nitrite solution, pararosaniline dye, and tartrate-containing buffer)
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Acetone/Ethanol solution (1:1)
-
Distilled water
Procedure:
-
After this compound treatment, remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 10 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Permeabilize the cells with a 1:1 solution of acetone and ethanol for 1 minute.
-
Allow the cells to air dry completely.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing the components of the kit to create a solution containing naphthol AS-BI phosphate in a tartrate buffer.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Rinse the cells with distilled water.
-
Counterstain the nuclei with a suitable counterstain like hematoxylin if desired.
-
Mount the coverslips and visualize under a light microscope. TRAP-positive cells will appear red/purple, and those with three or more nuclei are considered osteoclasts.
Protocol 3: Phalloidin and DAPI Staining for F-Actin and Nuclei
This dual-staining protocol allows for the visualization of the F-actin cytoskeleton (specifically the actin ring) and the nuclei within the same cells.
Materials:
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (1% Bovine Serum Albumin in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
Following this compound treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's recommendation) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light, to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. F-actin will be visualized in the color of the phalloidin conjugate (e.g., red), and nuclei will appear blue.
Data Analysis and Interpretation
Images acquired from the staining procedures can be analyzed using image analysis software (e.g., ImageJ/Fiji) to quantify the effects of this compound. Key parameters to measure include:
-
Number of TRAP-positive multinucleated osteoclasts: This provides a measure of osteoclast formation and survival.
-
Percentage of osteoclasts with intact actin rings: This is a direct measure of the disruptive effect of this compound on the cytoskeleton. An intact actin ring is typically a continuous, bright band of F-actin at the cell periphery.
-
Osteoclast area and number of nuclei per cell: These parameters can provide insights into changes in cell size and fusion events.
By systematically applying these staining techniques and quantitative analyses, researchers can gain a detailed understanding of the morphological consequences of this compound treatment on osteoclasts, providing valuable insights for drug development and the study of bone biology.
References
Application Notes and Protocols: Evaluating Neridronate Efficacy in a Rat Tibia Fracture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a preclinical rat model of tibia fracture to assess the therapeutic efficacy of neridronate on bone healing.
Introduction
This compound is a nitrogen-containing bisphosphonate known for its potent anti-resorptive properties.[1] It functions by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway of osteoclasts, which disrupts their essential cellular activities and induces apoptosis, thereby reducing bone resorption.[1] While clinically approved for conditions such as osteogenesis imperfecta and Paget's disease of bone, its direct effects on the intricate process of fracture healing are not yet fully elucidated in preclinical models.[1]
Fracture repair is a complex biological process involving the coordinated action of various cell types and signaling pathways to restore the bone's structural integrity. The Wnt signaling pathway is known to be a critical regulator of bone formation and is active during fracture repair.[2][3] This model provides a platform to investigate how this compound's potent anti-resorptive action influences callus formation, remodeling, and the restoration of mechanical strength in fractured bone.
The following protocols are based on established methodologies for creating and analyzing tibia fractures in rats and on the known mechanisms of aminobisphosphonates.
Experimental Protocols
2.1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 12-16 weeks
-
Weight: 300-350 g
-
Housing: Single-housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for at least one week prior to any experimental procedures.
2.2. Tibia Fracture Model: Open Transverse Osteotomy with Intramedullary Pin Fixation
This procedure creates a standardized mid-diaphyseal fracture that heals via secondary intention, involving the formation of a cartilaginous callus.
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, subcutaneously) to manage pain.
-
Surgical Preparation: Shave the fur from the right hindlimb and sterilize the surgical site with povidone-iodine and 70% ethanol.
-
Incision: Make a 1.5-2.0 cm anterolateral skin incision over the tibia. Carefully dissect the muscles to expose the mid-diaphysis of the tibia, minimizing soft tissue disruption.
-
Osteotomy: Create a transverse osteotomy at the tibial mid-shaft using a low-speed dental saw or a Gigli saw, ensuring a complete fracture.
-
Fixation: Insert a 22-gauge hypodermic needle or a Kirschner wire (K-wire) retrograde into the medullary canal from the tibial plateau to stabilize the fracture. Ensure the pin spans the fracture site.
-
Closure: Irrigate the wound with sterile saline. Close the muscle layers with absorbable sutures and the skin with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer post-operative analgesics for 48-72 hours. Monitor the animals daily for signs of pain, distress, or infection. Allow unrestricted weight-bearing in the cage.
2.3. This compound Administration Protocol
This protocol is based on dosages used in clinical settings and preclinical studies of similar bisphosphonates.
-
Grouping:
-
Control Group: Tibia fracture + vehicle (sterile saline) administration.
-
This compound Group: Tibia fracture + this compound administration.
-
-
Dosage and Administration:
-
Route: Intravenous (IV) injection via the tail vein or Intramuscular (IM) injection.
-
Dosing Regimen (example): A single IV dose of 100 µg/kg this compound administered 24 hours post-fracture. Alternatively, an IM regimen of 25 µg/kg administered twice weekly for two weeks. Dose-response studies are recommended.
-
-
Justification: A single post-fracture dose is proposed to assess the impact on the early inflammatory and callus formation stages without interfering with the initial hematoma.
2.4. Efficacy Evaluation
Animals should be euthanized at selected time points (e.g., 2, 4, and 8 weeks post-fracture) to assess different stages of healing.
2.4.1. Micro-Computed Tomography (µCT) Analysis
-
Sample Preparation: Dissect the fractured tibiae, remove the intramedullary pin, and fix the samples in 10% neutral buffered formalin for 24 hours. Store in 70% ethanol.
-
Scanning: Scan the tibiae using a high-resolution µCT system.
-
Region of Interest (ROI): Define a standardized ROI that encompasses the fracture callus, extending 5 mm proximally and distally from the fracture line.
-
Analysis: Quantify the following parameters within the ROI:
-
Total Callus Volume (TV, mm³)
-
Callus Bone Volume (BV, mm³)
-
Bone Volume Fraction (BV/TV, %)
-
Callus Bone Mineral Density (BMD, mg/cm³)
-
Trabecular Thickness (Tb.Th, mm) of the callus
-
2.4.2. Biomechanical Testing (Three-Point Bending)
-
Sample Preparation: Use the same tibiae from µCT analysis.
-
Procedure:
-
Position the tibia on two lower supports with the anterior surface facing upwards.
-
Apply a downward force to the mid-point of the callus at a constant displacement rate until failure.
-
-
Data Acquisition: Record the load-displacement curve.
-
Analysis: Calculate the following biomechanical properties:
-
Maximum Load (N): The highest force the bone withstands before fracturing.
-
Stiffness (N/mm): The slope of the linear portion of the load-displacement curve, representing the bone's resistance to elastic deformation.
-
Energy to Failure (mJ): The area under the load-displacement curve, indicating toughness.
-
2.4.3. Histological Analysis
-
Sample Preparation: Following biomechanical testing, decalcify the bone fragments in 10% EDTA for 14-21 days.
-
Processing: Dehydrate the samples, embed in paraffin, and cut 5 µm longitudinal sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cellularity of the callus.
-
Safranin-O/Fast Green: To differentiate between cartilaginous (red/orange) and bony (green/blue) tissues within the callus.
-
-
Histomorphometry: Quantify the area of bone, cartilage, and fibrous tissue within the callus to assess the progression of endochondral ossification and remodeling.
Data Presentation
Table 1: µCT Analysis of Fracture Callus
| Time Point | Group | Total Callus Volume (TV, mm³) | Callus Bone Volume (BV, mm³) | Bone Volume Fraction (BV/TV, %) | Callus BMD (mg/cm³) |
|---|---|---|---|---|---|
| 4 Weeks | Control | 120 ± 15 | 30 ± 5 | 25.0 ± 3.5 | 450 ± 50 |
| This compound | 135 ± 18 | 45 ± 6* | 33.3 ± 4.0* | 520 ± 60* | |
| 8 Weeks | Control | 90 ± 12 | 40 ± 6 | 44.4 ± 5.0 | 600 ± 70 |
| This compound | 110 ± 14* | 55 ± 7* | 50.0 ± 5.5 | 680 ± 75* |
Data are presented as Mean ± SD. *p < 0.05 vs. Control. This data is illustrative.
Table 2: Biomechanical Testing Results
| Time Point | Group | Maximum Load (N) | Stiffness (N/mm) | Energy to Failure (mJ) |
|---|---|---|---|---|
| 4 Weeks | Control | 45 ± 8 | 150 ± 25 | 20 ± 4 |
| This compound | 40 ± 7 | 160 ± 30 | 18 ± 3 | |
| 8 Weeks | Control | 85 ± 12 | 300 ± 40 | 45 ± 8 |
| This compound | 75 ± 10 | 320 ± 45 | 40 ± 7 |
Data are presented as Mean ± SD. This data is illustrative and suggests that while callus volume may be larger, remodeling may be delayed, leading to no significant improvement in strength at these time points.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the rat tibia fracture model.
References
Troubleshooting & Optimization
Technical Support Center: Managing Acute Phase Reactions to Intravenous Neridronate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing acute phase reactions (APRs) associated with the intravenous administration of neridronate in a research setting. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Troubleshooting Guides
This section provides a question-and-answer format to address potential issues during your experiments.
| Question/Issue | Potential Cause | Recommended Action |
| An unexpectedly high percentage of study subjects are experiencing severe APRs after the first infusion. | High dosage of this compound, rapid infusion rate, or inherent subject sensitivity. | 1. Review Protocol: Immediately review the infusion protocol. Ensure the dose and rate of infusion are correct. Consider a protocol amendment to slow the infusion rate for subsequent subjects. 2. Pre-medication: If not already part of the protocol, consider pre-medicating with an antipyretic like acetaminophen or a non-steroidal anti-inflammatory drug (NSAID) 30-60 minutes prior to the infusion.[1][2] For severe reactions, a low dose of corticosteroids may be considered, though this should be a protocol-defined option.[3] 3. Subject Monitoring: Enhance monitoring of subjects during and after the infusion, recording vital signs and symptoms systematically. |
| In vitro cytokine release assay shows high variability between donor peripheral blood mononuclear cells (PBMCs). | Genetic variability in immune response among donors. Differences in PBMC isolation and handling. | 1. Standardize Procedures: Ensure strict standardization of PBMC isolation, cryopreservation (if applicable), and thawing protocols. 2. Increase Donor Pool: Use PBMCs from a larger pool of healthy donors to account for inter-individual variability. 3. Include Positive Controls: Use a known potent inducer of γδ T cell activation, such as a positive control phosphoantigen, to normalize the response of different donor cells. |
| A subject experiences a severe APR, including high fever and rigors. How should this be managed in a clinical trial setting? | A robust inflammatory response to the initial dose of this compound. | 1. Stop the Infusion: Immediately stop the this compound infusion. 2. Symptomatic Treatment: Administer antipyretics (e.g., intravenous acetaminophen) as per the study protocol. Provide supportive care, such as blankets for rigors and ensuring hydration. 3. Monitor Vital Signs: Continuously monitor vital signs until the subject is stable. 4. Documentation: Thoroughly document the adverse event, its severity, and all management steps in the subject's case report form. Report the serious adverse event (SAE) to the sponsor and Institutional Review Board (IRB) within the protocol-specified timeframe.[4] |
| How can we prophylactically manage or reduce the incidence of APRs in our study population? | The predictable inflammatory response to the first dose of an aminobisphosphonate. | 1. Pre-medication: The most common approach is pre-treatment with acetaminophen or an NSAID.[1] 2. Hydration: Ensure subjects are well-hydrated before the infusion. 3. Patient Education: Informing subjects about the possibility of a transient, flu-like reaction can improve their tolerance and reporting of symptoms. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of an acute phase reaction to this compound?
A1: this compound, an aminobisphosphonate, inhibits the mevalonate pathway in cells like monocytes and macrophages. This leads to the accumulation of isopentenyl pyrophosphate (IPP), which is a potent activator of a specific type of immune cell called the gamma-delta T cell (γδ T cell). Activated γδ T cells rapidly release pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which cause the systemic flu-like symptoms characteristic of an APR.
Q2: What are the typical symptoms of an APR to intravenous this compound, and when do they occur?
A2: The most common symptoms are fever, myalgia (muscle pain), arthralgia (joint pain), headache, and general malaise, often described as "flu-like." These symptoms typically appear within 24 to 48 hours after the first infusion and are usually self-limiting, resolving within a few days. The incidence and severity of APRs are significantly lower with subsequent infusions.
Q3: What is the expected incidence of APRs with intravenous this compound?
A3: The incidence of APRs with intravenous aminobisphosphonates, including this compound, is highest with the first dose. Approximately 10% to 40% of patients receiving their first infusion may experience an APR. The rate decreases substantially with subsequent infusions.
Q4: Are there any laboratory parameters that can be monitored to assess the severity of an APR?
A4: During an APR, an increase in inflammatory markers can be observed. These include C-reactive protein (CRP), as well as the pro-inflammatory cytokines TNF-α and IL-6. Monitoring these markers can provide a quantitative measure of the inflammatory response.
Q5: Can APRs be completely prevented?
A5: While complete prevention in all subjects may not be possible due to individual variations in immune response, the incidence and severity of APRs can be significantly reduced with prophylactic measures such as pre-medication with antipyretics or NSAIDs.
Data Presentation
Table 1: Incidence and Characteristics of Acute Phase Reactions to Intravenous Aminobisphosphonates
| Parameter | This compound | Other IV Aminobisphosphonates (e.g., Zoledronic Acid) | Reference(s) |
| Incidence (First Infusion) | ~36.4% (polyarthralgia) | Up to 42.4% | |
| Common Symptoms | Fever, musculoskeletal pain, polyarthralgia | Fever, myalgia, arthralgia, headache, flu-like symptoms | |
| Onset of Symptoms | Within 24-48 hours post-infusion | Peak onset within 24 hours post-infusion | |
| Duration of Symptoms | Typically resolve within 3 days | Median duration of 3 days | |
| Severity | Generally mild to moderate | 90% rated as mild to moderate |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Cytokine Release from Human PBMCs
Objective: To quantify the in vitro release of pro-inflammatory cytokines (TNF-α and IL-6) from human peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donor blood
-
This compound solution (sterile, appropriate concentration range)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treatment:
-
Add varying concentrations of this compound to the wells.
-
Include a vehicle control (PBS or culture medium).
-
Include a positive control (e.g., LPS at 1 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
Protocol 2: Screening of Prophylactic Agents for the Mitigation of this compound-Induced APR In Vitro
Objective: To screen potential prophylactic agents for their ability to reduce this compound-induced cytokine release from human PBMCs.
Materials:
-
Same as Protocol 1
-
Test prophylactic agents (e.g., dexamethasone, ibuprofen, statins)
Methodology:
-
PBMC Isolation and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment: Add the test prophylactic agents at various concentrations to the wells and incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
This compound Treatment: Add a pre-determined optimal concentration of this compound (that induces a robust cytokine response from Protocol 1) to the wells.
-
Controls:
-
Wells with PBMCs + vehicle
-
Wells with PBMCs + this compound only
-
Wells with PBMCs + prophylactic agent only
-
-
Incubation, Supernatant Collection, and Cytokine Quantification: Follow steps 4, 5, and 6 from Protocol 1.
-
Data Analysis: Compare the levels of TNF-α and IL-6 in the wells pre-treated with prophylactic agents to the wells treated with this compound alone to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced acute phase reaction.
References
- 1. Intramuscular this compound for the treatment of complex regional pain syndrome type 1: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
Navigating Neridronate Administration: A Technical Guide to Optimizing Dosage and Minimizing Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing neridronate in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to dosage optimization and the mitigation of common side effects, ensuring the integrity and success of your research.
Troubleshooting Guide: Managing Common Side Effects
Q1: An acute phase reaction (fever, myalgia) is observed after the first this compound infusion. What are the recommended mitigation strategies?
An acute phase reaction, characterized by flu-like symptoms such as fever, muscle pain (myalgia), and joint pain (arthralgia), is a common side effect of this compound and other nitrogen-containing bisphosphonates.[1] This reaction is typically self-limiting and tends to diminish with subsequent infusions.
Immediate Steps:
-
Symptomatic Relief: Administration of acetaminophen (500 mg) is recommended to manage fever and pain.[2] In many clinical protocols, patients are advised to take acetaminophen if these symptoms appear.[2]
-
Monitoring: Closely monitor the subject's vital signs and symptom severity. The reaction generally occurs within 24-48 hours of the first infusion and resolves within a few days.[1]
Prophylactic Measures for Subsequent Infusions:
-
Pre-medication: Consider the administration of acetaminophen prior to the next infusion. Some protocols also include the optional use of corticosteroids like hydrocortisone as a pre-treatment to reduce the incidence and severity of the acute phase reaction.[3]
Q2: How can the risk of renal toxicity be minimized during this compound administration?
While less common, renal toxicity is a potential side effect of bisphosphonate therapy, particularly at high doses or in individuals with pre-existing kidney conditions.
Mitigation Protocol:
-
Baseline Renal Function Assessment: Prior to initiating a this compound regimen, assess the subject's baseline renal function (e.g., serum creatinine, estimated glomerular filtration rate - eGFR).
-
Adequate Hydration: Ensure the subject is well-hydrated before and during the infusion. Intravenous this compound is typically diluted in a saline solution (e.g., 100 mg in 500 mL isotonic saline) and infused over a specified period to avoid rapid drug concentration in the kidneys.
-
Dosage Adjustment: For subjects with impaired renal function, a dose adjustment or selection of an alternative therapeutic agent may be necessary.
-
Monitoring: Monitor renal function periodically throughout the experimental period.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound, a nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast-mediated bone resorption. Its high affinity for hydroxyapatite, the mineral component of bone, leads to its accumulation in skeletal tissues. Within osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to osteoclast apoptosis.
Q2: Is there a clear dose-dependent relationship for the common side effects of this compound?
The available clinical data does not indicate a straightforward dose-dependent relationship for the most common side effect, the acute phase reaction. In a study evaluating cumulative intravenous doses of 25 mg, 50 mg, 100 mg, and 200 mg, an acute phase reaction occurred in 16 out of 83 patients, with no statistically significant trend for a dose-response relationship. However, intravenous administration has been associated more frequently with both fever and muscular pain compared to intramuscular administration, which is primarily associated with fever.
Q3: What are the typical dosage regimens for this compound in clinical research?
This compound dosage and administration routes vary depending on the condition being studied. It is crucial to consult specific clinical trial protocols for the indication of interest.
| Indication | Dosage Regimen | Administration Route |
| Complex Regional Pain Syndrome type I (CRPS-I) | 100 mg every third day for four infusions | Intravenous |
| Paget's Disease of Bone | 100 mg on two consecutive days (total 200 mg) | Intravenous |
| Osteogenesis Imperfecta (pediatric) | 2 mg/kg (up to 100 mg) every three months | Intravenous |
| Postmenopausal Osteoporosis | 25 mg every four weeks | Intramuscular |
This table provides examples and is not an exhaustive list. Researchers should refer to specific study protocols for detailed dosing information.
Experimental Protocols & Visualizations
Detailed Protocol for Intravenous this compound Administration
This protocol is a synthesis of best practices from clinical trials to minimize side effects.
-
Pre-Infusion:
-
Assess and record baseline vital signs and renal function.
-
Ensure the subject is adequately hydrated.
-
Consider pre-medication with 500 mg of acetaminophen 30-60 minutes prior to the infusion to mitigate a potential acute phase reaction.
-
-
Infusion Preparation:
-
Dilute the required dose of this compound (e.g., 100 mg) in an appropriate volume of sterile isotonic saline (e.g., 500 mL).
-
Ensure thorough mixing of the solution.
-
-
Infusion Administration:
-
Administer the infusion intravenously over a controlled period, typically 2 hours for a 100 mg dose.
-
Monitor the subject for any immediate adverse reactions, such as at the injection site or systemic hypersensitivity.
-
-
Post-Infusion:
-
Monitor vital signs for a short period post-infusion.
-
Advise the subject to maintain hydration.
-
Inform the subject about the possibility of a delayed acute phase reaction (24-48 hours post-infusion) and the appropriate use of acetaminophen for symptom management.
-
Visualizing this compound's Mechanism of Action
References
- 1. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 2. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Treatments for CRPS | Pain Medications, Louisville, Kentucky [regenmedky.com]
Neridronate Technical Support Center: Management of Gastrointestinal Side Effects
This guide is intended for researchers, scientists, and drug development professionals utilizing neridronate in experimental settings. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to manage and mitigate potential gastrointestinal (GI) side effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary gastrointestinal (GI) side effects associated with bisphosphonates like this compound?
A1: The most common GI side effects associated with oral administration of nitrogen-containing bisphosphonates are related to direct irritation of the upper GI mucosa.[1][2] Symptoms can include nausea, vomiting, diarrhea, and abdominal pain.[3] In more severe cases, this can lead to gastritis, erosions, and ulceration of the esophagus and stomach.[1] It is important to note that these effects are primarily a concern with oral administration.
Q2: We are using parenteral (Intravenous/Intramuscular) this compound in our study. Should we expect GI side effects?
A2: It is highly unlikely. Parenteral administration, such as intravenous (IV) or intramuscular (IM) injection, is specifically utilized to bypass the gastrointestinal tract and avoid the local irritation that causes these side effects.[4] Clinical and preclinical studies have shown that both IV and IM this compound are well-tolerated from a gastrointestinal perspective, with no significant drug-related GI adverse events reported. The most common side effects with parenteral administration are typically systemic acute-phase reactions (e.g., flu-like symptoms, fever, muscle aches) or injection site reactions.
Q3: Some of our animals are showing signs of distress (e.g., poor appetite, lethargy) after oral this compound administration. What is the first step?
A3: The first step is to confirm the administration protocol. Oral bisphosphonates must be administered with a sufficient volume of water, and the subject should remain in an upright position for at least 30 minutes post-administration to minimize esophageal contact time and ensure rapid passage to the stomach. If symptoms persist, consider reducing the dose or switching to a parenteral route of administration if your experimental design allows.
Q4: What is the proposed mechanism for bisphosphonate-induced gastric injury?
A4: The mechanism is believed to be a topical irritant effect on the mucosal lining. Unlike NSAIDs, this damage is not related to the inhibition of prostaglandin synthesis. Research suggests that the injury may be mediated by mitochondrial superoxide production and subsequent lipid peroxidation within the mucosal cells. Another theory posits that bisphosphonates, due to their structural similarity to phospholipids, competitively bind to the GI lining, disrupting the protective hydrophobic barrier and allowing gastric acid to cause damage.
Q5: How can we experimentally model and assess this compound-induced gastric injury in our research?
A5: A common and effective nonclinical model is the fasted, indomethacin-treated rat. In this model, indomethacin is used to sensitize the gastric mucosa, making it more susceptible to the topical irritant effects of orally administered bisphosphonates. Gastric damage can then be assessed macroscopically (e.g., lesion count and length) and histologically (e.g., evidence of necrosis and inflammation). A detailed protocol is provided in Section 4 of this guide.
Section 2: Troubleshooting Guide for GI Side Effects
This guide provides a logical workflow for identifying and managing GI-related issues during your experiments.
Section 3: Quantitative Data Summary
The primary strategy to manage GI side effects from this compound is to use a parenteral route of administration (IM or IV), which has demonstrated high GI tolerability. The table below compares the incidence of adverse events for parenteral this compound with GI events from oral bisphosphonates to highlight this advantage.
| Drug & Administration Route | Study Population | Key Findings & Incidence Rates |
| Intramuscular this compound | 78 Human Patients with CRPS-1 | No GI-related adverse events reported. Treatment-related adverse events were 43.9% (vs. 24.3% placebo), but these were primarily acute-phase reactions or local injection site pain. |
| Intravenous this compound | 33 Human Patients with CRPS-1 | No drug-related GI adverse events reported. Treatment-related adverse events were observed in 36.4% of patients, mainly consisting of acute-phase reactions (fever, polyarthralgia) that resolved within 3 days. |
| Oral Alendronate (Weekly) | 5255 Human Patients (Retrospective) | 8.2% of patients experienced a documented GI-related event within the first 4 months of therapy. |
| Oral Risedronate (Weekly) | 865 Human Patients (Retrospective) | 5.5% of patients experienced a documented GI-related event within the first 4 months of therapy. |
Section 4: Experimental Protocols
Protocol: Rat Model for Assessing Bisphosphonate-Induced Gastric Damage
This protocol is adapted from established nonclinical models designed to evaluate the gastric irritation potential of orally administered bisphosphonates.
Objective: To induce and evaluate the severity of gastric mucosal damage following oral administration of this compound in a sensitized animal model.
Materials:
-
Sprague-Dawley rats (male, fasted overnight before dosing)
-
This compound
-
Indomethacin (for subcutaneous injection)
-
Vehicle for this compound (e.g., distilled water)
-
Vehicle for indomethacin (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Dissection tools
-
Formalin (10% buffered) for tissue fixation
-
Stereomicroscope or image analysis software
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week. Fast rats overnight (approx. 18 hours) with free access to water before the experiment begins.
-
Sensitization: Administer indomethacin at a dose of 30-40 mg/kg via subcutaneous (s.c.) injection. This step inhibits prostaglandin synthesis, making the gastric mucosa more susceptible to injury from topical irritants.
-
This compound Administration: Concomitantly or immediately after indomethacin administration, dose the experimental group with this compound orally (p.o.) via gavage.
-
Dose Range: A range of doses should be tested (e.g., 150, 225, 300 mg/kg) to establish a dose-response relationship.
-
Control Group: Administer the vehicle only to the control group.
-
-
Observation Period: Return animals to their cages without food (water ad libitum). The typical observation period is 4-6 hours post-dosing.
-
Euthanasia and Tissue Collection: At the end of the observation period, euthanize the animals via an approved method. Immediately perform a laparotomy and remove the stomach.
-
Macroscopic Evaluation:
-
Open the stomach along the greater curvature and rinse gently with saline.
-
Pin the stomach flat for examination.
-
Under a stereomicroscope, identify and measure the length (in mm) of all lesions in the gastric mucosa.
-
The total lesion length per stomach serves as the primary macroscopic endpoint.
-
-
Microscopic (Histological) Evaluation:
-
Fix stomach tissue samples in 10% buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections under a light microscope for evidence of mucosal necrosis, inflammatory cell infiltration, edema, and hemorrhage.
-
Section 5: Mechanism of GI Mucosal Injury
The diagram below illustrates the proposed mechanism by which oral nitrogen-containing bisphosphonates (N-BPs) may cause direct mucosal injury, as contrasted with the systemic mechanism of NSAIDs.
References
- 1. Gastrointestinal adverse effects of bisphosphonates: etiology, incidence and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alendronate induces gastric injury and delays ulcer healing in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Strategies to mitigate neridronate-induced musculoskeletal pain
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to mitigate neridronate-induced musculoskeletal pain, a common manifestation of the acute phase reaction (APR) associated with nitrogen-containing bisphosphonates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced musculoskeletal pain?
A1: this compound-induced musculoskeletal pain is part of a systemic acute phase reaction (APR). The mechanism is not a direct toxic effect but rather an immune-mediated response. This compound, a nitrogen-containing bisphosphonate (N-BP), inhibits the farnesyl pyrophosphate (FPP) synthase enzyme within the mevalonate pathway in monocytes.[1][2] This inhibition leads to the intracellular accumulation of a metabolite called isopentenyl pyrophosphate (IPP).[1][3][4] IPP acts as a phosphoantigen that is recognized by a specific subset of immune cells known as Vγ9Vδ2 T cells. This recognition triggers the rapid activation and proliferation of these T cells, resulting in a burst release of pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines induce the characteristic flu-like symptoms of the APR, which include fever, myalgia (muscle pain), and arthralgia (joint pain).
Q2: What is the typical onset, duration, and incidence of these symptoms?
A2: The musculoskeletal pain and other APR symptoms typically occur within the first 24-48 hours after the initial this compound infusion. The reaction is generally transient and self-limiting, resolving within 3 to 7 days. The incidence is highest after the first dose, with studies on similar intravenous N-BPs reporting that 30-50% of bisphosphonate-naïve patients may experience these symptoms. The likelihood and severity of the reaction decrease substantially with subsequent infusions.
Q3: What are the primary strategies to mitigate this compound-induced musculoskeletal pain?
A3: The primary strategies are prophylactic or symptomatic treatment with common anti-inflammatory agents.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Prophylactic administration of NSAIDs such as ibuprofen or loxoprofen has been shown to significantly reduce the incidence and severity of APR symptoms, including musculoskeletal pain.
-
Acetaminophen (Paracetamol): Pre-treatment and continued dosing with acetaminophen is an effective and widely recommended strategy to lessen the APR. It is often preferred over NSAIDs in elderly populations to avoid potential gastric or renal toxicity.
-
Glucocorticoids: While occasionally used for severe or persistent reactions, the prophylactic use of glucocorticoids like dexamethasone has shown mixed results and is not a standard first-line approach. Furthermore, glucocorticoids can antagonize the desired therapeutic effects of bisphosphonates on osteoclasts in the short term.
Q4: Are there any biomarkers to predict or monitor the severity of the acute phase reaction?
A4: Yes, the primary biomarkers are the pro-inflammatory cytokines IL-6 and TNF-α, as well as the downstream acute phase reactant C-reactive protein (CRP). Serum levels of IL-6 and TNF-α rise significantly within 24 hours of infusion, mirroring the onset of symptoms, and return toward baseline by 72 hours. Measuring these cytokines can be a direct way to quantify the inflammatory response in an experimental setting.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Action / Troubleshooting Step |
| High incidence of severe musculoskeletal pain (>50%) in study subjects after first infusion. | High drug dosage; Rapid infusion rate; Bisphosphonate-naïve population. | 1. Review infusion protocol; ensure the rate is not too rapid. 2. Implement a mandatory pre-medication protocol using acetaminophen or an NSAID (See Protocol 2 below). 3. Ensure subjects are adequately hydrated pre- and post-infusion. 4. Inform subjects about the potential for a transient reaction to manage expectations and anxiety. |
| Pre-medication with acetaminophen seems ineffective in a subset of subjects. | Individual variability in inflammatory response; Insufficient dosage or timing. | 1. Verify adherence to the dosing schedule (e.g., pre-infusion dose plus continued dosing for 72 hours). 2. For subjects with a known history of strong APR, consider using a prophylactic NSAID like ibuprofen, which may offer a different mechanism of action. 3. Measure baseline and post-infusion cytokine levels (IL-6, TNF-α) to stratify responders vs. non-responders and investigate underlying biological differences. |
| Unexpectedly prolonged musculoskeletal pain (>7 days) observed. | While the typical APR is transient, prolonged or severe pain could indicate a different underlying issue. | 1. Rule out other causes of musculoskeletal pain. 2. In rare cases of severe or persistent pain, discontinuation of the bisphosphonate may be warranted. 3. Assess for rare side effects like polyarthritis with synovitis, which has been reported. |
Data Presentation: Efficacy of Prophylactic Agents
The following tables summarize quantitative data from clinical trials on zoledronic acid, a potent intravenous N-BP with a similar mechanism and side effect profile to this compound.
Table 1: Incidence of Acute Phase Reaction (APR) Symptoms with Prophylaxis (Data adapted from studies on zoledronic acid)
| Prophylactic Agent | Dosage Regimen | Incidence of Musculoskeletal Symptoms | Incidence of Fever | Reference |
| Placebo | N/A | 19.9% - 49% | 20.3% - 37% | |
| Acetaminophen | 650-1000 mg pre-infusion, then q6h for 3 days | 46% | 33% | |
| Ibuprofen (NSAID) | 400 mg pre-infusion, then q6h for 3 days | 49% | 37% | |
| Loxoprofen (NSAID) | 120-180 mg/day for 2 days | APR (overall): 34.4% | Not specified | |
| Placebo (for Loxoprofen study) | N/A | APR (overall): 47.8% | Not specified |
Table 2: Risk Reduction with Acetaminophen Prophylaxis (Data from Silverman et al. study on zoledronic acid)
| Endpoint | Placebo Group Incidence | Acetaminophen Group Incidence | Absolute Risk Reduction | P-value | Reference |
| Increased Temperature or Rescue Medication Use | 60.7% | 39.8% | 20.9% | <0.001 |
Experimental Protocols
Protocol 1: Quantification of Cytokine Release from Human PBMCs in vitro
This protocol details a method to assess the direct effect of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (R10) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Plate 1 x 10⁶ PBMCs per well in a 96-well U-bottom plate.
-
Prepare stock solutions of this compound in sterile water or PBS. Add this compound to the wells to achieve final concentrations for testing (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator.
-
-
Cytokine Measurement by ELISA:
-
After 24 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
-
Cytokine Measurement by Intracellular Cytokine Staining (ICS):
-
For a 6-hour assay, add Brefeldin A (10 µg/mL) to the cultures for the final 5 hours of incubation to inhibit protein secretion.
-
After incubation, harvest the cells and wash them with FACS buffer (PBS with 0.5% BSA).
-
Stain for surface markers, such as PE-conjugated anti-Vγ9 and FITC-conjugated anti-Vδ2, for 20 minutes on ice.
-
Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines using APC-conjugated anti-TNF-α and PerCP-conjugated anti-IL-6 antibodies for 20 minutes on ice.
-
Wash the cells and analyze them by flow cytometry, gating on the Vγ9Vδ2 T cell population to determine the percentage of cytokine-producing cells.
-
Protocol 2: Clinical Trial Protocol for a Prophylactic Mitigation Strategy
This protocol outlines a typical double-blind, placebo-controlled design to test the efficacy of an agent (e.g., acetaminophen) in mitigating this compound-induced APR.
-
Subject Recruitment:
-
Enroll bisphosphonate-naïve subjects scheduled to receive their first intravenous this compound infusion (e.g., 100 mg).
-
Establish clear inclusion/exclusion criteria, including normal renal function and baseline calcium levels.
-
Obtain informed consent.
-
-
Randomization and Blinding:
-
Randomly assign subjects to one of two arms:
-
Treatment Arm: Receives the prophylactic agent.
-
Placebo Arm: Receives a matching placebo.
-
-
The study should be double-blinded, where neither the subjects nor the investigators know the treatment assignment.
-
-
Dosing and Infusion Procedure:
-
Prophylactic Dosing: Administer the first dose of the investigational agent or placebo at a set time before the this compound infusion (e.g., 650 mg acetaminophen 1 hour prior).
-
This compound Infusion: Administer 100 mg of this compound diluted in 500 mL of normal saline via intravenous infusion over a standardized period (e.g., 2 hours).
-
Continued Dosing: Subjects continue to take the assigned prophylactic agent or placebo on a fixed schedule for a defined period post-infusion (e.g., 650 mg every 6 hours for 3 days).
-
-
Data Collection and Endpoints:
-
Primary Endpoint: The incidence of a composite endpoint within 3 days post-infusion, defined as an oral temperature increase (e.g., ≥38.5°C) OR the use of rescue medication (e.g., ibuprofen).
-
Secondary Endpoints:
-
Severity and duration of musculoskeletal pain, fever, fatigue, and headache, recorded by subjects in a daily diary using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).
-
Incidence of individual APR symptoms.
-
Change from baseline in serum inflammatory markers (CRP, IL-6, TNF-α) at 24 and 72 hours post-infusion.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced acute phase reaction.
Caption: Workflow for a randomized controlled trial on a mitigation strategy.
References
- 1. [Acute phase reaction following bisphosphonates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bisphosphonate acute phase response: rapid and copious production of proinflammatory cytokines by peripheral blood γδ T cells in response to aminobisphosphonates is inhibited by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Neridronate Clinical Trials: A Technical Support Guide for Researchers
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical development of neridronate, with a particular focus on the termination of its Phase III clinical trials for the treatment of Complex Regional Pain Syndrome (CRPS).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the Phase III clinical trials of this compound for CRPS?
The two pivotal Phase III clinical trials, KF7013-02 and KF7013-04, were terminated because a pre-planned interim futility analysis concluded that the trials were unlikely to meet their primary endpoint.[1][2][3] This decision was not based on any new safety concerns.[1]
Q2: What was the primary endpoint of the terminated Phase III trials?
The primary endpoint was to demonstrate the superiority of a cumulative 400 mg intravenous dose of this compound versus placebo in reducing CRPS-related pain.[4] This was measured as the change from baseline to Week 12 in the average pain intensity score, recorded daily by patients on an 11-point Numeric Rating Scale (NRS).
Q3: What were the results of the interim futility analysis?
The pooled data from both trials at the interim analysis showed that the difference between this compound and placebo in the mean change from baseline for average pain intensity was 0.16 on the 11-point NRS. This did not meet the pre-specified futility threshold of -0.3, indicating a low probability of the trials achieving a statistically significant result. For trial KF7013-02, the least squares mean change from baseline in pain scores was -1.23 for the this compound group and -0.16 for the placebo group. In trial KF7013-04, the least squares mean change was -1.28 for this compound and -1.71 for placebo.
Q4: Were there any safety issues that contributed to the trial termination?
No, the discontinuation of the Phase III trials was not due to safety concerns. Ongoing monitoring of safety data did not reveal any new risks, and the safety and tolerability profile of this compound was consistent with its known profile.
Q5: Did this compound show any promise in earlier clinical trials?
Yes, prior to the Phase III trials, this compound had shown positive results in earlier studies for the treatment of CRPS. A randomized, double-blind, placebo-controlled Phase II study demonstrated a significant reduction in pain and other CRPS symptoms. These promising results led to the U.S. Food and Drug Administration (FDA) granting this compound Breakthrough Therapy and Fast Track designations.
Troubleshooting Guide: Understanding the Discrepancy in Clinical Trial Results
Issue: Why did the promising results of earlier this compound trials not translate to success in the larger Phase III studies?
Possible Explanations:
-
Patient Population: There may have been differences in the patient populations between the earlier and later trials. The Phase III trials (KF7013-02 and KF7013-04) enrolled a broader population, which may have included patients with more refractory or heterogeneous forms of CRPS.
-
Placebo Effect: A significant placebo response was observed in the Phase III trials, which can make it challenging to demonstrate the efficacy of the active treatment.
-
Trial Design: While the fundamental design was similar, subtle differences in trial execution or patient management across a larger, multi-center international study could have influenced the outcomes.
-
Natural History of the Disease: The variability in the natural progression of CRPS could have contributed to the lack of a clear treatment effect in the larger trials.
Quantitative Data Summary
Table 1: Key Efficacy Data from Terminated Phase III Trials (Interim Analysis)
| Parameter | This compound Group | Placebo Group | Futility Threshold |
| Pooled Mean Change from Baseline in Pain Score (11-point NRS) | Not specified | Not specified | > -0.3 |
| Pooled Difference vs. Placebo (11-point NRS) | 0.16 | - | - |
| Trial KF7013-02: LS Mean Change from Baseline (SE) | -1.23 (0.310) | -0.16 (0.305) | - |
| Trial KF7013-04: LS Mean Change from Baseline (SE) | -1.28 (0.270) | -1.71 (0.268) | - |
NRS: Numeric Rating Scale; LS Mean: Least Squares Mean; SE: Standard Error **
Table 2: Efficacy Data from a Preceding Successful Phase II Trial
| Parameter | This compound Group (n=41) | Placebo Group (n=37) | p-value |
| Mean VAS Score at Day 30 (mm) | 31.9 ± 23.3 | 52.3 ± 27.8 | 0.0003 |
| Patients with ≥50% VAS Reduction | 65.9% | 29.7% | 0.0017 |
VAS: Visual Analogue Scale **
Experimental Protocols
Terminated Phase III Trials (KF7013-02 & KF7013-04)
-
Study Design: These were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
-
Participants: Adults (≥18 years) with a diagnosis of CRPS according to the Budapest clinical criteria, with a disease duration of 2 years or less and a baseline average pain intensity score of ≥4 on an 11-point NRS.
-
Intervention: Participants were randomized to receive either four intravenous infusions of 100 mg neridronic acid or a matching placebo over 10 days.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline to Week 12 in the weekly average of the daily pain intensity score (11-point NRS).
-
Secondary Outcomes: Included assessments of pain response, changes in edema, and dynamic mechanical allodynia.
Visualizations
Caption: Logical flow leading to the termination of this compound Phase III trials.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Neridronate in Pediatric Osteogenesis Imperfecta
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety profile of neridronate for the treatment of pediatric osteogenesis imperfecta (OI).
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of this compound in pediatric OI patients?
Long-term studies of up to three years have demonstrated that intravenous this compound has a good safety profile in children and adolescents with osteogenesis imperfecta.[1][2] The most frequently reported adverse events are generally mild and transient. Notably, a study involving 102 pediatric patients with a mean treatment duration of 6.81 years found no occurrences of osteonecrosis of the jaw (ONJ).[3]
Q2: What are the most common adverse events associated with this compound infusion in children?
The most common adverse events are arthralgia (joint pain), fever, and joint sprain.[1] An acute phase reaction, characterized by flu-like symptoms, is also common after the initial infusions and was reported in 22.8% to 47.3% of pediatric patients.[1] These reactions are typically self-limiting.
Q3: Is hypocalcemia a significant risk with this compound treatment in this population?
Mild and asymptomatic hypocalcemia has been observed, particularly within the first 48 hours after infusion. One study reported hypocalcemia in 11% of patients at 24 hours and 50% at 48 hours post-infusion. This is generally not associated with clinical symptoms. Low baseline levels of vitamin D are a significant risk factor for developing hypocalcemia.
Q4: Have any serious adverse events been directly attributed to long-term this compound treatment in pediatric OI?
While serious adverse events have been reported in patients undergoing this compound treatment, none have been considered to be treatment-related in the reviewed long-term studies.
Q5: What is the effect of long-term this compound treatment on fracture rates in pediatric OI?
Long-term this compound treatment has been associated with a significant reduction in the mean number of fractures compared to pre-treatment values. In a randomized controlled study, while the difference in the number of patients experiencing a nonvertebral fracture was not statistically significant in the first year, the total number of fractures was significantly lower in the this compound-treated group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Patient develops fever and body aches after infusion. | Acute Phase Reaction | This is a common and expected reaction, particularly after the first few infusions. Provide supportive care with antipyretics as needed. Inform the patient and their caregivers that this is typically transient. |
| Post-infusion bloodwork shows low serum calcium. | Drug-induced Hypocalcemia | Assess for clinical symptoms of hypocalcemia (e.g., muscle cramps, paresthesia). For asymptomatic cases, ensure adequate calcium and vitamin D supplementation. In cases of symptomatic hypocalcemia, intravenous calcium may be required. Monitor serum calcium levels closely, especially in the 48 hours following infusion. Pre-treatment screening and correction of low vitamin D levels are recommended. |
| Patient experiences joint pain following treatment. | Arthralgia (Adverse Event) | Evaluate the severity and location of the pain. Mild analgesics may be considered for symptomatic relief. Monitor to ensure the pain is transient and resolves. |
| Concerns about the risk of osteonecrosis of the jaw (ONJ). | Potential Bisphosphonate Class Effect | While no cases have been reported with this compound in pediatric OI patients in long-term studies, it is a known, though rare, side effect of bisphosphonates in other populations. Maintain good oral hygiene and conduct regular dental check-ups. |
Data Presentation
Table 1: Summary of Long-Term Safety and Efficacy of this compound in Pediatric OI
| Parameter | Finding | Citation |
| Common Adverse Events | Arthralgia, fever, joint sprain, acute phase reaction. | |
| Serious Adverse Events | None considered treatment-related. | |
| Osteonecrosis of the Jaw (ONJ) | No cases reported in a study with a mean follow-up of 6.81 years. | |
| Hypocalcemia | Asymptomatic hypocalcemia observed in up to 50% of patients at 48 hours post-infusion. | |
| Bone Mineral Density (BMD) | Significant increases in lumbar spine and total hip BMD. | |
| Fracture Rate | Significant reduction in the mean number of fractures compared to pre-treatment. |
Table 2: Quantitative Outcomes from a 3-Year Open-Label Study
| Outcome Measure | Result | p-value | Citation |
| Lumbar Spine BMD | Significantly increased from baseline at all subsequent time points. | <0.001 | |
| Total Hip BMD | Significantly increased from baseline at all subsequent time points. | <0.001 | |
| Fracture Risk | No statistically significant effect on the risk of having a fracture. | 0.185 | |
| Mean Number of Fractures | Significant reduction compared to pre-treatment values. | Not specified |
Table 3: Results from a 1-Year Randomized Controlled Trial (this compound vs. Control)
| Outcome Measure | This compound Group | Control Group | p-value | Citation |
| Spine BMD Increase | 18-25% | 3.5-5.7% | <0.001 | |
| Hip BMD Increase | 18-25% | 3.5-5.7% | <0.001 | |
| Patients with Nonvertebral Fracture | 27% | 45% | 0.2 | |
| Total Number of Fractures | 13 | 18 | <0.05 |
Experimental Protocols
Protocol: Intravenous this compound Administration and Monitoring
This protocol is based on methodologies described in published clinical trials.
1. Patient Selection and Baseline Assessment:
-
Confirm diagnosis of Osteogenesis Imperfecta.
-
Conduct a comprehensive baseline assessment including:
-
Dual-energy X-ray absorptiometry (DXA) of the lumbar spine and hip.
-
Serum chemistry panel including calcium, phosphate, albumin, and creatinine.
-
Fasting urinary calcium/creatinine ratio.
-
Serum 25-hydroxyvitamin D level.
-
Baseline fracture history.
-
2. Dosing and Administration:
-
This compound is administered at a dose of 2 mg/kg (maximum dose of 100 mg).
-
The drug is given as an intravenous infusion every three months.
-
Dilute the required dose in a saline solution and infuse over a specified period (e.g., 30 minutes).
3. Post-Infusion Monitoring:
-
Monitor for acute phase reactions such as fever and myalgia, particularly after the initial infusions.
-
Assess serum calcium levels at 24 and 48 hours post-infusion, especially after the first dose, to monitor for hypocalcemia.
-
Regular follow-up assessments should be conducted every 3-6 months, including clinical evaluation and monitoring of blood and urine biochemistry.
-
Repeat DXA scans every 6-12 months to evaluate treatment response.
Visualizations
Caption: this compound's mechanism of action in inhibiting osteoclast function.
Caption: Workflow for a long-term study of this compound in pediatric OI.
References
- 1. Treatment with this compound in children and adolescents with osteogenesis imperfecta: Data from open-label, not controlled, three-year Italian study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Children and adolescents treated with this compound for osteogenesis imperfecta show no evidence of any osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Response to Neridronate in Paget's Disease of Bone
This technical support center is designed for researchers, scientists, and drug development professionals investigating Paget's disease of bone. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving neridronate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in Paget's disease of bone?
This compound, a nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast-mediated bone resorption.[1] It targets farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[2][3] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is crucial for the function and survival of osteoclasts. This leads to osteoclast apoptosis and a subsequent reduction in the excessive bone turnover characteristic of Paget's disease.[2] Additionally, this compound may possess anti-inflammatory properties that contribute to its therapeutic effect.
Q2: What is a typical therapeutic response to this compound in patients with Paget's disease?
A positive response to this compound is primarily assessed by monitoring the reduction in bone turnover markers.[4] A therapeutic response is often defined as the normalization of serum total alkaline phosphatase (ALP) levels or a reduction of at least 75% in the excess of total ALP. Studies have shown that intravenous this compound can lead to a significant decrease in bone turnover markers, with a dose-response relationship being observed. Higher doses, such as 200 mg, have resulted in the normalization of disease activity markers in over 60% of patients.
Q3: What are the potential reasons for a poor or suboptimal response to this compound treatment?
A poor response to this compound can be multifactorial and may include:
-
Suboptimal Dosing or Administration: Inadequate dosage or improper administration (e.g., incorrect infusion rate) can lead to insufficient drug exposure at the site of action.
-
Disease Severity: Patients with more severe disease, characterized by very high levels of bone turnover markers, may require higher or repeated doses to achieve a complete response.
-
Genetic Factors: Mutations in genes associated with Paget's disease, such as SQSTM1, have been linked to increased disease severity and may influence treatment outcomes. Patients with SQSTM1 mutations often present with more extensive and active disease.
-
Acquired Resistance: Although less common with potent bisphosphonates, repeated treatments could potentially lead to a diminished response over time.
-
Underlying Co-morbidities: Other medical conditions affecting bone metabolism could potentially interfere with the therapeutic effects of this compound.
Q4: Are there alternative treatment strategies for patients who respond poorly to this compound?
Yes, for patients who exhibit a poor response to this compound or other bisphosphonates like pamidronate, switching to a more potent bisphosphonate is a common strategy. Zoledronic acid, another potent intravenous bisphosphonate, has shown high efficacy in achieving biochemical remission in patients who were non-responders to pamidronate. In a comparative study, both this compound and zoledronic acid were effective in patients who did not respond to pamidronate. Oral bisphosphonates, such as risedronate, may also be considered, although their efficacy and duration of action can differ from intravenous formulations.
Troubleshooting Guides
Issue 1: Suboptimal Reduction in Bone Turnover Markers Post-Neridronate Administration in a Clinical Study
Possible Causes and Troubleshooting Steps:
-
Verify Dosing and Administration Protocol:
-
Action: Double-check the administered dose and the infusion protocol against the clinical trial guidelines. Ensure the correct concentration and infusion rate were used.
-
Rationale: Insufficient drug delivery can lead to a partial response. A dose-response relationship has been observed with this compound.
-
-
Assess Baseline Disease Activity:
-
Action: Stratify patients based on their baseline serum alkaline phosphatase (ALP) levels.
-
Rationale: Patients with very high baseline ALP may require a longer time to show a significant reduction or may need a higher initial dose.
-
-
Evaluate for Genetic Predisposition to Severe Disease:
-
Action: If feasible within the study protocol, perform genetic testing for mutations in genes associated with Paget's disease, such as SQSTM1.
-
Rationale: Patients with SQSTM1 mutations often have more severe disease and may represent a subgroup with a different response profile.
-
-
Monitor Bone Turnover Markers Over a Longer Period:
-
Action: Extend the follow-up period for monitoring bone turnover markers.
-
Rationale: The nadir (lowest point) of bone turnover markers may not be reached until several months after treatment.
-
Issue 2: High Variability in In Vitro Osteoclast Response to this compound
Possible Causes and Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Action: Ensure consistent cell seeding density, media composition (including serum batches), and incubation times across all experiments.
-
Rationale: Osteoclast differentiation and activity are highly sensitive to culture conditions.
-
-
Optimize this compound Concentration Range:
-
Action: Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell system.
-
Rationale: The potency of this compound can vary between different cell sources and culture systems.
-
-
Assess Cell Viability:
-
Action: Perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel with the osteoclast activity assay.
-
Rationale: High concentrations of this compound can induce apoptosis. It is important to distinguish between inhibition of osteoclast function and general cytotoxicity.
-
-
Use a Positive Control:
-
Action: Include a well-characterized bisphosphonate, such as zoledronic acid, as a positive control for osteoclast inhibition.
-
Rationale: This will help to validate the experimental system and ensure that the observed effects are specific to the treatment.
-
Data Presentation
Table 1: Efficacy of this compound in Patients with Paget's Disease (Previously Untreated vs. Relapsed after Clodronate)
| Parameter | Previously Untreated Patients (n=15) | Relapsed after Clodronate (n=17) |
| Baseline Bone-Specific Alkaline Phosphatase (bAP) (µg/L) | 55.1 ± 4.1 | 48.8 ± 2.6 |
| % Change from Baseline in excess bAP | -68.0 ± 4.3% | Slower decline, but similar overall change |
| % Change from Baseline in excess dPyr | -68.1 ± 11% | Slower decline, but similar overall change |
| % Change from Baseline in excess NTx | -60.6 ± 8.5% | Slower decline, but similar overall change |
| % Change from Baseline in excess CTx | -86.7 ± 7.8% | Slower decline, but similar overall change |
| Response Rate (% with ≥50% decrement in excess bAP) | Not specified | 84.4% (overall) |
| Remission Rate (% with normal bAP) | Not specified | 65.6% (overall) |
| Data adapted from a study on the efficacy of 200 mg intravenous this compound. |
Table 2: Comparative Efficacy of this compound and Zoledronic Acid in Pamidronate Non-Responders
| Outcome | This compound (100 mg i.v. for 2 days) (n=15) | Zoledronic Acid (4 mg i.v.) (n=18) |
| Therapeutic Response at 6 months | 93% (14/15) | 94% (17/18) |
| Normalization of Alkaline Phosphatase at 6 months | 80% | 83% |
| Data from a randomized study comparing different intravenous bisphosphonates in patients with Paget's disease who were non-responders to pamidronate. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Osteoclast Differentiation and Activity to Determine this compound Sensitivity
This protocol is adapted from established methods for generating human osteoclasts from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
α-MEM medium
-
Fetal Calf Serum (FCS)
-
Dexamethasone
-
Macrophage-colony stimulating factor (M-CSF)
-
Receptor activator of NFκB ligand (RANKL)
-
Transforming growth factor-β1 (TGF-β1)
-
This compound stock solution
-
Bovine cortical bone slices
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated mononuclear cells in a 96-well plate at a density of 600,000 cells per well.
-
Osteoclast Differentiation: Culture the cells for 17 days in α-MEM medium supplemented with 10% FCS, 1 µM dexamethasone, 25 ng/mL M-CSF, 50 ng/mL RANKL, and 5 ng/mL TGF-β1.
-
This compound Treatment: On day 10 of culture, add varying concentrations of this compound to the designated wells. Include a vehicle control (no this compound) and a positive control (e.g., zoledronic acid).
-
Assessment of Osteoclast Formation (TRAP Staining):
-
On day 17, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope.
-
-
Assessment of Osteoclast Activity (Resorption Pit Assay):
-
For this assay, seed the cells on bovine cortical bone slices placed in 96-well plates.
-
At the end of the culture period, remove the cells from the bone slices.
-
Stain the bone slices with toluidine blue or view under a scanning electron microscope to visualize and quantify the resorbed areas (pits).
-
-
Data Analysis: Compare the number of TRAP-positive cells and the resorbed area in this compound-treated wells to the vehicle control to determine the inhibitory effect of this compound.
Protocol 2: Measurement of Serum Bone Turnover Markers
This protocol outlines the general steps for measuring key bone turnover markers in serum samples from patients with Paget's disease.
Markers of Bone Formation:
-
Procollagen Type I N-terminal Propeptide (P1NP): A sensitive marker of bone formation.
-
Bone-Specific Alkaline Phosphatase (bAP): An enzyme involved in bone mineralization.
Markers of Bone Resorption:
-
C-terminal telopeptide of type I collagen (CTX-I): A fragment of collagen released during bone resorption.
-
N-terminal telopeptide of type I collagen (NTX): Another collagen breakdown product.
Procedure:
-
Sample Collection: Collect fasting blood samples from patients at baseline and at specified time points after this compound treatment (e.g., 3, 6, and 12 months).
-
Sample Processing: Separate serum by centrifugation and store at -80°C until analysis to ensure stability of the markers.
-
Immunoassays:
-
Use commercially available enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays for the quantitative measurement of serum P1NP and CTX-I. Follow the manufacturer's instructions for the specific assay kit.
-
Ensure proper calibration and use of quality controls to validate the assay performance.
-
-
Data Interpretation:
-
Compare the post-treatment levels of bone turnover markers to the baseline levels for each patient.
-
A significant decrease in both formation and resorption markers indicates a positive therapeutic response.
-
The magnitude of the change can be used to assess the degree of response and to make decisions regarding the need for retreatment.
-
Protocol 3: SQSTM1 Mutation Analysis
This protocol describes the general steps for screening for mutations in the SQSTM1 gene, which are frequently associated with Paget's disease.
Materials:
-
Whole blood or saliva samples
-
DNA extraction kit
-
PCR primers for SQSTM1 exons 7 and 8
-
Taq polymerase and PCR reagents
-
Sanger sequencing reagents and equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or saliva using a commercial DNA extraction kit.
-
PCR Amplification: Amplify exons 7 and 8 of the SQSTM1 gene using polymerase chain reaction (PCR). These exons contain the majority of the reported disease-causing mutations.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using dideoxy chain termination (Sanger) sequencing.
-
Sequence Analysis: Align the obtained sequences with the reference sequence of the SQSTM1 gene to identify any mutations. The P392L mutation is the most common.
-
Interpretation: The presence of a pathogenic mutation in SQSTM1 can provide prognostic information, as these mutations are often associated with more severe disease.
Mandatory Visualizations
Caption: this compound's mechanism of action in osteoclasts.
References
- 1. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different intravenous bisphosphonate regimens for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised trial of genetic testing and targeted intervention to prevent the development and progression of Paget’s disease of bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of SQSTM1/P392L post-zygotic mutations in Paget’s disease of bone - PMC [pmc.ncbi.nlm.nih.gov]
Neridronate infusion rate adjustments to reduce adverse events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neridronate infusions. The information provided is intended to help manage and reduce the incidence of adverse events during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with intravenous this compound infusion?
A1: The most frequently reported adverse event is a transient, self-limiting condition known as an acute-phase reaction.[1][2][3][4][5] This reaction typically occurs within 24-48 hours of the first infusion and resolves within a few days. Symptoms are generally mild and can include:
-
Fever
-
Flu-like symptoms
-
Musculoskeletal pain (myalgia and arthralgia)
-
Headache
-
Fatigue
Other less common side effects may include gastrointestinal discomfort (nausea, vomiting), injection site reactions, and in rare cases, hypocalcemia.
Q2: How can the risk and severity of an acute-phase reaction be minimized?
A2: While there is limited direct clinical data on this compound infusion rates, principles from other intravenous bisphosphonates suggest that a slower infusion rate may help to reduce the incidence and severity of adverse events. For instance, rapid infusions of zoledronic acid have been linked to increased renal toxicity. Pre-treatment with acetaminophen can also help to manage the symptoms of an acute-phase reaction. Some protocols have also used a low dose of cortisone during the infusion week for more sensitive patients.
Q3: What is the recommended course of action if a patient experiences an acute-phase reaction?
A3: Acute-phase reactions are typically self-limiting and can be managed with supportive care. The standard approach is the administration of non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen to alleviate symptoms like fever and pain. The reaction usually subsides within a few days.
Q4: Are there any contraindications or patient populations that require special consideration?
A4: Yes, patients with pre-existing renal impairment should be monitored closely, as bisphosphonates are cleared by the kidneys. It is also important to ensure that patients have adequate calcium and vitamin D levels before initiating treatment, as bisphosphonates can cause hypocalcemia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Patient develops fever and muscle aches within 48 hours of infusion. | Acute-Phase Reaction | Administer acetaminophen or NSAIDs for symptomatic relief. Reassure the patient that this is a common and transient side effect. |
| Patient complains of pain at the injection site or along the vein during infusion. | Infusion rate may be too rapid; local irritation. | Reduce the infusion rate. Ensure the intravenous line is properly placed and patent. |
| Patient experiences nausea or vomiting. | Gastrointestinal side effect. | Consider pre-medication with an antiemetic for subsequent infusions. Ensure the patient is well-hydrated. |
| Post-infusion bloodwork shows low serum calcium levels. | Hypocalcemia | Administer calcium and vitamin D supplements as needed. Monitor serum calcium levels. |
Experimental Protocols
Standard Intravenous this compound Administration Protocol
This protocol is a synthesis of methods described in clinical studies for the treatment of Complex Regional Pain Syndrome Type 1 (CRPS-I).
-
Patient Screening:
-
Confirm diagnosis and eligibility criteria.
-
Assess renal function (serum creatinine).
-
Ensure adequate serum calcium and vitamin D levels.
-
-
Dosage and Preparation:
-
A common regimen is 100 mg of this compound administered four times over ten days (e.g., on days 1, 4, 7, and 10).
-
Dilute the 100 mg dose of this compound in 500 mL of sterile normal saline.
-
-
Administration:
-
Administer the diluted solution via slow intravenous infusion. While specific rates for this compound are not consistently reported, a conservative approach based on other bisphosphonates would be to infuse over a period of at least 2 hours.
-
Monitor the patient for any immediate adverse reactions during the infusion.
-
-
Post-Infusion Monitoring:
-
Inform the patient about the potential for a delayed acute-phase reaction.
-
Advise the use of acetaminophen if flu-like symptoms develop.
-
Schedule follow-up assessments to monitor for both efficacy and any delayed adverse events.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound infusion.
Caption: Logical workflow for managing adverse events.
References
Technical Support Center: Development of Oral Neridronate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral neridronate formulations.
Troubleshooting Guide
This section addresses common issues encountered during the experimental development of oral this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | This compound's inherent solubility characteristics. | - Optimize the formulation by incorporating solubility enhancers such as pH modifiers or complexing agents (e.g., cyclodextrins).- Reduce the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanocrystal technology. |
| Inadequate formulation composition. | - Experiment with different types of disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) and binders to facilitate faster tablet breakup. | |
| High variability in permeability assay results | Inconsistent Caco-2 cell monolayer integrity. | - Regularly monitor the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range (typically >200 Ω·cm²).- Perform a lucifer yellow permeability test to confirm monolayer tightness. |
| This compound binding to assay components. | - Use low-binding plates and ensure all solutions are properly prepared and pH-adjusted. | |
| Poor in vivo oral bioavailability in animal models | Low membrane permeability. | - Investigate the use of permeation enhancers in the formulation. However, caution is advised due to the potential for gastrointestinal irritation. |
| Complexation with food components. | - Ensure animals are adequately fasted before oral administration, as food, particularly calcium-containing food, can significantly reduce bisphosphonate absorption[1]. | |
| Rapid transit through the absorption window in the upper gastrointestinal tract. | - Explore mucoadhesive formulations to increase the residence time of the dosage form at the site of absorption. | |
| Evidence of gastrointestinal irritation in animal studies | Direct contact of this compound with the gastrointestinal mucosa. | - Consider enteric-coating the formulation to bypass the stomach and release the drug in the small intestine.- Co-administer with gastroprotective agents in preclinical studies to assess the potential for reducing irritation. |
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
-
What are the main challenges in developing an oral formulation for this compound? The primary challenges are its very low oral bioavailability, which is generally less than 1% for bisphosphonates, and its potential to cause gastrointestinal side effects such as esophageal irritation, abdominal pain, and nausea[1][2]. These challenges are primarily due to its poor membrane permeability and its propensity to interact with food, especially calcium.
-
What is the aqueous solubility of this compound? this compound has good aqueous solubility, reported as >5 mg/mL in water. This suggests that dissolution may not be the primary rate-limiting step for absorption, but rather its poor permeability across the intestinal epithelium.
Preclinical Testing and Assays
-
How can I assess the intestinal permeability of my oral this compound formulation in vitro? The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
-
What is a typical dissolution testing protocol for an oral bisphosphonate formulation? A standard dissolution test for immediate-release oral dosage forms can be adapted for this compound. The USP paddle apparatus (Apparatus 2) at 50 or 75 RPM or the basket apparatus (Apparatus 1) at 50 or 100 RPM is commonly used[3]. Testing should be conducted in different pH media to simulate the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)[3].
-
What animal model is suitable for in vivo pharmacokinetic studies of oral this compound? Rats are a commonly used animal model for oral pharmacokinetic studies of bisphosphonates. It is crucial to ensure the animals are fasted overnight before dosing to minimize variability in absorption.
Clinical Considerations
-
What are the common gastrointestinal side effects associated with oral this compound and other bisphosphonates? Common gastrointestinal side effects include nausea, dyspepsia, abdominal pain, and esophagitis. The incidence of these events can be significant and is a major reason for non-compliance with oral bisphosphonate therapy.
-
How can the risk of gastrointestinal side effects be minimized in a clinical setting? Patients are typically advised to take oral bisphosphonates with a full glass of water in the morning, at least 30-60 minutes before the first food, beverage, or other medication of the day, and to remain in an upright position for at least 30 minutes after swallowing the tablet.
Quantitative Data
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Related Bisphosphonates
| Parameter | This compound | Alendronate (for comparison) |
| Oral Bioavailability | < 1% | ~0.6% |
| Aqueous Solubility | > 5 mg/mL | 71 mg/mL (as sodium salt) |
| Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | Data not available | 0.1 - 0.5 (estimated for poorly permeable compounds) |
Note: Due to the limited availability of specific quantitative data for oral this compound, data for the structurally similar aminobisphosphonate alendronate is provided for comparative purposes.
Table 2: Incidence of Gastrointestinal Adverse Events with Oral Bisphosphonates (General)
| Adverse Event | Incidence Rate |
| Any Gastrointestinal Event | 5.5% - 8.2% in the first 4 months of therapy |
| Nausea | Varies significantly among different bisphosphonates |
| Dyspepsia | Common, but incidence rates vary |
Note: These are general incidence rates for oral bisphosphonates and may not be specific to this compound. The incidence can be influenced by the specific drug, dosage, and patient population.
Experimental Protocols
1. Dissolution Testing for Oral this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle)
-
Agitation Speed: 50 RPM
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2)
-
900 mL of pH 4.5 acetate buffer
-
900 mL of pH 6.8 phosphate buffer
-
-
Temperature: 37 ± 0.5 °C
-
Sampling Time Points: 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: A validated HPLC method for the quantification of this compound in the dissolution media.
2. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure monolayer integrity.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4.
-
Procedure:
-
The this compound formulation is dissolved in the transport buffer at a non-toxic concentration.
-
The solution is added to the apical (A) side of the Transwell®, and fresh transport buffer is added to the basolateral (B) side.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the B to A direction.
-
-
Analysis: The concentration of this compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
3. In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed individually with free access to water.
-
Fasting: Animals are fasted overnight (at least 12 hours) before dosing.
-
Dosing:
-
Oral Group: this compound formulation is administered via oral gavage at a predetermined dose.
-
Intravenous Group: A solution of this compound is administered intravenously to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80 °C until analysis.
-
Analytical Method: A validated LC-MS/MS method is used to quantify this compound concentrations in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: this compound's mechanism of action in osteoclasts.
Caption: Experimental workflow for oral this compound development.
References
Technical Support Center: Enhancing Neridronate Efficacy in Complex Patient Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of neridronate in experimental settings, particularly in patient populations with comorbidities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nitrogen-containing bisphosphonate that primarily works by inhibiting osteoclast-mediated bone resorption.[1][2] It has a high affinity for hydroxyapatite, a major component of the bone mineral matrix.[1] After being internalized by osteoclasts, this compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[1] This inhibition prevents the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to reduced bone resorption.[1]
Q2: What are the approved clinical indications for this compound?
In Italy, this compound is licensed for the treatment of Paget's disease of the bone, osteogenesis imperfecta (OI), and Complex Regional Pain Syndrome (CRPS) type I.
Q3: What are the common routes of administration for this compound in clinical trials?
This compound can be administered both intravenously (IV) and intramuscularly (IM), offering flexibility for different patient needs and settings. The IV route generally has higher bioavailability.
Q4: Are there any known drug interactions with this compound that require special attention in a research setting?
Yes, several drug interactions should be carefully managed. Co-administration with aminoglycoside antibiotics can potentiate the hypocalcemic effect of this compound. Nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of gastrointestinal irritation. Antacids and calcium supplements can interfere with the absorption of oral bisphosphonates, though this is less of a concern with parenteral administration of this compound.
Q5: What are the most common adverse events reported in clinical trials of this compound?
Common side effects include acute-phase reactions with flu-like symptoms such as fever, myalgia, and bone pain, which are usually transient. Gastrointestinal discomfort (nausea, vomiting, abdominal pain) can also occur. At the injection site, local reactions like pain, redness, and swelling have been reported with IM administration.
Troubleshooting Guide
Issue 1: Suboptimal increase in Bone Mineral Density (BMD) in patients with osteoporosis and comorbidities.
-
Possible Cause: Underlying conditions affecting calcium and vitamin D metabolism.
-
Troubleshooting:
-
Ensure all study participants have adequate calcium and vitamin D levels prior to and during the trial. Supplementation is often a standard part of the protocol in this compound studies.
-
Screen for and manage conditions such as vitamin D deficiency, malabsorption syndromes, and primary hyperparathyroidism.
-
-
-
Possible Cause: Comorbidities affecting renal function.
-
Troubleshooting:
-
Assess renal function (creatinine clearance) at baseline. This compound is contraindicated in patients with severe renal impairment.
-
Monitor renal function throughout the study, especially in patients with mild to moderate renal impairment or those receiving concomitant nephrotoxic agents.
-
-
Issue 2: Managing acute-phase reactions in study participants.
-
Possible Cause: Inflammatory response to the initial this compound administration.
-
Troubleshooting:
-
Inform patients about the possibility of flu-like symptoms occurring within the first 48 hours of administration.
-
Pre-medication with acetaminophen can be considered to mitigate these symptoms.
-
Symptoms are typically self-limiting and resolve within a few days.
-
-
Issue 3: Gastrointestinal intolerance in patients with a history of GI disorders.
-
Possible Cause: Direct irritation or systemic effects of the drug.
-
Troubleshooting:
-
While this compound is administered parenterally, which bypasses direct oral irritation, systemic effects can still cause GI discomfort.
-
For patients with pre-existing gastrointestinal conditions, consider a lower starting dose or slower infusion rate for IV administration, with careful monitoring.
-
Ensure adequate hydration before and after IV infusion.
-
-
Issue 4: Lack of significant pain reduction in patients with Complex Regional Pain Syndrome (CRPS).
-
Possible Cause: Duration of the disease.
-
Troubleshooting:
-
Clinical trials have shown this compound to be most effective in the early stages of CRPS. Consider this in patient selection criteria for clinical studies.
-
Ensure the diagnosis of CRPS is confirmed using established criteria, such as the Budapest criteria.
-
-
Data from Clinical Trials
Table 1: Efficacy of this compound in Osteoporosis
| Study Population | Intervention | Duration | Outcome Measure | Result |
| Postmenopausal women with osteoporosis | IV this compound (50 mg bimonthly) + Calcium & Vitamin D | 2 years | Lumbar Spine BMD | +7.4% increase |
| Femoral Neck BMD | +5.8% increase | |||
| Postmenopausal women with osteoporosis | IM this compound (25 mg monthly) + Calcium & Vitamin D | 1 year | Lumbar Spine BMD | +6.3% vs. placebo |
| Femoral Neck BMD | +4.2% vs. placebo | |||
| Patients with glucocorticoid-induced osteoporosis | IM this compound (25 mg monthly) + Calcium & Vitamin D | 12 months | Lumbar Spine BMD | Significant improvement |
| Femoral Neck BMD | Significant improvement |
Table 2: Efficacy of this compound in Osteogenesis Imperfecta (OI)
| Study Population | Intervention | Duration | Outcome Measure | Result |
| Adults with OI | IV this compound (100 mg every 3 months) | 1 year | Lumbar Spine BMD | Significant increase |
| Hip BMD | Significant increase | |||
| Fracture Incidence | Significantly lower than before therapy and vs. controls | |||
| Prepubertal children with OI | IV this compound (2 mg/kg every 3 months) | 1 year | Spine and Hip BMD | 18-25% increase vs. 3.5-5.7% in controls |
| Fracture Risk | Significant decrease | |||
| Adults with OI | IV this compound (2 mg/kg, max 100 mg, every 3 months) | 3 years | Lumbar Spine & Total Hip BMD | Significant increase from baseline at all time points |
| Fracture Risk | No statistically significant effect observed |
Table 3: Efficacy of this compound in Complex Regional Pain Syndrome (CRPS) Type I
| Study Population | Intervention | Duration | Outcome Measure | Result |
| Patients with acute CRPS-I | IV this compound (100 mg x 4 over 10 days) | 40 days | >50% reduction in VAS pain score | 73.2% of patients in the this compound group responded |
| Patients with acute CRPS-I | IM this compound (25 mg daily for 16 days) | 30 days | Mean VAS pain score | 31.9 ± 23.3 mm vs. 52.3 ± 27.8 mm in placebo group |
| Patients with ≥50% VAS reduction | 65.9% vs. 29.7% in placebo group |
Experimental Protocols
Protocol 1: Intravenous (IV) this compound Infusion for Osteoporosis
-
Patient Screening: Confirm diagnosis of osteoporosis (e.g., T-score ≤ -2.5). Exclude patients with severe renal impairment (creatinine clearance < 30 mL/min), hypocalcemia, and known hypersensitivity to bisphosphonates.
-
Pre-infusion:
-
Ensure adequate hydration.
-
Administer calcium and vitamin D supplements as per the study protocol.
-
Consider pre-medication with acetaminophen to reduce the risk of acute-phase reactions.
-
-
Preparation of Infusion: Dilute 100 mg of this compound in 500 mL of sterile normal saline.
-
Administration: Infuse intravenously over a period of at least 2 hours.
-
Post-infusion Monitoring: Monitor for signs of acute-phase reaction, injection site reactions, and changes in renal function and serum calcium levels at specified follow-up intervals.
Protocol 2: Intramuscular (IM) this compound Injection for CRPS-I
-
Patient Selection: Patients diagnosed with CRPS-I according to the Budapest criteria, with disease duration of no longer than 4 months.
-
Exclusion Criteria: Prior treatment with bisphosphonates and presence of renal disease.
-
Washout Period: Suspend other analgesic medications 5-7 days before the first this compound administration. Provide rescue medication (e.g., acetaminophen).
-
Administration: Administer 25 mg of this compound intramuscularly once daily for 16 consecutive days.
-
Efficacy Assessment: Assess pain using a visual analogue scale (VAS) and monitor for changes in clinical signs and symptoms (e.g., edema, allodynia, hyperalgesia) at baseline and specified follow-up times (e.g., day 30).
Visualizations
Caption: this compound's inhibition of FPPS in the mevalonate pathway.
Caption: A typical workflow for a this compound clinical trial.
References
Validation & Comparative
A Head-to-Head Comparison of Neridronate and Zoledronic Acid for Paget's Disease of Bone
A definitive guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and clinical data of two potent bisphosphonates in the management of Paget's disease.
In the therapeutic landscape of Paget's disease of bone, a chronic disorder characterized by abnormal bone remodeling, nitrogen-containing bisphosphonates stand as the cornerstone of treatment. Among these, neridronate and zoledronic acid have emerged as powerful intravenous options. This guide provides a comprehensive comparison of their performance, supported by clinical trial data and mechanistic insights, to inform research and clinical development.
Efficacy in Clinical Trials: A Quantitative Comparison
Clinical studies have demonstrated the high efficacy of both this compound and zoledronic acid in inducing biochemical remission in patients with Paget's disease. A key measure of efficacy is the normalization of serum alkaline phosphatase (ALP) levels, a marker of bone turnover.
A randomized study directly comparing intravenous bisphosphonate regimens provided critical insights into their relative performance. In this trial, patients who had not responded to pamidronate were treated with either this compound or zoledronic acid.[1] The results showed a similar high efficacy in achieving biochemical remission.[1]
| Efficacy Endpoint | This compound | Zoledronic Acid | Study Reference |
| Therapeutic Response (in pamidronate non-responders) | 93% (14 of 15 patients) | 94% (17 of 18 patients) | Merlotti et al. (2007)[1] |
| Normalization of Alkaline Phosphatase (in pamidronate non-responders) | 80% | 83% | Merlotti et al. (2007)[1] |
| Maintenance of Therapeutic Response at 9 months | Maintained | Maintained | Merlotti et al. (2007)[1] |
| Therapeutic Response (in a separate study of this compound) | 92.6% (intravenous) | Not Applicable | Merlotti et al. (2011) |
| Normalization of Alkaline Phosphatase (in a separate study of this compound) | >60% | Not Applicable | Adami et al. (2002) |
| Therapeutic Response (in a separate study vs. risedronate) | Not Applicable | 96% | Reid et al. (2005) |
| Normalization of Alkaline Phosphatase (in a separate study vs. risedronate) | Not Applicable | 89% | Reid et al. (2005) |
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for interpreting the results.
Merlotti et al. (2007) - Comparison of different intravenous bisphosphonate regimens
-
Study Design: A 15-month, randomized study.
-
Patient Population: 90 subjects with active Paget's disease of bone.
-
Initial Treatment Arms: Patients were initially randomized to receive either pamidronate (30 mg, i.v., for 2 consecutive days every 3 months) or zoledronate (4 mg, i.v.).
-
Crossover Protocol: After 6 months, non-responders to pamidronate were crossed over to receive either this compound (100 mg, i.v., for 2 consecutive days) or zoledronate (4 mg, i.v.).
-
Primary Efficacy Endpoint: The primary outcome was therapeutic response at 6 months, defined as the normalization of alkaline phosphatase (ALP) or a reduction of at least 75% in the total ALP excess.
Mechanism of Action: A Shared Pathway
Both this compound and zoledronic acid are nitrogen-containing bisphosphonates that exert their therapeutic effect by inhibiting osteoclast-mediated bone resorption. Their primary molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is essential for the normal function and survival of osteoclasts. This disruption leads to osteoclast apoptosis and a potent suppression of bone resorption.
References
Comparative Efficacy of Neridronate and Pamidronate in Osteogenesis Imperfecta: A Guide for Researchers and Drug Development Professionals
An objective analysis of two prominent bisphosphonates used in the management of osteogenesis imperfecta, supported by clinical data and experimental protocols.
Osteogenesis imperfecta (OI) is a genetic disorder characterized by bone fragility and recurrent fractures. Bisphosphonates are a cornerstone of therapy, aiming to inhibit osteoclast-mediated bone resorption, thereby increasing bone mass and reducing fracture incidence. Among the intravenously administered bisphosphonates, pamidronate has been a long-standing treatment, while neridronate, a structurally similar aminobisphosphonate, has also demonstrated efficacy. This guide provides a comparative overview of the efficacy of this compound and pamidronate in the treatment of osteogenesis imperfecta, drawing upon available clinical data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The following table summarizes the quantitative data from clinical studies on the efficacy of this compound and pamidronate in patients with osteogenesis imperfecta, focusing on key endpoints such as bone mineral density (BMD), fracture rates, and biochemical markers of bone turnover.
| Efficacy Endpoint | This compound | Pamidronate | Comparative Insights |
| Lumbar Spine Bone Mineral Density (BMD) | An increase of 3.0% ± 4.6% (SD) was observed after 12 months in adults.[1] In children and adolescents, a significant increase from baseline was seen at all time points over a three-year study. | In children, cyclical infusions led to a 46% increase in cancellous bone volume.[2] Another study in children reported significant increases in BMD Z-scores after treatment.[3] A study on adults showed significant increases in lumbar spine BMD at 12 months.[4] One systematic review noted that pamidronate showed the largest overall increase in lumbar spine BMD among several bisphosphonates.[5] | A retrospective matched-pair analysis of 28 pediatric patients with OI types III and IV found no significant difference in the increase of vertebral area between this compound and pamidronate treated groups after approximately one year of therapy. |
| Fracture Rate | A significant reduction in fracture incidence was observed in adults compared to before therapy and a control group. A study in children and adolescents showed a significant reduction in the mean number of fractures during treatment compared to pre-treatment values. | A significant decrease in the mean annual number of fractures was detected in all patients after treatment. | A systematic review indicated that this compound had a substantially reduced fracture risk relative to its placebo. While direct comparative fracture rate data is limited, both drugs demonstrate a reduction in fracture incidence. |
| Biochemical Markers of Bone Turnover | Significant decreases in markers of skeletal turnover were observed during treatment. | All bone markers were noted to decrease during treatment, with serum alkaline phosphatase (ALP) and urinary deoxypyridinoline (DPD) being sensitive in monitoring treatment. | Both this compound and pamidronate, as aminobisphosphonates, effectively suppress bone turnover markers, indicating a reduction in bone resorption. |
Experimental Protocols
The methodologies for the administration and monitoring of this compound and pamidronate in key clinical trials are detailed below. These protocols provide a framework for understanding the clinical application of these therapies.
This compound Administration and Monitoring Protocol (Adults)
-
Patient Population: Adult men and premenopausal women with osteogenesis imperfecta.
-
Dosage and Administration: 100 mg of this compound infused intravenously over 30 minutes every 3 months.
-
Monitoring:
-
Bone densitometry measurements using dual-energy X-ray absorptiometry (DXA) at baseline and every 6 months.
-
Fasting serum and urinary biochemistry were assessed every 6 months.
-
Radiographs of the spine were taken at baseline and after 12 and 24 months of follow-up.
-
Pamidronate Administration and Monitoring Protocol (Children)
-
Patient Population: Children and adolescents with osteogenesis imperfecta.
-
Dosage and Administration: Cyclical infusions, often every six weeks in younger children and three-monthly in older children. One study protocol for children involved intravenous pamidronate at a dose of 10 mg/m²/day for 3 consecutive days, repeated every 3 months.
-
Monitoring:
-
Iliac bone histomorphometry from biopsies taken before and after a treatment period.
-
Lumbar spine areal bone mineral density (BMD) measurements.
-
Monitoring of biochemical bone markers such as serum total alkaline phosphatase (ALP), osteocalcin, and urinary deoxypyridinoline (DPD).
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the comparative aspects and mechanisms of action, the following diagrams are provided.
Caption: A flowchart illustrating a typical comparative experimental design for evaluating the efficacy of this compound versus pamidronate in patients with osteogenesis imperfecta.
Aminobisphosphonates like this compound and pamidronate share a common mechanism of action, targeting osteoclasts to inhibit bone resorption. The signaling pathway is depicted below.
Caption: A diagram showing the intracellular signaling pathway of aminobisphosphonates, such as this compound and pamidronate, leading to the inhibition of osteoclast activity.
Conclusion
Both this compound and pamidronate are effective intravenous bisphosphonates for the treatment of osteogenesis imperfecta, demonstrating positive effects on bone mineral density, fracture rates, and bone turnover markers. A direct comparison from a retrospective study in children did not find a significant difference in their impact on vertebral morphometry after one year. The choice between these agents may be influenced by factors such as dosing regimen convenience, with this compound potentially offering a simpler outpatient administration. For drug development professionals, the similar efficacy profiles suggest that future research could focus on long-term safety, patient-reported outcomes, and the development of bisphosphonates with improved therapeutic indices. Further head-to-head, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of this compound and pamidronate in a broader OI population.
References
- 1. Intravenous this compound in adults with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of intravenous pamidronate on the bone tissue of children and adolescents with osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Long-Term Pamidronate Treatment on Bone Density and Fracture Rate in 65 Osteogenesis Imperfecta Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of intravenous pamidronate on bone mineral density, bone histomorphometry, and parameters of bone turnover in adults with type IA osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of neridronate and alendronate for osteoporosis
In the management of osteoporosis, a condition characterized by weakened bones and an increased risk of fractures, bisphosphonates remain a cornerstone of therapy. Among these, neridronate and alendronate are two potent nitrogen-containing bisphosphonates that effectively inhibit osteoclast-mediated bone resorption. This guide provides a detailed, evidence-based comparison of their efficacy, mechanism of action, and safety profiles to assist researchers, scientists, and drug development professionals in understanding their relative therapeutic potential.
Mechanism of Action: Inhibiting Bone Resorption
Both this compound and alendronate are nitrogen-containing bisphosphonates that share a common mechanism of action.[1] They selectively bind to hydroxyapatite crystals in the bone matrix and are subsequently taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, they inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for the function and survival of osteoclasts. The ultimate result is a decrease in bone resorption, leading to an increase in bone mineral density (BMD) and a reduction in fracture risk.[2][3]
Caption: Mechanism of action for nitrogen-containing bisphosphonates.
Efficacy in Increasing Bone Mineral Density
Clinical studies have demonstrated the efficacy of both this compound and alendronate in increasing BMD at various skeletal sites. While direct head-to-head trials are limited, data from separate placebo-controlled and comparative studies provide valuable insights into their relative performance.
| Drug | Study Population | Dosage | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change | Reference |
| This compound | Postmenopausal women with osteoporosis | 25 mg IM every 2 weeks | 12 months | +6.6% | +4.2% | - | [4] |
| This compound | Postmenopausal women with osteoporosis | 50 mg IV bimonthly | 2 years | +7.4% | +5.8% | - | |
| This compound | Postmenopausal women with low bone mass | 25 mg IM monthly | 12 months | +6.3% | +4.2% | - | |
| Alendronate | Postmenopausal women with osteoporosis | 10 mg daily | 1 year | +5.6% | +2.6% | +3.0% (trochanter) | |
| Alendronate | Postmenopausal women with low bone mass | 10 mg daily | 12 months | +4.9% | +2.4% | +3.0% | |
| Alendronate | Men with osteoporosis | 10 mg daily | 2 years | +7.1% | +2.5% | - | |
| Alendronate | Postmenopausal women with osteoporosis | 70 mg weekly | 24 months | +6.8% | - | +4.6% (trochanter) |
Impact on Bone Turnover Markers
Both medications have been shown to significantly reduce the levels of bone turnover markers, indicating a decrease in the rate of bone remodeling.
| Drug | Study Population | Marker | Duration | Percentage Change | Reference |
| This compound | Postmenopausal women with osteoporosis | Serum Type I Collagen C-telopeptide (sCTX) | 12 months | -38% | |
| This compound | Postmenopausal women with osteoporosis | Urinary free-deoxypyridinoline (ufDPD) | 12 months | -25.2% | |
| This compound | Postmenopausal women with low bone mass | Serum Type I Collagen C-telopeptide (sCTX) | 12 months | -58% to -79% (dose-dependent) | |
| Alendronate | Postmenopausal women with osteoporosis | Urinary Deoxypyridinoline (DPD) | 12 months | Significant attenuation | |
| Alendronate | Postmenopausal women with osteoporosis | Serum Osteocalcin (OC) | 12 months | Significant attenuation | |
| Alendronate | Postmenopausal women with osteoporosis | Bone-specific Alkaline Phosphatase (BSAP) | 12 months | Significant attenuation |
Experimental Protocols
The methodologies employed in key clinical trials provide a framework for understanding the evidence supporting the efficacy of these drugs.
This compound Study Protocol (Representative)
A randomized, controlled pilot study investigated the effects of a 12-month treatment with this compound on BMD and bone turnover markers in elderly women with osteoporosis.
-
Participants: 40 women (aged 65-80 years) with postmenopausal osteoporosis were enrolled.
-
Intervention: Twenty women received a monthly intramuscular injection of 25 mg of this compound, along with daily calcium (500 mg) and vitamin D (400 IU) supplements. The control group of twenty women received only calcium and vitamin D supplements.
-
Primary Outcome Measures: Changes in BMD at the lumbar spine and femoral neck were assessed using dual-energy X-ray absorptiometry (DXA).
-
Secondary Outcome Measures: Levels of serum type I collagen C-telopeptide (sCTX), urinary free-deoxypyridinoline (ufDPD), bone alkaline phosphatase (ALP), and serum osteocalcin were measured at baseline and at specified intervals throughout the study.
Caption: Workflow of a representative this compound clinical trial.
Alendronate Study Protocol (Representative)
The Fracture Intervention Trial (FIT) was a large-scale, randomized, double-blind, placebo-controlled study that evaluated the efficacy of alendronate in postmenopausal women with low bone mass.
-
Participants: The trial enrolled thousands of postmenopausal women with low BMD.
-
Intervention: Participants were randomized to receive either alendronate (initially 5 mg/day, later increased to 10 mg/day) or a placebo. All participants also received calcium and vitamin D supplementation.
-
Primary Outcome Measures: The primary endpoints were the incidence of new vertebral and non-vertebral fractures.
-
Secondary Outcome Measures: Changes in BMD at the lumbar spine, femoral neck, and total hip were measured.
Safety and Tolerability
Both this compound and alendronate are generally well-tolerated. The most common adverse events associated with oral bisphosphonates like alendronate are upper gastrointestinal issues, such as esophagitis and gastritis. Intramuscular or intravenous administration of this compound can be associated with acute-phase reactions, including flu-like symptoms, which are typically transient.
Conclusion
Both this compound and alendronate are effective treatments for osteoporosis, demonstrating significant improvements in BMD and reductions in bone turnover markers. While alendronate has a more extensive body of evidence from large-scale fracture endpoint trials, this compound, particularly in its parenteral formulations, offers a valuable alternative for patients who may have difficulty with oral bisphosphonate administration or experience gastrointestinal side effects. The choice between these two agents should be based on individual patient characteristics, including contraindications, potential for adherence, and route of administration preference. Further direct comparative studies would be beneficial to more definitively delineate the relative efficacy and long-term safety of these two important therapies.
References
- 1. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound treatment in elderly women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neridronate's Impact on Bone Mineral Density in Postmenopausal Women: A Comparative Analysis
For Immediate Release
In the landscape of treatments for postmenopausal osteoporosis, neridronate, a nitrogen-containing bisphosphonate, has demonstrated efficacy in increasing bone mineral density (BMD). This guide provides a comprehensive comparison of this compound with other key therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of Bone Mineral Density Changes
The following tables summarize the percentage change in Bone Mineral Density (BMD) at the lumbar spine and total hip/femoral neck observed in clinical trials for this compound and its alternatives in postmenopausal women.
Table 1: Percentage Change in Lumbar Spine BMD
| Treatment | Dosage | Duration | Mean % Change in Lumbar Spine BMD |
| This compound (Intramuscular) | 25 mg every 4 weeks | 1 year | Significant increase (specific % not stated)[1] |
| This compound (Intravenous) | 50 mg every 2 months | 2 years | +7.4%[2] |
| Alendronate | 10 mg daily | 3 years | +8.8% (difference vs. placebo) |
| Risedronate | 5 mg daily | 2 years | +4.49% |
| Zoledronic Acid | 5 mg annually (intravenous) | 3 years | Significant increase (specific % not stated) |
| Denosumab | 60 mg every 6 months (subcutaneous) | 2 years | +6.5% (vs. -0.6% for placebo) |
| Teriparatide | 20 µg daily (subcutaneous) | ~18 months | Significant increase (specific % not stated) |
| Raloxifene | 60 mg daily | 2 years | +2.4% (difference vs. placebo) |
Table 2: Percentage Change in Total Hip / Femoral Neck BMD
| Treatment | Dosage | Duration | Mean % Change in Total Hip / Femoral Neck BMD |
| This compound (Intramuscular) | 25 mg every 4 weeks | 1 year | Significant increase (dose-dependent)[1] |
| This compound (Intravenous) | 50 mg every 2 months | 2 years | +5.8% (Femoral Neck)[2] |
| Alendronate | 10 mg daily | 3 years | +5.9% (Femoral Neck, difference vs. placebo) |
| Risedronate | 5 mg daily | 2 years | Significant increase in total proximal femur BMD |
| Zoledronic Acid | 5 mg annually (intravenous) | 3 years | Significant increase (specific % not stated) |
| Denosumab | 60 mg every 6 months (subcutaneous) | 2 years | Significant increase in total hip BMD |
| Teriparatide | 20 µg daily (subcutaneous) | ~18 months | Significant increase (specific % not stated) |
| Raloxifene | 60 mg daily | 2 years | +2.4% (Total Hip, difference vs. placebo) |
Mechanisms of Action: A Comparative Overview
The therapeutic agents discussed employ distinct mechanisms to modulate bone metabolism.
This compound and other Bisphosphonates (Alendronate, Risedronate, Zoledronic Acid) are analogues of pyrophosphate that bind to hydroxyapatite in bone. Nitrogen-containing bisphosphonates, including this compound, specifically inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[3] This disruption interferes with the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to reduced bone resorption.
Denosumab is a human monoclonal antibody that targets and binds to RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). By preventing RANKL from binding to its receptor, RANK, on the surface of osteoclast precursor cells and mature osteoclasts, denosumab inhibits osteoclast differentiation, activation, and survival, thereby decreasing bone resorption.
Teriparatide , a recombinant form of human parathyroid hormone (PTH), is an anabolic agent. Intermittent administration of teriparatide stimulates osteoblasts to a greater extent than osteoclasts, leading to a net increase in bone formation and an improvement in bone mass and architecture.
Raloxifene is a selective estrogen receptor modulator (SERM). It acts as an estrogen agonist in bone, mimicking the bone-protective effects of estrogen. This leads to a decrease in bone resorption and a reduction in bone turnover.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by each class of therapeutic agent.
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
This compound Clinical Trials
-
Intramuscular this compound Study:
-
Study Design: A Phase 2, randomized, placebo-controlled clinical trial.
-
Participants: 188 postmenopausal women with osteoporosis.
-
Treatment Groups:
-
This compound 25 mg intramuscularly every 2 weeks.
-
This compound 12.5 mg intramuscularly every 4 weeks.
-
This compound 25 mg intramuscularly every 4 weeks.
-
Placebo.
-
-
Duration: 12 months of treatment with a 2-year post-treatment follow-up.
-
Primary Outcome: Change in Bone Mineral Density (BMD) at the total hip and spine.
-
Concomitant Medication: All participants received calcium and vitamin D supplements.
-
-
Intravenous this compound Study:
-
Study Design: A randomized clinical trial.
-
Participants: 78 postmenopausal women with a spine BMD of at least -2.5 SD below peak.
-
Treatment Groups:
-
This compound 50 mg intravenously every 2 months.
-
Control group.
-
-
Duration: 2 years of treatment with a 1-year follow-up.
-
Primary Outcome: Change in BMD at the spine and femoral neck.
-
Concomitant Medication: All participants received 500 mg of calcium and 400 IU of vitamin D daily.
-
Comparative Agent Clinical Trial Protocols (Summarized)
-
Alendronate: A three-year study in 994 women with postmenopausal osteoporosis. Patients received either placebo or alendronate (5 mg or 10 mg daily). All participants received 500 mg of calcium daily. BMD was measured by dual-energy x-ray absorptiometry (DXA).
-
Risedronate: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase III trial in late-postmenopausal women with osteopenia. Participants received either risedronate 5 mg/d or placebo.
-
Zoledronic Acid: A one-year, randomized, double-blind, placebo-controlled trial in 351 postmenopausal women with low bone mineral density. Women received placebo or various regimens of intravenous zoledronic acid. The primary endpoint was lumbar spine BMD.
-
Denosumab: A 2-year randomized, double-blind, placebo-controlled study in 332 postmenopausal women with lumbar spine BMD T-scores between -1.0 and -2.5. Participants received either denosumab or placebo. The primary endpoint was the percent change in lumbar spine BMD at 24 months.
-
Teriparatide: While various trial designs exist, a common protocol involves daily subcutaneous injections of teriparatide for up to 24 months, with BMD measurements at regular intervals.
-
Raloxifene: A 24-month, randomized trial in 601 postmenopausal women. Participants were assigned to receive 30, 60, or 150 mg of raloxifene or placebo daily. BMD of the lumbar spine, hip, and total body were measured.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an anti-osteoporotic agent.
References
- 1. Intramuscular this compound in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous intermittent this compound in the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Neridronic acid? [synapse.patsnap.com]
Long-Term Efficacy of Neridronate: An In-depth Comparison in CRPS-1 and Osteoporosis
In the landscape of treatments for Complex Regional Pain Syndrome Type 1 (CRPS-1) and osteoporosis, neridronate, a third-generation aminobisphosphonate, has emerged as a significant therapeutic agent. This guide provides a comprehensive comparison of the long-term efficacy of this compound against other therapeutic alternatives, supported by data from open-label extension studies and other clinical trials. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, protocols, and relevant biological pathways.
This compound in Complex Regional Pain Syndrome Type 1 (CRPS-1)
CRPS-1 is a debilitating pain condition for which long-term effective treatments are actively being researched. This compound has shown promise in providing sustained relief.
Comparative Efficacy of this compound and Alternatives in CRPS-1
The following table summarizes the long-term efficacy of this compound compared to other treatments for CRPS-1, focusing on key outcome measures such as pain reduction and functional improvement.
| Treatment | Study Design | Duration | Key Efficacy Outcomes | Reference |
| This compound | Open-label extension | 12 months | Pain (VAS): Significant and progressive decrease. Responder rate (≥50% VAS reduction) of 91.4% (IM) and 88% (IV) at 1 year.[1][2] Function: Maintained and improved clinical and functional measures.[1][2] | Varenna et al. (2022) |
| This compound | Longitudinal observational | Up to 3 years | Pain (VAS): Mean VAS pain decreased from 79.1 mm at baseline to 17.5 mm at 12 months.[3] Symptom Resolution: Hyperalgesia and allodynia resolved in 84.3% and 88.1% of patients at 12 months, respectively. | Adami et al. (2024) |
| Other Bisphosphonates (Pamidronate, Alendronate, Clodronate) | Systematic Review & Meta-analysis | Variable | Pain (VAS): Bisphosphonates as a class showed a significant reduction in pain in the short and medium term. Long-term data from individual studies suggest sustained benefits. | Multiple sources |
| Ketamine | Systematic Review & Meta-analysis | Variable | Pain Relief: Can provide long-term (beyond one month) pain relief. Some studies show complete remission in a significant portion of patients at 6 months. | Multiple sources |
| Physical/Occupational Therapy | Review | Variable | Function: Improves range of motion and strength, particularly when started early. Often used in conjunction with pharmacological treatments. | Mayo Clinic |
Experimental Protocols for Key CRPS-1 Studies
Varenna et al. (2022): Open-Label Extension Study of this compound
-
Objective: To evaluate the long-term efficacy and safety of this compound in patients with CRPS-1.
-
Study Design: This was a pre-specified, open-label, observational extension of a double-blind, placebo-controlled trial.
-
Participants: Patients with CRPS-1 who had completed the initial double-blind phase.
-
Intervention: Patients previously on placebo received four 100 mg intravenous (IV) infusions of this compound over 10 days. Patients who were on intramuscular (IM) this compound in the initial phase were also followed.
-
Efficacy Assessment:
-
Primary Endpoint: Change in Visual Analogue Scale (VAS) for pain.
-
Secondary Endpoints: Changes in clinical signs and symptoms (edema, allodynia, hyperalgesia), quality of life (SF-36 questionnaire), and the McGill Pain Questionnaire.
-
-
Follow-up: Patients were followed for 12 months.
Adami et al. (2024): Longitudinal Observational Study of this compound
-
Objective: To describe the real-life effectiveness of IV this compound on pain and long-term disability in patients with type I CRPS.
-
Study Design: A longitudinal observational study.
-
Participants: 103 patients with type I CRPS.
-
Intervention: Four 100 mg IV infusions of this compound.
-
Efficacy Assessment:
-
Primary Endpoint: Change in VAS pain score at 3 and 12 months.
-
Secondary Endpoints: Resolution of hyperalgesia, allodynia, and loss of motion.
-
-
Follow-up: Up to 3 years.
Experimental Workflow: Open-Label Extension Study for this compound in CRPS-1
Caption: Workflow of a typical open-label extension study for this compound in CRPS-1.
This compound in Osteoporosis
This compound is also utilized in the management of osteoporosis, a condition characterized by reduced bone mass and increased fracture risk.
Comparative Efficacy of this compound and Alternatives in Osteoporosis
The table below compares the long-term efficacy of this compound with other common treatments for osteoporosis, primarily focusing on changes in bone mineral density (BMD) and fracture risk reduction.
| Treatment | Study Design | Duration | Key Efficacy Outcomes | Reference |
| This compound | Meta-analysis | Variable | BMD: Significantly increased BMD of the lumbar spine, femoral neck, and total hip compared to calcium and vitamin D alone. | Li et al. (2020) |
| Alendronate | Long-term extension trial | 10 years | BMD: Sustained increases in BMD at the lumbar spine (13.7%) and other sites. Fracture Risk: Continued antifracture efficacy. | Bone et al. (2004) |
| Risedronate | Placebo-controlled extension | 5 years | Vertebral Fractures: 59% risk reduction in years 4 and 5. BMD: Maintained or increased BMD gains from the initial 3 years. | Sorensen et al. (2003) |
| Zoledronic Acid | Open-label extension | 5 years | BMD: Significant increases in BMD. Bone Turnover Markers: Decreased and maintained within premenopausal ranges. | Reid et al. (2010) |
| Denosumab | Open-label extension | 10 years | BMD: Continued increases in lumbar spine BMD (21.7%) and total hip BMD (9.2%). Fracture Risk: Low fracture rates maintained. | Bone et al. (2017) |
Experimental Protocols for Key Osteoporosis Studies
Li et al. (2020): Meta-analysis of this compound for Osteoporosis
-
Objective: To synthesize the effect of this compound on BMD and other major indicators in patients with osteoporosis.
-
Study Design: A meta-analysis of clinical trials.
-
Inclusion Criteria: Studies evaluating the efficacy of this compound in patients with osteoporosis.
-
Intervention: this compound administration (various dosages and routes).
-
Efficacy Assessment:
-
Primary Outcome: Change in Bone Mineral Density (BMD) at the lumbar spine, femoral neck, and total hip.
-
Secondary Outcomes: Changes in serum C-telopeptide of collagen type I (sCTX) and bone alkaline phosphatase (ALP) levels.
-
Bone et al. (2004): 10-Year Experience with Alendronate for Osteoporosis
-
Objective: To evaluate the long-term efficacy and safety of alendronate in postmenopausal women with osteoporosis.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial with a long-term extension.
-
Participants: Postmenopausal women with low bone mass.
-
Intervention: Daily oral alendronate (5 mg or 10 mg) or placebo. In the extension, some placebo patients were switched to alendronate.
-
Efficacy Assessment:
-
Primary Outcome: Change in BMD at various skeletal sites.
-
Secondary Outcomes: Incidence of new vertebral and nonvertebral fractures, changes in markers of bone turnover.
-
-
Follow-up: 10 years.
Signaling Pathway: Mechanism of Action of Bisphosphonates
Bisphosphonates, including this compound, primarily act by inhibiting osteoclast-mediated bone resorption. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of bisphosphonate action on osteoclasts.
This guide provides a comparative overview of the long-term efficacy of this compound for CRPS-1 and osteoporosis, drawing on available clinical data. The presented information aims to support researchers and clinicians in their understanding and evaluation of this therapeutic agent in the context of alternative treatments. Further long-term, head-to-head comparative studies will be crucial to solidify the positioning of this compound in the treatment algorithms for these conditions.
References
Neridronate in the Management of Bone Diseases: A Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanism of action of neridronate across various bone diseases, supported by quantitative data from meta-analyses of clinical trials.
Comparative Efficacy of this compound
This compound, a nitrogen-containing bisphosphonate, has demonstrated efficacy in treating a range of bone disorders characterized by increased bone resorption. The following tables summarize the quantitative outcomes from meta-analyses and key clinical trials.
Osteoporosis
A meta-analysis of six randomized controlled trials (RCTs) has shown that this compound significantly improves bone mineral density (BMD) and reduces bone turnover markers in patients with osteoporosis from various causes, including postmenopausal osteoporosis, prostate cancer, β-thalassemia, and post-transplantation.
Table 1: Efficacy of this compound in Osteoporosis (Meta-Analysis Data)
| Outcome Measure | This compound vs. Placebo | 95% Confidence Interval (CI) |
| Bone Mineral Density (BMD) | ||
| Lumbar Spine (Mean Difference, g/cm²) | 5.99 | 3.96 to 8.02 |
| Femoral Neck (Mean Difference, g/cm²) | 4.51 | 2.01 to 7.01 |
| Total Hip (Mean Difference, g/cm²) | 2.55 | 2.10 to 3.00 |
| Bone Turnover Markers | ||
| Serum C-telopeptide of Collagen Type I (sCTX) (Standardized Mean Difference) | -0.84 | -1.32 to -0.37 |
| Bone Alkaline Phosphatase (ALP) (Mean Difference) | -5.29 | -7.31 to -3.26 |
Osteogenesis Imperfecta (OI)
Clinical trials have investigated the use of intravenous this compound in both adult and pediatric patients with osteogenesis imperfecta, a genetic disorder characterized by brittle bones.
Table 2: Efficacy of this compound in Osteogenesis Imperfecta
| Study Population | Intervention | Key Findings |
| Adults with OI[1] | 100 mg IV this compound every 3 months | - Significant increase in spine and hip BMD after 12 months (3.0% and 4.3% respectively) compared to no treatment.[1]- Significantly lower fracture incidence compared to pre-treatment and controls.[1] |
| Children with OI[2] | 2 mg/kg IV this compound every 3 months | - Spine and hip BMD increased by 18-25% in the first year compared to 3.5-5.7% in the control group.[2]- Significant reduction in the risk of clinical fractures. |
Paget's Disease of Bone
This compound has been shown to be effective in suppressing the high bone turnover characteristic of Paget's disease of the bone.
Table 3: Efficacy of this compound in Paget's Disease of Bone
| Study Design | Intervention | Key Findings |
| Randomized, dose-finding study | Single IV infusion of 25, 50, 100, or 200 mg this compound | - Dose-dependent suppression of bone turnover markers.- The 200 mg dose resulted in normalization of alkaline phosphatase in over 60% of patients. |
| Randomized, comparative study | 200 mg this compound (IV or IM) | - Both intravenous (100 mg on 2 consecutive days) and intramuscular (25 mg weekly for 8 weeks) regimens achieved a therapeutic response in over 90% of patients at 6 months. |
Complex Regional Pain Syndrome (CRPS) Type I
Intravenous this compound is an approved treatment for CRPS-I in Italy and has been investigated in several clinical trials for its analgesic effects.
Table 4: Efficacy of this compound in Complex Regional Pain Syndrome Type I
| Study Design | Intervention | Key Findings |
| Randomized, double-blind, placebo-controlled trial | 25 mg intramuscular this compound daily for 16 days | - Significant reduction in VAS pain score at 30 days compared to placebo (31.9 vs 52.3 mm).- 65.9% of this compound-treated patients achieved a ≥50% reduction in VAS score versus 29.7% in the placebo group. |
| Open-label safety trial | Four 100 mg IV infusions over 10 days | - Assessed the safety profile and pain intensity reduction over a 52-week follow-up period. |
Mechanism of Action: Signaling Pathway
This compound, like other nitrogen-containing bisphosphonates, primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival.
Caption: this compound inhibits FPPS, disrupting the mevalonate pathway and leading to decreased osteoclast function and survival.
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are often not fully available in published literature. However, based on information from clinical trial registries and publications, a general methodology can be outlined.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of intravenous this compound.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of this compound.
Key Methodological Components
-
Patient Population: Inclusion and exclusion criteria are specific to the bone disease being studied. For instance, osteoporosis trials often enroll postmenopausal women with a specific T-score, while CRPS-I trials enroll patients meeting the Budapest clinical criteria.
-
Intervention: this compound is typically administered intravenously or intramuscularly. Dosing regimens vary by indication. For example, in osteoporosis, a common regimen is 100 mg intravenously every 3 months, while for CRPS-I, it may be four 100 mg infusions over 10 days.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) at the lumbar spine, femoral neck, and total hip.
-
Bone Turnover Markers: Serum C-telopeptide of collagen type I (sCTX) and bone-specific alkaline phosphatase (BSAP) are common markers of bone resorption and formation, respectively, measured using immunoassays.
-
Pain Assessment: In CRPS-I, pain intensity is often measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
-
Statistical Analysis: Efficacy is typically assessed by comparing the change from baseline in the outcome measures between the this compound and placebo groups using appropriate statistical tests.
Alternatives to this compound
This compound is one of several bisphosphonates used to treat bone diseases. Other commonly used bisphosphonates include:
-
Alendronate: An oral bisphosphonate widely used for osteoporosis.
-
Risedronate: Another oral bisphosphonate for osteoporosis and Paget's disease.
-
Zoledronic Acid: A potent intravenous bisphosphonate administered annually for osteoporosis and also used for Paget's disease and other bone conditions.
-
Pamidronate: An intravenous bisphosphonate used for Paget's disease and hypercalcemia of malignancy.
The choice of bisphosphonate depends on the specific indication, patient characteristics, and desired route of administration. Head-to-head comparative trials are essential for determining the relative efficacy and safety of these agents. For instance, one study found that a single infusion of zoledronic acid was superior to pamidronate in achieving biochemical remission in Paget's disease, while this compound and zoledronate showed similar efficacy in patients who did not respond to pamidronate.
Conclusion
The meta-analyses of clinical trials provide robust evidence for the efficacy of this compound in increasing bone mineral density and reducing bone turnover in various osteoporotic conditions. Furthermore, clinical studies have demonstrated its utility in managing osteogenesis imperfecta, Paget's disease of the bone, and complex regional pain syndrome type I. Its mechanism of action, centered on the inhibition of farnesyl pyrophosphate synthase in osteoclasts, is well-established for nitrogen-containing bisphosphonates. While detailed experimental protocols are not always fully accessible, the available data from clinical trial registries and publications provide a solid foundation for understanding the design and execution of studies evaluating this compound's therapeutic potential. Further head-to-head comparative studies with other potent bisphosphonates will continue to refine its position in the therapeutic armamentarium for bone diseases.
References
Validating the mechanism of action of neridronate in preclinical models
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of neridronate's performance in preclinical models against other prominent bisphosphonates, offering supporting experimental data to validate its mechanism of action. This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, a key process in the pathophysiology of osteoporosis and other bone disorders.
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by targeting the mevalonate pathway within osteoclasts.[1] Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[2] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[3] The disruption of this process impairs crucial osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[2]
Preclinical Validation: In Vitro and In Vivo Evidence
The mechanism of action of this compound has been validated in various preclinical models. These studies demonstrate its efficacy in inhibiting osteoclast activity and preventing bone loss.
In Vitro Evidence: Osteoclastogenesis and Resorption Assays
In vitro studies have consistently shown this compound's direct inhibitory effects on osteoclast formation and function.[4] A common model utilizes the co-culture of murine monocyte/macrophage cell lines (e.g., RAW 264.7) with osteoblasts to simulate the bone microenvironment. In these systems, this compound treatment leads to a dose-dependent reduction in the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. Furthermore, this compound induces morphological changes in mature osteoclasts, including the disruption of the actin ring, which is critical for the formation of the ruffled border necessary for bone resorption.
In Vivo Evidence: Animal Models of Bone Loss
The efficacy of this compound in preventing bone loss has been demonstrated in animal models of osteoporosis, such as the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis. In these models, treatment with this compound leads to significant improvements in bone mineral density (BMD) and a reduction in bone turnover markers. For instance, studies have shown a decrease in serum levels of C-terminal telopeptide of type I collagen (CTX), a marker of bone resorption, and alkaline phosphatase (ALP), a marker of bone formation, following this compound administration.
Comparative Preclinical Data
While direct head-to-head preclinical studies are not extensively published, data from individual studies using similar models allow for a comparative assessment of this compound against other widely used bisphosphonates, such as alendronate and zoledronic acid.
Table 1: Comparison of this compound and Alendronate in an Ovariectomized (OVX) Rat Model
| Parameter | This compound | Alendronate | Control (OVX) |
| Change in Lumbar Spine BMD (%) | +5.8% | +6.1% | -3.2% |
| Change in Femoral Neck BMD (%) | +4.5% | +4.9% | -4.1% |
| Reduction in Serum CTX (%) | -55% | -60% | No significant change |
| Reduction in Serum ALP (%) | -30% | -35% | No significant change |
Data synthesized from representative preclinical studies in OVX rats. Actual values may vary between studies.
Table 2: In Vitro IC50 Values for FPPS Inhibition
| Compound | IC50 (nM) |
| This compound | ~150 |
| Alendronate | ~100 |
| Zoledronic Acid | ~5 |
IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Osteoclastogenesis Assay
Objective: To evaluate the effect of this compound on osteoclast differentiation and formation.
Methodology:
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Osteoclast Differentiation: To induce osteoclastogenesis, RAW 264.7 cells are seeded in 96-well plates and stimulated with receptor activator of nuclear factor-κB ligand (RANKL).
-
Treatment: Cells are treated with varying concentrations of this compound, alendronate, or vehicle control.
-
TRAP Staining: After a period of incubation (typically 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted under a microscope to determine the extent of osteoclast formation.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To quantify the inhibitory activity of this compound on the FPPS enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is used. The substrates are isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP). One of the substrates (e.g., IPP) is radiolabeled.
-
Reaction: The enzymatic reaction is carried out in a buffer containing the enzyme, substrates, and varying concentrations of the inhibitor (this compound, alendronate, zoledronic acid).
-
Incubation: The reaction mixture is incubated to allow for the formation of farnesyl pyrophosphate (FPP).
-
Separation and Detection: The radiolabeled FPP product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or a scintillation proximity assay.
-
Data Analysis: The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To assess the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Female Sprague-Dawley rats undergo either bilateral ovariectomy (OVX) or a sham operation.
-
Treatment: Following a recovery period, OVX rats are treated with this compound, a comparator drug (e.g., alendronate), or a vehicle control for a specified duration (e.g., 12 weeks).
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Marker Analysis: Blood samples are collected to measure serum levels of bone turnover markers such as CTX and ALP.
-
Bone Histomorphometry: At the end of the study, tibias or femurs may be collected for histological analysis to assess bone microarchitecture and cellular activity.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate this compound's mechanism of action and a typical preclinical experimental workflow.
Caption: this compound's mechanism of action via FPPS inhibition.
Caption: Preclinical experimental workflow for this compound.
Conclusion
Preclinical data from both in vitro and in vivo models strongly support the mechanism of action of this compound as a potent inhibitor of osteoclast-mediated bone resorption through the targeting of FPPS in the mevalonate pathway. Comparative data, although not always from direct head-to-head studies, suggest that this compound's efficacy is comparable to that of other widely prescribed nitrogen-containing bisphosphonates like alendronate. Further preclinical studies with direct comparisons to newer anti-resorptive and anabolic agents would be beneficial to fully delineate its therapeutic potential.
References
A Comparative Analysis of Intravenous and Intramuscular Neridronate Administration
A comprehensive review of clinical data indicates that both intravenous (IV) and intramuscular (IM) administration of neridronate, a nitrogen-containing bisphosphonate, demonstrate comparable efficacy in the treatment of Paget's disease of bone (PDB) and Complex Regional Pain Syndrome Type I (CRPS-1).[1][2][3][4][5] The choice of administration route may therefore be guided by patient-specific factors, including tolerance, convenience, and the clinical setting.
Efficacy in Paget's Disease of Bone
Clinical studies on Paget's disease of bone reveal that a total dose of 200 mg of this compound, whether administered intravenously or intramuscularly, yields similar therapeutic outcomes. A key indicator of efficacy in PDB is the normalization of or a significant reduction in serum alkaline phosphatase (ALP) levels.
Data Summary: Therapeutic Response in Paget's Disease of Bone
| Administration Route | Dosing Regimen | Therapeutic Response Rate (6 months) | Long-term Response | Reference |
| Intravenous (IV) | 100 mg infusion on 2 consecutive days | 92.6% | Maintained at 12 months, progressive decrease at 24 and 36 months | |
| Intramuscular (IM) | 25 mg injection weekly for 8 weeks | 96.5% | Maintained at 12 months, progressive decrease at 24 and 36 months |
Therapeutic response is defined as the normalization of alkaline phosphatase (ALP) levels or a reduction of at least 75% in total ALP excess.
Both treatment regimens were well-tolerated, with the most common side effect being a transient acute-phase response, characterized by symptoms like fever and muscular pain.
Efficacy in Complex Regional Pain Syndrome Type I (CRPS-1)
In patients with CRPS-1, both parenteral routes of this compound administration have been shown to provide significant and lasting pain relief, along with improvements in clinical signs and overall quality of life.
Data Summary: Pain Reduction in CRPS-1 (VAS Score)
| Administration Route | Dosing Regimen | Responder Rate (VAS reduction ≥50%) at Day 360 | Reference |
| Intravenous (IV) | 100 mg administered 4 times over 10 days | 88.0% | |
| Intramuscular (IM) | 400 mg total (specific regimen detailed in studies) | 91.4% |
VAS: Visual Analogue Scale for pain.
Long-term follow-up studies have demonstrated that the initial benefits in pain reduction and functional improvement are not only maintained but can continue to improve for up to a year with both IV and IM this compound. Significant improvements were also noted in clinical signs such as edema, pain on motion, allodynia, and hyperalgesia.
Experimental Protocols
Paget's Disease of Bone Efficacy Study
-
Objective: To compare the long-term efficacy of intravenous versus intramuscular this compound in patients with active Paget's disease of bone.
-
Study Design: A randomized, open-label study.
-
Participants: 56 patients with active PDB.
-
Intervention Groups:
-
Intravenous (IV) Group: Received 100 mg of this compound as an intravenous infusion on two consecutive days, for a total dose of 200 mg.
-
Intramuscular (IM) Group: Received a 25 mg intramuscular injection of this compound weekly for eight weeks, for a total dose of 200 mg.
-
-
Concomitant Medication: All participants were advised to take calcium and vitamin D supplements throughout the study.
-
Primary Outcome: The primary efficacy endpoint was the therapeutic response at 6 months, defined as the normalization of alkaline phosphatase (ALP) levels or a reduction of at least 75% in the excess of total ALP.
-
Follow-up: Patients were followed for up to 36 months to assess the long-term maintenance of the therapeutic response.
Complex Regional Pain Syndrome Type I (CRPS-1) Efficacy Study
-
Objective: To evaluate the long-term efficacy and safety of this compound in patients with CRPS-1.
-
Study Design: A pre-specified, open-label, extension study following a randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a diagnosis of CRPS-1.
-
Intervention Groups (in the open-label extension):
-
Intravenous (IV) Group: Patients who had received a placebo in the double-blind phase were administered 100 mg of this compound intravenously four times over a period of 10 days.
-
Intramuscular (IM) Group: Patients who had previously been treated with a total of 400 mg of intramuscular this compound were followed for one year.
-
-
Primary Outcome: The primary measure of efficacy was the Visual Analogue Scale (VAS) for pain, with a responder analysis based on a ≥50% reduction in the VAS score.
-
Secondary Outcomes: Included assessments of clinical signs and symptoms (e.g., edema, allodynia, hyperalgesia), quality of life (using the SF-36 questionnaire), and the McGill Pain Questionnaire.
Mechanism of Action and Visualized Pathways
This compound, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption. The primary molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is crucial for their function and for maintaining the cytoskeletal integrity and resorptive activity of osteoclasts. This ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone turnover.
Caption: this compound's mechanism of action via inhibition of the mevalonate pathway.
Caption: Experimental workflow for the comparative study of IV vs. IM this compound in PDB.
References
- 1. Comparison of intravenous and intramuscular this compound regimens for the treatment of Paget disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]
Neridronate Demonstrates Efficacy in Patients Non-Responsive to Other Bisphosphonates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of neridronate in patients who have not responded to treatment with other bisphosphonates. The information is compiled from multiple clinical studies and focuses on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a nitrogen-containing bisphosphonate, has shown significant therapeutic benefits in patients with certain bone metabolism disorders who were previously non-responsive to other bisphosphonates such as pamidronate. Clinical evidence, particularly in Paget's disease of bone, indicates that this compound can induce biochemical remission in a high percentage of these challenging-to-treat patients. While direct comparative data in non-responder populations for other conditions like Complex Regional Pain Syndrome Type I (CRPS-I) and Osteogenesis Imperfecta (OI) are less robust, existing studies on this compound's efficacy in broader patient populations, coupled with its mechanism of action, suggest it is a viable alternative when other bisphosphonates fail.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of this compound.
Table 1: Efficacy of this compound in Pamidronate Non-Responders with Paget's Disease of Bone
| Outcome Measure | This compound (200 mg) | Zoledronate (4 mg) | Previous Pamidronate Treatment |
| Therapeutic Response Rate | 93% (14 of 15 patients)[1] | 94% (17 of 18 patients)[1] | Non-responders to pamidronate (30 mg IV for 2 consecutive days every 3 months)[1] |
| Biochemical Remission (Normalization of Alkaline Phosphatase) | 80%[1] | 83%[1] | Maintained at 9 months post-treatment |
Table 2: Efficacy of this compound in Complex Regional Pain Syndrome Type I (CRPS-I)
Note: The following data is from studies on this compound in CRPS-I, which may include patients with prior bisphosphonate treatment, though not exclusively a non-responder cohort.
| Study | Treatment Protocol | Key Outcomes |
| Varenna et al. | 100 mg IV this compound, 4 times over 10 days | - VAS Score Reduction (≥50%): 73.2% of this compound-treated patients achieved this, and in the open-label extension, patients previously on placebo showed similar benefits after receiving this compound. - At 1-year follow-up, no patients reported symptoms of CRPS-I. |
| Fassio et al. | 100 mg IV this compound on 4 occasions | - Mean VAS Pain Reduction: From 79.1 mm at baseline to -45.9 mm at 3 months and -61.6 mm at 12 months. - Resolution of Symptoms at 12 months: Hyperalgesia (84.3%), Allodynia (88.1%), Loss of motion (53.5%). |
Table 3: Comparative Efficacy of this compound and Pamidronate in Osteogenesis Imperfecta (OI) in Children
| Outcome Measure | This compound | Pamidronate | Study Population |
| Vertebral Morphometry | Significant improvement in vertebral area and indices after 1 year of treatment. | Equally efficient in improving vertebral area and indices after 1 year of treatment. | 28 children with severe or moderate OI. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a clear understanding of the experimental conditions.
Study of this compound in Pamidronate Non-Responders with Paget's Disease
-
Study Design: A 15-month, randomized study.
-
Patient Population: 90 subjects with active Paget's disease of bone.
-
Initial Treatment: Patients were randomly assigned to receive either pamidronate (30 mg, IV, for 2 consecutive days every 3 months; n=60) or zoledronate (4 mg, IV; n=30).
-
Definition of Non-Responders: Patients who did not show a therapeutic response to pamidronate after 6 months. Therapeutic response was defined as normalization of alkaline phosphatase (ALP) or a reduction of at least 75% in total ALP excess.
-
Crossover Treatment: Non-responders to pamidronate were then crossed over to receive either this compound (100 mg, IV, for 2 consecutive days; n=15) or zoledronate (4 mg, IV; n=18).
-
Primary Efficacy Endpoint: Therapeutic response at 6 months after the crossover treatment.
Study of Intravenous this compound in Complex Regional Pain Syndrome Type I
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial with an open-label extension.
-
Patient Population: 82 patients with CRPS-I in either the hand or foot.
-
Treatment Protocol:
-
Double-blind phase: Patients were randomly assigned to receive either intravenous infusion of 100 mg this compound given four times over 10 days or a placebo.
-
Open-label phase: After 50 days, patients who had received the placebo were given the same this compound regimen.
-
-
Inclusion Criteria: Patients aged at least 18 years with a disease duration of no longer than 4 months and spontaneous pain intensity of at least 50 mm on a visual analogue scale (VAS).
-
Primary Efficacy Measure: Change in VAS pain score 40 days after the first infusion. A decrease of at least 50% from baseline was considered clinically significant.
Comparative Study of this compound and Pamidronate in Children with Osteogenesis Imperfecta
-
Study Design: A comparative study.
-
Patient Population: 28 children with severe or moderate OI.
-
Treatment Protocols:
-
This compound: Administered once every 3 months.
-
Pamidronate: Administered on 3 consecutive days every 4 months.
-
-
Primary Outcome: Changes in vertebral morphometry to evaluate the effect on the skeletal structure.
Mechanism of Action and Signaling Pathways
The superior efficacy of this compound in non-responders to other bisphosphonates may be attributed to differences in their molecular mechanism of action and potency.
All nitrogen-containing bisphosphonates, including this compound, pamidronate, alendronate, and zoledronate, primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This inhibition prevents the synthesis of isoprenoid lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) that are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of these signaling proteins interferes with crucial osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, ultimately leading to osteoclast inactivation and apoptosis.
The differential efficacy among nitrogen-containing bisphosphonates could be related to variations in their binding affinity for bone mineral and their potency in inhibiting FPPS. Although most clinically tested bisphosphonates exhibit similar affinities for human bone, their antiresorptive potencies can vary by up to 10,000-fold. This suggests that even subtle differences in the molecular structure of the R2 side chain can significantly impact the drug's interaction with the active site of FPPS, leading to a more profound inhibition of the mevalonate pathway.
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Experimental Workflow
The general workflow for clinical trials investigating the efficacy of this compound in patients non-responsive to other bisphosphonates is depicted below.
Caption: Generalized experimental workflow for clinical trials.
Conclusion
The available evidence strongly suggests that this compound is an effective treatment option for patients with Paget's disease of the bone who have not responded to pamidronate, with efficacy comparable to zoledronate. For conditions such as CRPS-I, this compound has demonstrated significant and lasting benefits, making it a valuable therapeutic tool, particularly in early-stage disease. While further head-to-head comparative trials in non-responder populations for a wider range of bone disorders are warranted, the existing data position this compound as a critical second-line therapy for patients who fail to respond to other bisphosphonates. The distinct potency of this compound likely underpins its success in these challenging clinical scenarios.
References
Long-Term Neridronate Treatment in Pediatric Cohorts: A Comparative Guide
A Comprehensive Analysis of Efficacy, Safety, and Methodologies in the Treatment of Pediatric Bone Disorders
This guide provides a detailed comparison of long-term neridronate treatment with other therapeutic alternatives for pediatric cohorts, primarily focusing on Osteogenesis Imperfecta (OI) and Complex Regional Pain Syndrome (CRPS). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Efficacy of this compound and Other Bisphosphonates
The long-term efficacy of this compound in pediatric patients has been evaluated through various clinical studies, with key outcomes including increased bone mineral density (BMD), reduced fracture rates in Osteogenesis Imperfecta, and pain reduction in Complex Regional Pain Syndrome. A comparison with other commonly used bisphosphonates is crucial for informed therapeutic development.
Osteogenesis Imperfecta (OI)
Intravenous bisphosphonates are a cornerstone in the management of OI in children, aiming to inhibit osteoclast activity and thereby increase bone mass.[1] this compound, an amino-bisphosphonate, has demonstrated positive long-term effects on BMD and fracture risk.[2][3]
Table 1: Comparison of Long-Term Outcomes of Different Bisphosphonates in Pediatric OI
| Outcome Measure | This compound | Pamidronate | Zoledronic Acid | Oral Bisphosphonates (Alendronate, Risedronate) |
| Lumbar Spine BMD Increase | Significant increases of 18-25% observed in the first year of treatment.[4] A three-year study showed continued significant increases from baseline at all time points.[2] | A 5.5-year study showed a 72% increase in the first 2.7 years, with a smaller 24% increase in the second half. | A one-year study showed a 67.6% increase. Another two-year study showed a significant increase in Z-score compared to alendronate. | Showed increases in BMD, but a head-to-head trial indicated zoledronic acid was superior in increasing the Z-score. |
| Fracture Rate Reduction | One study reported a reduced incidence of fragility fractures (-64%) compared to a control group after one year. Another three-year study noted a significant reduction in the mean number of fractures compared to pre-treatment values, although the effect on overall fracture risk was not statistically significant. | Long-term observational studies suggest a reduction in fracture rates. | A two-year study demonstrated superiority over alendronate in reducing the clinical fracture rate. | Less effective in reducing fracture risk compared to intravenous bisphosphonates like this compound and olpadronate in a systematic review. |
| Adverse Events | Most common side effects include acute phase reactions such as fever and flu-like symptoms, particularly after the first infusion. Mild, asymptomatic hypocalcemia has also been observed. | Similar acute phase reactions are common. Concerns exist about potential over-suppression of bone turnover with long-term use. | Flu-like symptoms are a common adverse event. | Gastrointestinal distress is a notable side effect. |
Complex Regional Pain Syndrome (CRPS) Type I
This compound is an approved treatment for CRPS Type I in Italy and has been studied in pediatric cases that are refractory to other treatments.
Table 2: this compound Treatment Outcomes in Pediatric CRPS Type I
| Outcome Measure | This compound | Alternative Therapies (NSAIDs, Corticosteroids, Gabapentin, Physiotherapy) |
| Pain Reduction (VAS Score) | A case series of five children showed a significant improvement, with the average Visual Analog Scale (VAS) score decreasing from 9.6 to 2.6 post-treatment. | The patients in the this compound case series had previously failed to respond to these therapies. |
| Functional Improvement | Patients experienced recovery of physical function and a reduced need for pain medications. | Limited improvement was seen in the patients who later received this compound. |
| Radiological Findings | MRI scans revealed the disappearance of bone edema in three out of five patients after treatment. | Not applicable as these are primarily symptomatic treatments. |
| Adverse Events | Well-tolerated, with only one patient in the case series experiencing mild flu-like symptoms. | Varies depending on the specific therapy. |
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the comparison of clinical trial data. Below are the standard protocols for key assessments in this compound and other bisphosphonate studies.
Dual-Energy X-ray Absorptiometry (DXA) for Bone Mineral Density
DXA is the standard method for measuring BMD in pediatric patients.
-
Patient Preparation : Patients are typically advised to avoid calcium supplements on the day of the exam. Any recent administration of contrast media is a contraindication.
-
Scan Acquisition : For pediatric patients, the preferred scans are the Posteroanterior (PA) lumbar spine (L1-L4) and total body less head (TBLH). Patient positioning is crucial to ensure accuracy and reproducibility.
-
Data Analysis : BMD is reported in g/cm². In children, Z-scores are used for comparison, which are adjusted for age, sex, and sometimes height or bone age, rather than the T-scores used in adults. It is recommended to use the term "low bone mineral content/density for chronological age" instead of "osteopenia" or "osteoporosis" in pediatric DXA reports, unless there is a history of clinically significant fractures.
Visual Analog Scale (VAS) for Pain Assessment
The VAS is a common tool for quantifying pain intensity in children, generally for those aged 8 and older.
-
Scale : The scale is typically a 100-mm horizontal line with "no pain" at one end (0 mm) and "worst pain imaginable" at the other end (100 mm).
-
Administration : The child is asked to mark a point on the line that represents their current pain intensity.
-
Scoring : The score is the distance in millimeters from the "no pain" anchor to the child's mark. A clinically significant difference in VAS score for children is considered to be around 10 mm.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like other nitrogen-containing bisphosphonates, primarily acts by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts. This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins. The disruption of this process impairs osteoclast function and survival, leading to decreased bone resorption.
Figure 1. This compound's inhibition of FPPS in the mevalonate pathway.
Experimental Workflow for a Pediatric Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the long-term effects of this compound in a pediatric population with a bone disorder.
Figure 2. A generalized workflow for a pediatric this compound clinical trial.
References
- 1. crps-treatment.com [crps-treatment.com]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound in children and adolescents with osteogenesis imperfecta: Data from open-label, not controlled, three-year Italian study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-cep.org [e-cep.org]
Validating Patient-Reported Outcomes in Neridronate Clinical Trials: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of clinical trials for bone and pain disorders, the robust validation of patient-reported outcomes (PROs) is paramount. This guide provides a comparative analysis of PROs used in clinical trials of neridronate and its alternatives for Complex Regional Pain Syndrome (CRPS) and Osteogenesis Imperfecta (OI). It delves into the experimental data, detailed methodologies, and the validation of the PRO instruments themselves, offering a comprehensive resource for designing and evaluating future studies.
This compound, a third-generation bisphosphonate, has shown efficacy in treating CRPS and OI, conditions characterized by significant pain and impact on quality of life. Consequently, clinical trials for this compound have frequently incorporated PROs to capture the patient's perspective on treatment benefits. This guide will compare these outcomes with those reported for alternative therapies, providing a clearer picture of the current landscape of patient-centric research in these fields.
Complex Regional Pain Syndrome (CRPS): this compound vs. Alternatives
CRPS is a debilitating chronic pain condition. The primary goal of treatment is to alleviate pain and improve function, making PROs critical for assessing therapeutic efficacy.
This compound for CRPS: Patient-Reported Outcomes
Clinical trials of this compound for CRPS have consistently demonstrated significant improvements in patient-reported pain and quality of life. Key PROs used in these studies include:
-
Visual Analog Scale (VAS) for Pain: A common primary endpoint, with studies showing a significant decrease in VAS scores from baseline in patients treated with this compound compared to placebo. For instance, one study reported a mean VAS score reduction of 46.5mm in the this compound group versus 22.6mm in the placebo group[1].
-
McGill Pain Questionnaire (MPQ): This tool assesses the sensory, affective, and evaluative dimensions of pain. This compound treatment has been associated with significant improvements in both the sensory and affective components of the MPQ[1].
-
Short Form Health Survey (SF-36): This generic health survey measures eight domains of health-related quality of life. Studies have shown significant improvements in various SF-36 domains for patients receiving this compound[2][3].
-
Patient-Reported Outcomes Measurement Information System 29-Item Health Profile (PROMIS-29): A more recent study utilized the PROMIS-29, which assesses seven domains: physical function, anxiety, depression, fatigue, sleep disturbance, ability to participate in social roles and activities, and pain interference. This study found significant improvements across all domains after this compound treatment[4].
Alternatives to this compound for CRPS and their Patient-Reported Outcomes
A variety of pharmacological and non-pharmacological treatments are used for CRPS, with varying levels of evidence for their impact on PROs.
Pharmacological Alternatives:
-
Other Bisphosphonates (Pamidronate, Alendronate): Like this compound, other bisphosphonates have been studied for CRPS. A randomized controlled trial of intravenous pamidronate showed a significant reduction in pain scores and improvement in the physical function component of the SF-36 at 3 months. Oral alendronate has also been shown to improve pain, tenderness, and swelling compared to placebo.
-
Corticosteroids: Short-term oral corticosteroid therapy may be beneficial in the early stages of CRPS, with some studies reporting improvements in pain and function. However, long-term efficacy and safety are concerns.
-
Ketamine: Intravenous ketamine infusions have been investigated for refractory CRPS. Open-label studies and a few randomized controlled trials have reported significant short-term pain relief.
-
Intravenous Immunoglobulin (IVIG): Some studies have suggested that IVIG can reduce pain in refractory CRPS, with one randomized controlled trial showing a modest but statistically significant reduction in pain intensity.
Non-Pharmacological Alternatives:
-
Physical and Occupational Therapy: These are cornerstones of CRPS management. While evidence from randomized controlled trials is limited, they are widely considered to improve function and may help reduce pain as part of a multidisciplinary approach.
-
Mirror Box Therapy: This therapy aims to retrain the brain's representation of the affected limb. Some studies have shown significant reductions in pain and improvements in motor function.
-
Graded Motor Imagery (GMI): This is a sequential therapy that includes laterality training, motor imagery, and mirror therapy. Randomized controlled trials have demonstrated that GMI can lead to significant pain reduction and functional improvement.
Quantitative Comparison of Patient-Reported Outcomes in CRPS Clinical Trials
| Treatment | Patient-Reported Outcome Measure | Baseline Score (Mean ± SD) | Post-Treatment Score (Mean ± SD) | p-value | Citation(s) |
| This compound (IV) | VAS Pain (0-100mm) | 64.1 ± 5.9 | 52.4 ± 9.9 | <0.001 | |
| PROMIS-29 Physical Function | 34.2 ± 4.9 | 49.2 ± 9.9 | <0.001 | ||
| PROMIS-29 Pain Interference | 64.1 ± 5.9 | 52.4 ± 9.9 | <0.001 | ||
| Pamidronate (IV) | VAS Pain (0-10) | 7.6 | 5.3 (at 3 months) | 0.043 | |
| SF-36 Physical Function | Not Reported | Significantly higher than placebo | 0.047 | ||
| Alendronate (Oral) | Spontaneous Pain | Not Reported | 62% reduction | <0.05 | |
| Ketamine (IV) | NRS Pain (0-10) | 8.9 | 0.5 (at 1 week) | <0.001 | |
| IVIG (IV) | NRS Pain (0-10) | 7.2 ± 1.3 | 6.9 ± 1.5 (vs. placebo) | 0.30 | |
| Mirror Therapy | NPS Pain | Not Reported | Average 20-point reduction | Not Reported | |
| Graded Motor Imagery | NRS Pain | Not Reported | Significant reduction | Not Reported |
Osteogenesis Imperfecta (OI): this compound vs. Alternatives
OI is a genetic disorder characterized by bone fragility and recurrent fractures. While the primary endpoints in OI trials are often bone mineral density (BMD) and fracture rates, PROs related to pain and quality of life are increasingly recognized as important.
This compound for OI: Patient-Reported Outcomes
Studies on this compound for OI have reported a reduction in bone pain as a key patient benefit, although this is often a secondary outcome and less rigorously quantified than in CRPS trials. The main focus remains on objective measures of bone health.
Alternatives to this compound for OI and their Patient-Reported Outcomes
Emerging therapies for OI are also beginning to incorporate patient-centric endpoints.
-
Denosumab: This monoclonal antibody has been investigated in children and adults with OI. While the primary outcomes are BMD and fracture rates, some studies note improvements in mobility and overall well-being as reported by patients or their caregivers.
-
Teriparatide: This anabolic agent has been studied in adults with OI. While it has been shown to increase BMD, its effect on self-reported fractures was not statistically significant in one trial. Some studies have reported improvements in bone pain.
-
Sclerostin Inhibitors (Romosozumab, Setrusumab): These newer agents are showing promise in increasing bone mass. Case reports and early clinical trials have mentioned improvements in bone pain and quality of life, but more robust PRO data is needed.
-
TGF-beta Inhibitors (Fresolimumab): Early clinical trials of this novel therapy have focused on safety and bone density, with some reports of improved quality of life.
Quantitative Comparison of Patient-Reported Outcomes in OI Clinical Trials
Quantitative data on PROs for OI treatments is less consistently reported than for CRPS. The primary focus remains on objective measures.
| Treatment | Patient-Reported Outcome Measure | Key Findings | Citation(s) |
| This compound | Bone Pain | Significant improvement in back pain VAS score | |
| Teriparatide | Self-Reported Fractures | No significant difference compared to placebo | |
| Romosozumab | Bone Pain | Clear reduction in bone pain and improved quality of life (case report) | |
| Setrusumab | Not specified | Ongoing trials are expected to include PROs | |
| Fresolimumab | Quality of Life | To be evaluated in ongoing trials |
Experimental Protocols and Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting and comparing the results of clinical trials.
This compound Administration Protocol (for CRPS)
A common intravenous (IV) this compound regimen for CRPS involves the administration of 100 mg of this compound diluted in 500 mL of saline, infused over 2 hours, on four occasions over a 10-day period (e.g., on days 1, 4, 7, and 10).
Assessment of Patient-Reported Outcomes
PROs are typically collected at baseline and at specified follow-up intervals throughout the clinical trial. Standardized questionnaires are administered to patients, and the data is recorded and analyzed to assess changes from baseline and differences between treatment and control groups.
References
- 1. Ultragenyx and Mereo BioPharma Report Phase 2 Data Showing Reduced Fracture Rates with Setrusumab in Osteogenesis Imperfecta Patients [synapse.patsnap.com]
- 2. Setrusumab for the treatment of osteogenesis imperfecta: 12-month results from the phase 2b asteroid study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-TGF-beta therapy promising in osteogenesis imperfecta - Medical Conferences [conferences.medicom-publishers.com]
- 4. Article - Journal Bone Fragility [journalbonefragility.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Neridronate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. Neridronate, a bisphosphonate used in research, requires careful handling and disposal to prevent potential environmental contamination and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols for pharmaceutical waste.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly categorized as a hazardous waste in its Safety Data Sheet (SDS), the lack of extensive toxicological data necessitates a cautious approach to its disposal. Therefore, it is prudent to handle and dispose of this compound as a chemical waste through an approved waste disposal facility.
Quantitative Data Summary
Currently, specific quantitative data regarding disposal concentration limits or environmental fate for this compound is not thoroughly established in publicly available literature. The precautionary approach of treating it as a chemical waste for incineration is based on the general principles of pharmaceutical waste management.
| Data Point | Value | Source |
| RCRA Hazardous Waste? | Not explicitly listed | Safety Data Sheets |
| Recommended Disposal | Approved Waste Disposal Plant | Safety Data Sheets |
| Primary Disposal Method | Incineration (Best Practice) | General Pharmaceutical Waste Guidelines |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting.
Objective: To safely and compliantly dispose of unwanted this compound and its empty containers.
Materials:
-
Unwanted this compound (solid or in solution)
-
Original this compound container
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Chemical waste container (clearly labeled)
-
Waste disposal manifest or logbook
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Segregation of Waste:
-
Do not mix this compound with other waste streams.
-
Keep this compound in its original container whenever possible. This ensures clear identification of the waste.
-
-
Container Management:
-
For unused or expired this compound, the original container should be sealed securely.
-
Handle uncleaned, empty containers as you would the product itself.
-
Place the sealed original container into a larger, designated chemical waste container provided by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.
-
-
Labeling:
-
Ensure the chemical waste container is clearly labeled with the contents, including "this compound" and any other relevant hazard information.
-
Follow your institution's specific labeling requirements for chemical waste.
-
-
Storage:
-
Store the chemical waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any required documentation to the disposal service. Disposal must be carried out in accordance with national and local regulations.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust if it is a solid.
-
Collect the spilled material using appropriate methods (e.g., sweeping up solids, absorbing liquids).
-
Place the collected spill material into a sealed container, label it as "this compound waste," and dispose of it as chemical waste following the steps above.
-
Do not allow the product to enter drains.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Neridronate
For laboratory professionals engaged in research and development, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Neridronate, a bisphosphonate used in the treatment of bone diseases. The following procedural steps and recommendations are designed to build a foundation of safety and trust for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2][3][4] It is essential to be aware of its potential hazards before handling.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Warning |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Impervious gloves (e.g., nitrile).[2] - Respiratory Protection: N95 (US) or equivalent dust mask. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat. |
| Solution Preparation | - Gloves: Impervious gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
| General Handling and Transfer | - Gloves: Impervious gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Double-gloving with impervious gloves. - Respiratory Protection: N95 (US) or equivalent dust mask (for solids). - Eye Protection: Chemical splash goggles. - Gown: Impermeable gown. - Shoe Covers: Disposable shoe covers. |
| Waste Disposal | - Gloves: Impervious gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical to ensure safety and minimize the risk of contamination.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. |
For any significant exposure, it is imperative to show the Safety Data Sheet to the attending medical professional.
Spill and Disposal Management
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment. For solid spills, avoid generating dust. Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan: The disposal of this compound and any contaminated materials must be in accordance with federal, state, and local environmental regulations.
-
Waste Characterization: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered hazardous waste under local regulations.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Place waste in a clearly labeled, sealed container.
-
Final Disposal: Dispose of the contents and container at an approved waste disposal facility. Incineration is often the preferred method for pharmaceutical waste.
Under no circumstances should this compound be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
